Bisphenol A diphosphate
描述
Structure
3D Structure
属性
IUPAC Name |
[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUIXFSZFKWUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
181028-79-5 | |
| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181028795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
"Bisphenol A diphosphate" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Bisphenol A diphosphate (B83284) (BDP), focusing on its chemical structure, physicochemical properties, synthesis protocols, and mechanisms of action. The information is intended to support research and development activities in material science and toxicology.
Chemical Identity and Structure
Bisphenol A diphosphate is an organophosphate compound characterized by a Bisphenol A (BPA) core functionalized with two phosphate (B84403) groups. This structure is key to its primary application as a flame retardant.
IUPAC Name: [4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate.[1][2]
Chemical Structure: The molecule consists of a central bisphenol A backbone where two phosphate groups (PO(OH)₂) are attached to the para position of each phenyl ring via an ester linkage.
(A 2D chemical structure diagram would be placed here in a full whitepaper)
Physicochemical and Identification Data
The key identifiers and properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 181028-79-5[1][2][3][4] |
| Alternate CAS | 75805-15-1[1][2] |
| Molecular Formula | C₁₅H₁₈O₈P₂[1][2][3][4] |
| Molecular Weight | 388.25 g/mol [1][2][4] |
| InChI Key | LAUIXFSZFKWUCT-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O[1] |
Table 2: Physicochemical Properties
| Property | Value | Conditions |
| Appearance | Colorless to light yellow viscous liquid or white powder.[5][6] | Standard |
| Density | 1.25 - 1.5 g/cm³[1][3][4] | 25 °C |
| Melting Point | 41.3 - 68.6 °C[4] | |
| Boiling Point | Decomposes >201 °C[4] | Atmospheric Pressure |
| Water Solubility | ~0.415 mg/L[4] | 20 °C |
| Log P (octanol/water) | ≥ 6.0[4] | 25 °C |
| Vapor Pressure | < 0.001 Pa[4] | 25 °C (Estimated) |
Experimental Protocols: Synthesis
This compound is typically synthesized via the phosphorylation of Bisphenol A. Below is a representative experimental protocol derived from established methodologies.
Objective: To synthesize this compound from Bisphenol A and a phosphorylating agent.
Materials:
-
Bisphenol A (BPA)
-
A suitable phosphorylating agent (e.g., phosphorus oxychloride or a chlorophosphate compound)
-
Anhydrous non-polar solvent (e.g., dichloromethane, toluene)
-
Tertiary amine catalyst (e.g., triethylamine)
-
Deionized water
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Methodology:
-
Reaction Setup: Assemble the reaction flask with the stirrer, reflux condenser, and dropping funnel in a fume hood. Ensure all glassware is dry.
-
Reactant Addition: Add 0.1 mol of Bisphenol A to the flask, followed by the anhydrous non-polar solvent. Stir the mixture until the BPA is fully dissolved.
-
Phosphorylation: Add the phosphorylating agent (e.g., chlorophosphate) to the dropping funnel. A molar ratio of approximately 2.1:1 (phosphorylating agent to Bisphenol A) is recommended.[3]
-
Catalysis and Reaction: Begin to slowly add the phosphorylating agent to the stirred BPA solution. Concurrently, add 0.12 mol of the catalyst (triethylamine) dropwise from a separate funnel. Maintain the reaction temperature at approximately 35 °C.[3]
-
Reaction Monitoring: Allow the reaction to proceed for 4 hours.[3] The reaction progress can be monitored by a suitable technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the Bisphenol A starting material.[3]
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate of triamine hydrochloride will form.
-
Filter the reaction mixture to remove the solid hydrochloride salt.[3]
-
Wash the filtrate with hot deionized water three times in a separatory funnel to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Recrystallization:
-
Dissolve the crude product in hot 95% ethanol.
-
Stir the solution and cool to 0 °C to induce precipitation of the purified this compound as a white crystalline solid.[3]
-
Wash the collected crystals with a small amount of cold ethanol three times.
-
Dry the final product in a vacuum oven until a constant weight is achieved.
-
Caption: Experimental workflow for the synthesis of this compound.
Mechanism of Action
This compound has two primary mechanisms of action: as a flame retardant in materials science and as a potential endocrine disruptor in biological systems, largely inferred from its parent compound, Bisphenol A.
BDP functions as a highly effective halogen-free flame retardant in polymers like polycarbonates and epoxy resins.[5] Its action involves processes in both the condensed (solid) phase and the gas phase during combustion.
-
Condensed Phase Action: Upon exposure to high heat, the phosphate ester bonds hydrolyze, releasing phosphoric acid. This acid acts as a catalyst to dehydrate the polymer, promoting the formation of a stable, insulating layer of char on the material's surface.[7] This char barrier limits the transfer of heat to the underlying material and restricts the flow of flammable volatile gases to the flame.
-
Gas Phase Action: Volatile phosphorus-containing compounds can also be released during thermal decomposition. These species act as radical scavengers in the gas phase (the flame), interrupting the highly exothermic chain reactions of combustion.[7]
Caption: Dual mechanism of action for BDP as a flame retardant.
Specific signaling pathway data for this compound is not extensively documented in current literature. However, due to its chemical structure derived from Bisphenol A (BPA), its toxicological profile is often considered in the context of BPA's known endocrine-disrupting properties.[1][8][9] BPA is a well-studied xenoestrogen that interacts with multiple hormonal signaling pathways.[6][10][11]
Note: The following pathway describes the mechanism for Bisphenol A (BPA) and serves as the primary toxicological model for its derivatives until specific data for BDP becomes available.
BPA can interfere with the endocrine system through genomic and non-genomic pathways by binding to several nuclear receptors:[2]
-
Nuclear Estrogen Receptors (ERα and ERβ): BPA binds to these receptors, causing the complex to translocate to the nucleus. Here, it can bind to Estrogen Response Elements (EREs) on DNA to directly regulate gene expression (genomic pathway) or interact with other transcription factors to indirectly modulate gene expression.[2]
-
Membrane-Associated Estrogen Receptors (mERs) & GPER: BPA can also bind to estrogen receptors located on the cell membrane, including the G-protein-coupled estrogen receptor (GPER).[2] This triggers rapid, non-genomic signaling cascades inside the cell, such as the MAPK and PI3K/AKT pathways, which can lead to downstream changes in cellular function and gene expression.[2][10]
Caption: Postulated biological signaling of BDP, based on its parent compound BPA.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CN106699805A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bisphenol A and phthalate endocrine disruption of parental and social behaviors [frontiersin.org]
- 8. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bisphenol A Diphosphate via Transesterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Bisphenol A diphosphate (B83284) (BDP), a widely utilized organophosphate flame retardant, with a specific focus on the transesterification route. This document details the experimental protocols, summarizes key quantitative data, and visualizes the reaction pathway and relevant biological signaling pathways associated with BDP.
Introduction
Bisphenol A diphosphate (BDP), also known as bisphenol A bis(diphenyl phosphate), is a non-halogenated flame retardant of significant industrial importance. It is primarily incorporated into polymer blends, such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS), to enhance their fire resistance. The synthesis of BDP can be achieved through multiple routes, with the transesterification of a phosphate (B84403) donor with bisphenol A (BPA) offering a viable alternative to methods involving hazardous reagents like phosphorus oxychloride. This guide focuses on the synthesis of BDP via the transesterification of triphenyl phosphate (TPP) with bisphenol A.
While BDP is valued for its flame-retardant properties, recent toxicological studies have begun to elucidate its biological activities, which are distinct from its well-known precursor, bisphenol A. This guide will also touch upon the known signaling pathways affected by BDP exposure.
Synthesis of this compound via Transesterification
The transesterification reaction for the synthesis of this compound involves the reaction of Bisphenol A with a phosphate donor, typically triphenyl phosphate, in the presence of a catalyst at elevated temperatures. The reaction proceeds with the elimination of phenol (B47542) as a byproduct.
General Reaction Scheme
The overall reaction can be represented as follows:
Caption: Transesterification of Bisphenol A with Triphenyl Phosphate.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of a bisphenol diphosphate derivative via transesterification and can be adapted for the synthesis of BDP. This specific protocol details the synthesis of Bisphenol AP bis(diphenyl phosphate) (BAPDP) and serves as a robust template.[1]
Materials:
-
Triphenyl phosphate (TPP)
-
Bisphenol A (BPA)
-
Sodium phenolate (B1203915) (catalyst)
Procedure:
-
Triphenyl phosphate (71.8 mmol) is charged into a reaction vessel equipped with a mechanical stirrer and a distillation setup.
-
The vessel is heated to approximately 70 °C to melt the triphenyl phosphate, resulting in a colorless solution.
-
Bisphenol A (35.2 mmol) is added to the molten triphenyl phosphate, and the mixture is stirred for approximately 1 hour to ensure homogeneity.
-
Sodium phenolate (1.7 mmol) is then introduced into the reaction mixture, and stirring is continued for another 30 minutes.
-
The temperature of the reaction mixture is gradually increased to 220–230 °C over a period of 1.5 hours.
-
During this period, the byproduct, phenol, is continuously removed from the reaction mixture by distillation.
-
After the complete removal of phenol, the reaction is considered complete.
-
The resulting product, this compound, is obtained and can be used without further purification, though it may contain trace amounts of residual triphenyl phosphate and catalyst.[1]
Quantitative Data from Synthesis Studies
The following tables summarize quantitative data from various studies on the synthesis of BDP and related compounds.
Table 1: Reactant and Catalyst Ratios for Bisphenol Phosphate Synthesis
| Phosphate Source | Bisphenol Compound | Catalyst | Molar Ratio (Phosphate:Bisphenol:Catalyst) | Reference |
| Triphenyl phosphate | Bisphenol AP | Sodium phenolate | 2.04 : 1 : 0.048 | --INVALID-LINK--[1] |
| Phosphorus oxychloride | Bisphenol A | AlCl₃ | 3 : 1 : (2% of BPA weight) | --INVALID-LINK-- |
| Phosphorus oxychloride | Bisphenol A | Complex catalyst | Varies (by weight parts) | --INVALID-LINK--[2] |
| Phosphorus oxychloride | Bisphenol A | Molecular sieve based | Varies (by weight parts) | --INVALID-LINK--[3] |
Table 2: Reaction Conditions and Yields for Bisphenol Phosphate Synthesis
| Synthesis Route | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Transesterification | 220-230 | 1.5 | 81.5 | --INVALID-LINK--[1] |
| From POCl₃ (Step 1) | 50 | 6 | 88.7 (overall) | --INVALID-LINK-- |
| From POCl₃ (Step 2) | 140 | 8 | 88.7 (overall) | --INVALID-LINK-- |
| From POCl₃ | 100-120 (Step 1) | 2 (Step 1) | >88 | --INVALID-LINK--[3] |
| From POCl₃ | 95-135 (Step 2) | 1-5 (Step 2) | >88 | --INVALID-LINK--[3] |
Biological Signaling Pathways of this compound
It is critical to distinguish the biological activities of this compound (BDP) from those of its precursor, Bisphenol A (BPA). While BPA is a well-documented endocrine disruptor, the toxicological profile of BDP is still emerging and appears to be distinct. Current research on BDP focuses on its effects as an organophosphate flame retardant.
Oxidative Stress and DNA Damage Response
Studies have shown that BDP can induce oxidative stress, leading to DNA damage and mitochondrial impairment in human lung carcinoma A549 cells.[4] This response involves the activation of the p53 signaling pathway.
Caption: BDP-induced oxidative stress and p53-mediated response.
Developmental Toxicity and Epigenetic Modifications
Recent studies in zebrafish models have indicated that parental exposure to environmentally relevant concentrations of BDP can lead to vascular development disorders in offspring.[5] This developmental toxicity is linked to alterations in DNA and RNA methylation, suggesting an epigenetic mechanism of action.[5] The Notch and Vegf signaling pathways, which are crucial for vascular development, have been identified as being affected.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. CN106699805A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]
- 3. CN103214513A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]
- 4. Aryl-phosphorus-containing flame retardants induce oxidative stress, the p53-dependent DNA damage response and mitochondrial impairment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Bisphenol A Diphosphate (BDP) Oligomeric Phosphate Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A diphosphate (B83284) (BDP), an oligomeric phosphate (B84403) ester, is a prominent halogen-free flame retardant utilized extensively in the polymer industry. Its efficacy in enhancing the fire safety of engineering plastics, coupled with its plasticizing effects, makes it a subject of significant interest. This technical guide provides a comprehensive overview of BDP, including its chemical and physical properties, detailed synthesis protocols, analytical characterization methods, and mechanisms of action as a flame retardant. The information is tailored for researchers, scientists, and professionals in material science and related fields, presenting quantitative data in accessible formats and outlining experimental procedures for practical application.
Introduction
Bisphenol A diphosphate (BDP), also known as Bisphenol A bis(diphenyl phosphate), is an organophosphorus compound recognized for its role as a flame retardant and plasticizer.[1][2] It belongs to the class of oligomeric phosphate esters, which are noted for their thermal stability and low volatility, making them suitable for high-temperature processing of engineering plastics.[2] BDP is a key additive in polymer formulations, particularly for polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) blends (PC/ABS), as well as polyphenylene oxide (PPO) and high impact polystyrene (HIPS) blends (PPO/HIPS), which are commonly used in the housings of electronic and electrical equipment.[3][4]
The growing demand for halogen-free flame retardants, driven by environmental and health concerns associated with halogenated counterparts, has propelled the use of BDP and other phosphate esters.[3][5] This guide aims to provide a detailed technical resource on BDP, consolidating available data on its properties, synthesis, and performance.
Chemical and Physical Properties
Commercial BDP is typically a mixture of the monomer and its oligomers, which contributes to its liquid form and low volatility.[3] The properties of BDP can vary slightly depending on the specific composition of the commercial product.
Table 1: General Properties of Bisphenol A bis(diphenyl phosphate) (BDP)
| Property | Value | References |
| Chemical Name | Bisphenol A bis(diphenyl phosphate) | [6] |
| Synonyms | BDP, BADP, BPA-DP, Fyrolflex BDP | [6] |
| CAS Number (Monomer) | 5945-33-5 | [3][6] |
| CAS Number (Oligomer) | 181028-79-5 | [3] |
| Molecular Formula (Monomer) | C₃₉H₃₄O₈P₂ | [6] |
| Molecular Weight (Monomer) | 692.63 g/mol | [6] |
| Appearance | Colorless to pale yellow viscous liquid | [7] |
| Density (25 °C) | ~1.26 g/cm³ | [7] |
| Water Solubility | Sparingly soluble | [1] |
Synthesis of this compound (BDP)
Several methods for the synthesis of BDP have been reported, with the most common being the transesterification of triphenyl phosphate with bisphenol A, and the reaction of phosphorus oxychloride with bisphenol A and phenol (B47542).
Synthesis via Transesterification
This method involves the reaction of triphenyl phosphate with bisphenol A.
Caption: Synthesis of BDP via transesterification.
Experimental Protocol:
-
Reactant Charging: Charge the reactor with triphenyl phosphate and bisphenol A in a desired molar ratio.
-
Catalyst Addition: Introduce a suitable catalyst, such as sodium phenolate.
-
Reaction Conditions: Heat the mixture under vacuum to facilitate the removal of the phenol byproduct, driving the reaction to completion. The reaction temperature is typically maintained in the range of 150-200°C.
-
Monitoring: The progress of the reaction can be monitored by measuring the amount of phenol distilled off or by analytical techniques such as HPLC.
-
Purification: After the reaction, the catalyst can be neutralized or removed by filtration. The final product is then purified, typically by vacuum distillation to remove any remaining volatile impurities.
Synthesis via Phosphorus Oxychloride
This is a multi-step process involving the reaction of phosphorus oxychloride with bisphenol A, followed by end-capping with phenol.[8][9]
Caption: Synthesis of BDP via phosphorus oxychloride.
Experimental Protocol:
-
Formation of Intermediate: React bisphenol A with an excess of phosphorus oxychloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[8][9] The reaction is typically carried out at elevated temperatures.
-
Removal of Excess POCl₃: After the initial reaction, the excess phosphorus oxychloride is removed, usually by vacuum distillation.[9]
-
End-capping with Phenol: The resulting chlorinated phosphate intermediate is then reacted with phenol to form the final BDP product.[9]
-
Purification: The crude BDP is then subjected to a series of purification steps, including washing with acidic and basic solutions to remove catalyst residues and unreacted starting materials, followed by water washing and finally vacuum distillation to remove any remaining solvent and volatile impurities.[10]
Analytical Characterization
The characterization of BDP is crucial for quality control and for understanding its composition. A combination of analytical techniques is typically employed.
Table 2: Analytical Techniques for BDP Characterization
| Technique | Purpose | Typical Observations | References |
| High-Performance Liquid Chromatography (HPLC) | To determine the composition of the oligomeric mixture and identify impurities. | Separation of the monomer (BDP-1) and dimer (BDP-2), and detection of impurities like triphenyl phosphate (TPP). | [8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) | To confirm the chemical structure and identify the main components. | Characteristic signals for the aromatic protons and the methyl groups of the bisphenol A moiety in ¹H NMR, and a distinct peak for the phosphate group in ³¹P NMR. | [1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups present in the molecule. | Characteristic absorption bands for P=O, P-O-C, and aromatic C-H and C=C bonds. | [11] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the compound. | Provides information on the decomposition temperature. BDP typically shows a 5% weight loss at around 375°C. | [8] |
Mechanism of Flame Retardancy
BDP acts as a flame retardant through a combination of gas-phase and condensed-phase mechanisms.[12][13]
References
- 1. dioxin20xx.org [dioxin20xx.org]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. specialchem.com [specialchem.com]
- 5. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]
- 6. First phosphorus AB 2 monomer for flame-retardant hyperbranched polyphosphoesters: AB 2 vs . A 2 + B 3 - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01156K [pubs.rsc.org]
- 7. Hyperbranched poly(phosphoester)s as flame retardants for technical and high performance polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112142779A - A kind of fast preparation method of bisphenol A bis(diaryl phosphate) - Google Patents [patents.google.com]
- 10. CN112409404A - Continuous industrial production method of high-purity bisphenol A-bis (diphenyl phosphate) - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Action Flame Retardant Mechanism of Bisphenol A Diphosphate (BDP) in Polymers: A Technical Guide
Introduction: Bisphenol A diphosphate (B83284) (BDP), an oligomeric organophosphate ester, is a prominent halogen-free flame retardant utilized in a variety of engineering thermoplastics.[1][2] Its high phosphorus content, exceptional thermal stability, and low volatility make it a preferred choice for polymers processed at high temperatures, such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS) blends, and epoxy resins.[1][3] BDP's efficacy stems from a dual-action mechanism, intervening in both the solid (condensed) and gas phases of the combustion cycle to suppress fire.[4][5] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative performance data and detailed experimental protocols.
Core Flame Retardant Mechanisms
BDP's primary flame retardant activity occurs in the condensed phase, with a secondary contribution from the gas phase.[1][6] The balance between these two modes of action can be influenced by the polymer matrix and the presence of other additives.[7]
Condensed-Phase Mechanism: Catalytic Charring
The predominant flame retardant action of BDP is to promote the formation of a stable, insulating char layer on the polymer surface during thermal decomposition.[1][8] This char acts as a physical barrier with multiple functions:
-
Heat Shielding: It insulates the underlying polymer from the external heat flux of the flame.[1]
-
Oxygen Barrier: It prevents oxygen from reaching the polymer surface, thereby inhibiting oxidative degradation.[1]
-
Fuel Trap: It traps flammable volatile compounds produced during pyrolysis in the solid phase, reducing the fuel supply to the flame.[1]
The process is initiated by the thermal decomposition of BDP, which generates polyphosphoric acid.[1] This acid acts as a powerful catalyst, accelerating dehydration and cross-linking reactions within the polymer matrix.[1][6] The high aromatic content of the BDP molecule further contributes to a dense, glassy, and thermally stable char.[1] This enhanced charring increases the amount of residue left after decomposition, effectively removing combustible material from the fire cycle.[6][8]
Figure 1: Condensed-phase flame retardant mechanism of BDP.
Gas-Phase Mechanism: Radical Scavenging
While the majority of BDP's action is in the solid phase, a smaller fraction of phosphorus-containing compounds can volatilize during pyrolysis.[1] These fragments enter the flame and decompose into phosphorus-based radicals, primarily PO•.[1] These radicals are highly effective at interrupting the high-energy, free-radical chain reactions that sustain combustion in the gas phase.[1][7] By scavenging key flame propagators like H• and OH•, the PO• radicals "quench" the flame, reducing its intensity and heat output.[4] This flame inhibition effect is a crucial secondary mechanism that complements the primary charring action.[9][10]
Figure 2: Gas-phase flame retardant mechanism of BDP.
Quantitative Performance Data
The addition of BDP and its derivatives significantly improves the fire resistance of polymers, as measured by standard flammability tests. The tables below summarize key quantitative data from studies on various polymer systems.
Table 1: Flammability Performance of BDP in Epoxy Resin
| Formulation | BDP Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
|---|---|---|---|
| Neat Epoxy Resin | 0 | - | - |
| EP + BDP | 30 | 26.2 | V-0 |
Data sourced from Scientific.Net.[8]
Table 2: Flammability and Thermal Performance of BAPDP in PC/ABS Blends*
| Formulation | BAPDP Content (wt%) | LOI (%) | UL-94 Rating | Td5 (°C)** | Char Yield @ 600°C (%) |
|---|---|---|---|---|---|
| Neat PC/ABS | 0 | - | - | 374.3 | 12.8 |
| PC/ABS/15BAPDP | 15 | - | - | 381.4 | 18.9 |
| PC/ABS/20BAPDP | 20 | 25.4 | V-0 | - | - |
| PC/ABS/25BAPDP | 25 | - | - | 386.5 | 21.2 |
*Bisphenol AP bis(diphenyl phosphate) (BAPDP) is a structurally similar flame retardant to BDP.[11] **Td5 is the temperature at which 5% mass loss occurs.[11] Data sourced from MDPI.[11]
Table 3: Cone Calorimeter Data for BAPDP in PC/ABS Blends
| Formulation | BAPDP Content (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
|---|---|---|---|
| Neat PC/ABS | 0 | 495.6 | 121.1 |
| PC/ABS/15BAPDP | 15 | 386.2 | 87.9 |
| PC/ABS/25BAPDP | 25 | 313.2 | 78.7 |
Data sourced from MDPI.[11]
Experimental Protocols
Accurate evaluation of flame retardant performance requires standardized testing methodologies. Below are detailed protocols for key experiments cited in the evaluation of BDP.
Limiting Oxygen Index (LOI) Test
-
Standard: Conforms to ASTM D2863 / ISO 4589-2.[12]
-
Objective: To determine the minimum percentage of oxygen in a flowing oxygen/nitrogen mixture that is required to just support flaming combustion of a material.[13]
-
Apparatus: A vertical, transparent glass chimney, gas flow meters for oxygen and nitrogen, a sample holder, and an igniter.[13]
-
Sample Preparation: Test specimens are typically prepared as rectangular bars. For molded plastics, a common size is 80-150 mm in length, 10 mm in width, and 4 mm in thickness.[8]
-
Procedure:
-
The test specimen is clamped vertically inside the glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney, flowing upwards.[6]
-
The top edge of the specimen is ignited with a pilot flame.[7]
-
The subsequent burning behavior is observed. The oxygen concentration is systematically varied for a series of specimens to find the concentration at which the flame is just sustained after ignition.[13][14]
-
The LOI is the final oxygen concentration, expressed as a volume percentage.[13]
-
UL-94 Vertical Burn Test
-
Standard: UL 94.[1]
-
Objective: To assess the self-extinguishing properties of a plastic material after exposure to a small flame.
-
Apparatus: A test chamber, a specimen holder to clamp the sample vertically, a Bunsen burner, a timing device, and a swatch of surgical cotton.[1]
-
Sample Preparation: Specimens are typically bars with dimensions of 125 ± 5 mm in length and 13 ± 0.5 mm in width.[5] Samples are pre-conditioned, often for at least 48 hours at 23°C and 50% relative humidity.[5][9]
-
Procedure:
-
The specimen is clamped vertically, with a layer of cotton placed 30 cm below it.[1]
-
A 20 mm blue flame is applied centrally to the bottom edge of the specimen for 10 seconds and then removed.[1][5]
-
The duration of flaming (afterflame time) is recorded.
-
As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds and then removed.[1]
-
The afterflame and afterglow times are recorded. It is also noted if any dripping particles ignite the cotton below.[9]
-
-
Classification: Materials are classified as V-0, V-1, or V-2 based on strict criteria for afterflame time, afterglow time, and the ignition of the cotton by flaming drips.[15] A V-0 rating is the most stringent for this test.[15]
Cone Calorimetry
-
Standard: Conforms to ASTM E1354 / ISO 5660.[16]
-
Objective: To measure the heat release rate (HRR) and other fire-related properties of a material when exposed to a specific level of radiant heat.[11]
-
Apparatus: A conical radiant heater, specimen holder, load cell for mass measurement, spark igniter, and an exhaust system with gas analysis (O₂, CO, CO₂) and smoke density measurement capabilities.[10][11]
-
Sample Preparation: Test specimens are typically flat, square plaques, 100 mm x 100 mm, with a maximum thickness of 50 mm.[10] Samples are wrapped in aluminum foil on all sides except the top surface and conditioned prior to testing.[17]
-
Procedure:
-
The conditioned specimen is placed horizontally in the holder on a load cell.[17]
-
The conical heater exposes the specimen to a pre-set radiant heat flux (e.g., 35 or 50 kW/m²).[17]
-
A spark igniter is positioned above the sample to ignite the pyrolysis gases.[10]
-
The test continues until flaming ceases or for a specified duration.[10]
-
Throughout the test, data is continuously collected, including mass loss rate, oxygen depletion in the exhaust stream, and smoke obscuration.[11] Key parameters like Heat Release Rate (HRR), Total Heat Release (THR), and Effective Heat of Combustion (EHC) are calculated based on the principle of oxygen consumption.[18]
-
Thermogravimetric Analysis (TGA)
-
Standard: Conforms to methods like ASTM E1131 or ISO 11358.[19]
-
Objective: To measure the change in mass of a material as a function of temperature or time in a controlled atmosphere, providing data on thermal stability and decomposition characteristics.[2][19]
-
Apparatus: A thermogravimetric analyzer consisting of a high-precision microbalance and a furnace.[19]
-
Sample Preparation: A small sample, typically 5-30 mg, is placed in a sample pan.[2][19]
-
Procedure:
-
The sample is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 or 20 °C/min) up to a final temperature (e.g., 700-800 °C).[2]
-
The test is run under a controlled atmosphere, typically inert (nitrogen) to study pyrolysis or oxidative (air) to study combustion.[2]
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting data is plotted as mass vs. temperature, from which the onset of decomposition (Td) and the percentage of final char residue can be determined.
-
Figure 3: Typical workflow for evaluating BDP's flame retardant performance.
References
- 1. mgchemicals.com [mgchemicals.com]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. amade-tech.com [amade-tech.com]
- 6. EN ISO 4589-2 - Tested and certified excellence in cable protection (PMA cable protection) | Tested and certified excellence in cable protection | ABB [new.abb.com]
- 7. kiyorndlab.com [kiyorndlab.com]
- 8. measurlabs.com [measurlabs.com]
- 9. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]
- 10. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 11. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 12. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 13. kiyorndlab.com [kiyorndlab.com]
- 14. Oxygen Index ASTM D2863 [intertek.com]
- 15. specialchem.com [specialchem.com]
- 16. store.astm.org [store.astm.org]
- 17. multimedia.3m.com [multimedia.3m.com]
- 18. infinitalab.com [infinitalab.com]
- 19. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]
The Thermal Degradation Pathway of Bisphenol A Diphosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diphosphate (B83284) (BDP), a widely utilized halogen-free organophosphate flame retardant, plays a crucial role in enhancing the fire safety of various polymeric materials. Its efficacy is intrinsically linked to its thermal degradation behavior, which dictates its flame-retardant mechanism. This technical guide provides a comprehensive overview of the thermal degradation pathway of BDP, detailing the chemical transformations it undergoes at elevated temperatures. The guide summarizes key quantitative data, outlines experimental protocols for its analysis, and provides visual representations of the degradation pathways and analytical workflows to support researchers in the fields of materials science, polymer chemistry, and drug development, where understanding the stability and degradation of such molecules is critical.
Thermal Degradation Mechanism
The thermal degradation of Bisphenol A diphosphate is a complex process that primarily occurs through a condensed-phase and a gas-phase mechanism. As an aryl phosphate (B84403) ester, BDP exhibits higher thermal stability compared to its alkyl counterparts. The degradation is initiated by the homolytic cleavage of the P-O and C-O bonds at elevated temperatures, leading to the formation of radical species and phosphoric acid derivatives.[1]
Condensed-Phase Action
The predominant flame-retardant action of BDP occurs in the condensed phase. Upon heating, BDP undergoes decomposition to form polyphosphoric acid and a stable, glassy char layer.[2] The polyphosphoric acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix. This char layer serves as a physical barrier, insulating the underlying polymer from the heat source, limiting the diffusion of oxygen, and trapping flammable volatile compounds, thereby reducing the fuel supply to the flame.
Gas-Phase Action
A secondary flame-retardant mechanism occurs in the gas phase. Volatile phosphorus-containing radical species, such as PO•, are released during the thermal decomposition of BDP. These radicals act as scavengers in the gas phase, interrupting the free-radical chain reactions of combustion and quenching the flame.[2]
Proposed Thermal Degradation Pathway
Based on the general degradation mechanism of aryl phosphates and the structure of BDP, a plausible multi-step degradation pathway is proposed below. The process initiates with the cleavage of the phosphate ester bonds, leading to the formation of key intermediates.
Quantitative Data
Thermogravimetric analysis (TGA) is a key technique for quantifying the thermal stability of BDP. The following table summarizes typical TGA data for BDP.
| Parameter | Value | Conditions |
| Onset Decomposition Temperature (Tonset) | ~350-380 °C | Inert Atmosphere (N2) |
| Temperature at 5% Mass Loss (T5%) | ~376 °C | Inert Atmosphere (N2) |
| Peak Decomposition Temperature | ~506 °C | Inert Atmosphere (N2) |
| Char Yield at 600 °C | ~20-30% | Inert Atmosphere (N2) |
Experimental Protocols
To elucidate the thermal degradation pathway of BDP, a combination of analytical techniques is employed. The most common and powerful methods are Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).
Thermogravimetric Analysis-Mass Spectrometry/Fourier Transform Infrared Spectroscopy (TGA-MS/FTIR)
This technique provides real-time analysis of the gaseous products evolved during the thermal decomposition of the sample.
Methodology:
-
Sample Preparation: A small amount of BDP (typically 2-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).[3]
-
TGA Parameters:
-
Heating Rate: A linear heating rate of 10-20 °C/min is commonly used.[4]
-
Temperature Range: The sample is heated from ambient temperature to approximately 800-1000 °C.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to study pyrolysis.[3]
-
-
Evolved Gas Analysis (EGA):
-
The evolved gases from the TGA furnace are transferred to the MS or FTIR spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).
-
MS: The mass spectrometer is set to scan a specific mass range (e.g., m/z 10-300) to identify the evolved chemical species based on their mass-to-charge ratio.[3]
-
FTIR: The FTIR spectrometer continuously records the infrared spectra of the evolved gases, allowing for the identification of functional groups and specific compounds.
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a highly sensitive technique used to separate and identify the volatile and semi-volatile fragments produced by the rapid heating of a sample in an inert atmosphere.
Methodology:
-
Sample Preparation: A very small amount of BDP (microgram to low milligram range) is placed in a pyrolysis sample cup or on a filament.[5]
-
Pyrolysis:
-
The sample is rapidly heated to a specific pyrolysis temperature (typically 500-900 °C) in the pyrolyzer, which is directly interfaced with the GC injector.[6]
-
The heating can be a single-shot pyrolysis at a set temperature or a programmed heating ramp (evolved gas analysis).
-
-
Gas Chromatography (GC):
-
The pyrolysis products are swept into the GC column by an inert carrier gas (e.g., helium).
-
A non-polar or mid-polar capillary column (e.g., DB-5ms) is commonly used to separate the fragments based on their boiling points and affinity for the stationary phase.[6]
-
A temperature program is used to elute the separated compounds from the column over time.
-
-
Mass Spectrometry (MS):
-
The eluting compounds from the GC column are introduced into the mass spectrometer.
-
Electron ionization (EI) is typically used to fragment the molecules.
-
The resulting mass spectra are used to identify the individual pyrolysis products by comparing them to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.[6]
-
Conclusion
The thermal degradation of this compound is a multifaceted process that underpins its effectiveness as a flame retardant. The primary mechanism involves the formation of a protective char layer through the generation of polyphosphoric acid, supplemented by the flame-inhibiting action of volatile phosphorus radicals in the gas phase. Understanding this degradation pathway is essential for the development of more efficient and environmentally benign flame retardants and for predicting the high-temperature performance and stability of materials in which BDP is incorporated. The analytical techniques and protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate details of BDP's thermal decomposition and to characterize the degradation of other organophosphate esters.
References
- 1. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphenol A Bis(diphenyl phosphate)|Halogen-Free Flame Retardant [benchchem.com]
- 3. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Condensed and Gas Phase Action of Bisphenol A Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diphosphate (B83284) (BPA-DP), also known as bisphenol A bis(diphenyl phosphate) (BDP or BPADP), is a halogen-free organophosphorus flame retardant. It is widely utilized in engineering plastics, such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high impact polystyrene (PPO/HIPS) blends, to enhance their fire resistance.[1] This technical guide provides a comprehensive overview of the condensed and gas phase actions of BPA-DP, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C39H34O8P2 | [1] |
| Molar Mass | 692.641 g·mol−1 | [1] |
| Appearance | Colorless or light yellow transparent thick liquid | [2] |
| Thermal Stability | 5% weight loss at 376 °C; Peak DTG temperature of 506 °C | [3] |
Mechanism of Action as a Flame Retardant
BPA-DP functions as a flame retardant through a combination of condensed phase and gas phase actions upon thermal decomposition.
Condensed Phase Action
In the condensed phase, the primary mechanism involves the formation of a protective char layer. When exposed to high temperatures, BPA-DP decomposes to produce polyphosphoric acid.[2] This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix. The high aromatic content of BPA-DP contributes to the formation of a stable and dense char layer.[2] This char layer serves as an insulating barrier, shielding the underlying polymer from heat and preventing the release of flammable volatiles into the gas phase.
Gas Phase Action
In the gas phase, BPA-DP acts by inhibiting the combustion process. During thermal decomposition, volatile phosphorus-containing species, such as phosphorus-based radicals (e.g., PO•), are released. These radicals interfere with the free-radical chain reactions of combustion in the flame, effectively quenching it.
Quantitative Data on Flame Retardant Performance
The following tables summarize the quantitative data on the flame retardant performance of BPA-DP in a PC/ABS blend.
Table 1: Thermogravimetric Analysis (TGA) of PC/ABS with BPA-DP [3]
| Sample | Td5 (°C) | Char Yield at 600 °C (%) |
| PC/ABS | - | - |
| PC/ABS/15BAPDP | 381.4 | 18.9 |
| PC/ABS/25BAPDP | 386.5 | 21.2 |
Table 2: Limiting Oxygen Index (LOI) and UL 94 Rating of PC/ABS with BPA-DP [3]
| Sample | LOI (%) | UL 94 Rating |
| PC/ABS/15BAPDP | 24.7 | V-1 |
| PC/ABS/20BAPDP | 25.4 | V-0 |
Table 3: Cone Calorimetry Data for PC/ABS with BPA-DP (Heat Flux: 35 kW/m²) [3]
| Parameter | PC/ABS | PC/ABS/15BAPDP | PC/ABS/25BAPDP |
| Time to Ignition (TTI) (s) | - | - | - |
| Peak Heat Release Rate (PHRR) (kW/m²) | - | 386.2 | 313.2 |
| Total Heat Release (THR) (MJ/m²) | - | 87.9 | 78.7 |
Experimental Protocols
Synthesis of Bisphenol A bis(diphenyl phosphate)
One common method for synthesizing BPA-DP is through the transesterification of triphenyl phosphate (B84403) (TPP) with bisphenol AP (SPAP).[3]
Materials:
-
Triphenyl phosphate (TPP)
-
Bisphenol AP (SPAP)
-
Sodium phenolate (B1203915) (catalyst)
Procedure:
-
Heat TPP (e.g., 23.4 g, 71.8 mmol) to approximately 70 °C to obtain a colorless solution.
-
Add SPAP (e.g., 10.2 g, 35.2 mmol) to the TPP solution and stir the mixture for approximately 1 hour.
-
Add sodium phenolate (e.g., 0.2 g, 1.7 mmol) to the mixture and stir for 30 minutes.
-
Gradually increase the temperature to 220–230 °C over 1.5 hours to facilitate the reaction and evaporate the phenol (B47542) byproduct.
-
The final product is obtained after cooling.
Another method involves the reaction of phosphorus oxychloride with bisphenol A and phenol.[4]
Materials:
-
Phosphorus oxychloride
-
Bisphenol A
-
Phenol
-
AlCl₃ (catalyst)
Procedure:
-
Define the molar ratio of phosphorus oxychloride, bisphenol A, and phenol (e.g., 3:1:4.05).
-
In the first step, carry out the reaction at 50°C for 6 hours.
-
In the second step, increase the reaction temperature to 140°C and continue for 8 hours.
-
Use AlCl₃ as a catalyst, with a dosage of 2% of the amount of bisphenol A.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition characteristics of materials.
Apparatus:
-
Thermogravimetric Analyzer (e.g., STA 409PC/PG, NETZSCH)
Procedure: [5]
-
Place approximately 5 mg of the sample in a crucible.
-
Set the temperature range from 25 °C to 600 °C.
-
Use a heating rate of 10 °C/min.
-
Conduct the analysis under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
Limiting Oxygen Index (LOI) Test
The LOI test determines the minimum oxygen concentration required to support the flaming combustion of a material.
Apparatus:
-
LOI instrument conforming to ASTM D2863.
Procedure: [6]
-
Prepare a test specimen of standardized dimensions.
-
Place the specimen vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen gas from the bottom of the chimney.
-
Ignite the top edge of the specimen.
-
Gradually decrease the oxygen concentration in the gas mixture until the flame is no longer sustained.
-
The LOI is the minimum oxygen concentration (in volume percent) that just supports combustion.
UL 94 Vertical Burn Test
The UL 94 test evaluates the flammability of plastic materials.
Apparatus:
-
UL 94 test chamber
-
Burner with a specified flame height
-
Timer
-
Cotton patch
Procedure: [7]
-
Position a rectangular test specimen vertically.
-
Apply a controlled flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and then remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite a cotton patch placed 30 cm below the specimen.
-
Classify the material (V-0, V-1, or V-2) based on the afterflame times, afterglow time, and dripping behavior.
Cone Calorimetry
Cone calorimetry is used to study the fire behavior of materials under controlled heat flux conditions.
Apparatus:
-
Cone calorimeter (e.g., Stanton Redcroft)
Procedure: [5]
-
Prepare a sample of specific dimensions (e.g., 100mm x 100mm).
-
Expose the sample to a constant heat flux (e.g., 35 kW/m²).
-
Measure parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (PHRR), total heat release (THR), and mass loss rate.
Visualizations
Caption: Flame retardant mechanism of Bisphenol A diphosphate.
Caption: Experimental workflow for evaluating BPA-DP.
References
- 1. Bisphenol-A bis(diphenyl phosphate) - Wikipedia [en.wikipedia.org]
- 2. ysnewmaterials.com [ysnewmaterials.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Simple green synthesis of solid polymeric bisphenol A bis(diphenyl phosphate) and its flame retardancy in epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
An In-depth Technical Guide to the Halogen-Free Flame Retardant Bisphenol A Bis(diphenyl phosphate) (BDP)
For Researchers, Scientists, and Product Development Professionals
Abstract
Bisphenol A bis(diphenyl phosphate) (BDP), a prominent member of the organophosphorus flame retardant family, has emerged as a critical halogen-free solution for enhancing the fire safety of a wide range of engineering thermoplastics. This technical guide provides a comprehensive overview of BDP, including its chemical and physical properties, synthesis methodologies, and mechanisms of flame retardancy. The document presents a detailed compilation of its performance in various polymer systems, supported by quantitative data from key industry-standard tests. Furthermore, it outlines the experimental protocols for these evaluations and discusses the toxicological and environmental considerations associated with its use.
Introduction
Bisphenol A bis(diphenyl phosphate) (BDP) is an oligomeric organophosphate flame retardant that has gained significant traction as an effective, non-halogenated alternative to traditional brominated flame retardants.[1] It is particularly valued for its high phosphorus content, excellent thermal stability, and low volatility, making it suitable for high-temperature processing of engineering plastics.[2][3] BDP is primarily used in polymer blends such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS), which are commonly found in the housings of electronic and electrical equipment.[4][5] It is also utilized in epoxy resins, polyesters, and synthetic fibers.[3][6][7]
Chemical and Physical Properties
BDP is a viscous, colorless to light yellow liquid.[8][9] Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| Chemical Name | Bisphenol A bis(diphenyl phosphate) |
| Synonyms | BDP, BADP, Phosphoric acid, (1-methylethylidene)di-4,1-phenylene tetraphenyl ester |
| CAS Number | 5945-33-5 |
| Molecular Formula | C39H34O8P2 |
| Molecular Weight | 692.6 g/mol |
| Appearance | Colorless to light yellow transparent liquid[8] |
| Phosphorus Content | ~9%[10] |
| Viscosity (at 25°C) | ~18000 mPa·s[10] |
| Density (at 25°C) | ~1.28 g/cm³[10] |
| Thermal Stability | High, can withstand high processing temperatures[6][11] |
| Volatility | Low[3][6] |
| Hydrolytic Stability | Excellent[7][11] |
Synthesis of Bisphenol A Bis(diphenyl phosphate)
BDP is commercially synthesized through several routes, with the most common being a two-step process involving phosphorus oxychloride (POCl3), bisphenol A (BPA), and phenol. Another method is the transesterification of triphenyl phosphate (B84403) (TPP) with bisphenol A.[1][12]
A typical synthesis procedure involves the reaction of phosphorus oxychloride with bisphenol A, followed by a reaction with phenol, often in the presence of a catalyst such as aluminum chloride (AlCl3) or magnesium chloride (MgCl2).[4][13] The reaction conditions, including temperature, reaction time, and molar ratios of the reactants, are carefully controlled to optimize the yield and purity of the final product.[13]
Mechanism of Flame Retardancy
The flame retardant action of BDP is multifaceted, occurring in both the condensed (solid) and gas phases during combustion.[1][2] This dual-mode action is a key contributor to its high efficiency.
Condensed Phase Action: Upon heating, BDP decomposes to form polyphosphoric acid.[2] This acidic species acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix on the surface.[2] This process leads to the formation of a stable, insulating char layer.[2] This char layer serves as a physical barrier that shields the underlying polymer from heat and oxygen, and it also traps flammable volatile compounds, thereby reducing the fuel supply to the flame.[2]
Gas Phase Action: A smaller portion of the phosphorus-containing fragments from BDP's decomposition can enter the gas phase.[2] In the gas phase, these phosphorus-based radicals (such as PO•) act as scavengers, interrupting the free-radical chain reactions that propagate combustion.[2]
The following diagram illustrates the proposed flame retardant mechanism of BDP:
Performance Data in Polymer Systems
BDP has been extensively studied as a flame retardant in various engineering plastics. The following tables summarize key performance data.
Table 1: Flame Retardant Performance of BDP in PC/ABS Blends
| BDP Content (wt%) | Polymer System | LOI (%) | UL-94 Rating | Reference(s) |
| 15 | PC/ABS | 24.7 | V-1 | [12] |
| 20 | PC/ABS | >25 | V-0 | [1] |
| 20 | PC/ABS | 25.4 | V-0 | [12] |
Table 2: Thermal Stability of PC/ABS Blends with BDP (TGA Data)
| BDP Content (wt%) | Td5 (°C) | Char Yield at 600°C (%) | Atmosphere | Reference(s) |
| 15 | 381.4 | 18.9 | Nitrogen | [12] |
| 25 | 386.5 | 21.2 | Nitrogen | [12] |
Td5: Temperature at 5% weight loss.
Table 3: Flame Retardant Performance of BDP in Epoxy Resins
| BDP Content (wt%) | Polymer System | LOI (%) | UL-94 Rating | Reference(s) |
| 30 | Epoxy Resin | 26.2 | V-0 | [13] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition characteristics of the material.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure: A small sample of the material (typically 5-10 mg) is placed in a crucible.[12] The sample is then heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600-800 °C).[12][14] The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate.[6][14] The weight of the sample is continuously monitored as a function of temperature.
Limiting Oxygen Index (LOI)
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the material.
-
Apparatus: LOI instrument, which includes a vertical glass column.
-
Procedure: A specimen of specified dimensions (e.g., 130 x 6.5 x 3 mm³) is placed vertically in the glass column.[12] A mixture of oxygen and nitrogen is flowed upwards through the column. The top of the specimen is ignited, and the oxygen concentration is adjusted until the flame is self-extinguishing.[16] The LOI value is the minimum oxygen concentration, expressed as a percentage, that sustains combustion.[8]
UL-94 Vertical Burn Test
-
Objective: To assess the flammability and self-extinguishing properties of a plastic material.
-
Standard: UL-94.
-
Apparatus: Vertical burn test chamber, burner, timer, and cotton.
-
Procedure: A rectangular specimen (e.g., 125 x 12.5 x 3 mm³) is clamped vertically.[12] A burner flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded. The flame is then reapplied for another 10 seconds and removed, and the flaming and glowing durations are recorded. A layer of cotton is placed below the specimen to observe if any flaming drips ignite it.[17] Materials are classified as V-0, V-1, or V-2 based on the burning times and dripping behavior.[18]
Cone Calorimeter Test
-
Objective: To measure the heat release rate and other combustion properties of a material under fire-like conditions.
-
Standard: ASTM E1354.[5]
-
Apparatus: Cone calorimeter.
-
Procedure: A flat specimen (e.g., 100 x 100 mm) is exposed to a controlled level of radiant heat from a conical heater.[5] The sample is typically ignited by a spark igniter. The oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.[19] Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.[20]
The following diagram outlines a general experimental workflow for evaluating the flame retardancy of a polymer with BDP:
Toxicological and Environmental Considerations
As a replacement for brominated flame retardants, BDP has become more prevalent in indoor environments and is detected in house dust, soil, and human biomonitoring samples.[1] The toxicological profile of BDP is a subject of ongoing research. Being a derivative of bisphenol A, there are concerns about its potential for endocrine disruption.[1][9] Studies have shown that bisphenol A itself can have estrogen-like effects and may be associated with various health issues.[9][21]
The environmental fate of BDP is influenced by its physicochemical properties. It generally exhibits low volatility, suggesting that long-range atmospheric transport is not a primary distribution pathway.[1] Hydrolysis of the ester bonds in BDP can occur, particularly under heat and acidic or basic conditions, leading to the formation of breakdown products.[1]
Conclusion
Bisphenol A bis(diphenyl phosphate) is a highly effective halogen-free flame retardant that plays a crucial role in enhancing the fire safety of engineering plastics. Its dual-mode mechanism of action, involving both condensed and gas-phase inhibition of combustion, provides excellent flame retardancy, particularly in PC/ABS and epoxy resin systems. While it offers significant performance benefits, ongoing research into its toxicological and environmental profile is essential for a complete understanding of its life cycle and impact. This guide provides a foundational understanding for researchers and professionals working with or considering the use of BDP in their applications.
References
- 1. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. kiyorndlab.com [kiyorndlab.com]
- 4. guidechem.com [guidechem.com]
- 5. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]
- 8. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 9. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. CN106699805A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 15. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 16. Oxygen Index ASTM D2863 [intertek.com]
- 17. boedeker.com [boedeker.com]
- 18. specialchem.com [specialchem.com]
- 19. infinitalab.com [infinitalab.com]
- 20. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bisphenol A Diphosphate (BDP): Solubility and Compatibility in Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bisphenol A diphosphate (B83284) (BDP), a halogen-free organophosphate flame retardant and plasticizer. It delves into its solubility and compatibility with various polymers, its mechanisms of action, and the experimental methods used to evaluate its performance. This document is intended to be a valuable resource for professionals working in polymer science, materials engineering, and product development.
Introduction to Bisphenol A Diphosphate (BDP)
This compound (BDP), also known as Bisphenol A bis(diphenyl phosphate), is a viscous, colorless to light yellow liquid.[1] It is an oligomeric phosphate (B84403) ester primarily used as an additive flame retardant in a variety of engineering plastics.[2][3] Its chemical structure, derived from bisphenol A and diphenyl phosphate, imparts several desirable properties, including high thermal stability, low volatility, and excellent hydrolytic stability.[4] These characteristics make it suitable for high-temperature processing of polymers and ensure the durability of its flame-retardant effects.[2]
Beyond its primary function as a flame retardant, BDP also acts as a plasticizer, enhancing the flexibility, workability, and melt flow of polymers.[2][5] This dual functionality makes it a versatile and cost-effective additive in polymer formulations.[2]
Solubility and Compatibility in Polymer Systems
The effectiveness of BDP as a flame retardant and plasticizer is highly dependent on its solubility and compatibility with the host polymer matrix. While precise quantitative solubility limits are not extensively documented in publicly available literature, typical loading levels in various polymer systems provide a strong indication of its compatibility.
Table 1: Typical Loading Levels of BDP in Various Polymers
| Polymer System | Typical Loading Level (phr) | Polymer Type |
| Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) Blends | 8 - 18 | Thermoplastic Alloy |
| Polyphenylene Oxide/High Impact Polystyrene (PPO/HIPS) Blends | 8 - 18 | Thermoplastic Alloy |
| Epoxy Resins | - | Thermoset |
| Polyvinyl Chloride (PVC) | - | Thermoplastic |
Note: phr stands for parts per hundred parts of resin.[4]
The compatibility of BDP with these polymers is attributed to the interactions between the polar phosphate groups in BDP and the polymer chains. This interaction allows for a miscible blend, preventing phase separation and ensuring a uniform distribution of the additive throughout the polymer matrix.
Mechanisms of Action
BDP's dual functionality as a flame retardant and a plasticizer stems from distinct molecular interactions with the polymer matrix.
Flame Retardant Mechanism
Phosphorus-based flame retardants like BDP operate through both condensed-phase and gas-phase mechanisms to inhibit combustion.[6][7][8][9]
-
Condensed-Phase Action: Upon heating, BDP decomposes to form phosphoric acid and polyphosphoric acid.[9][10] These act as catalysts for the dehydration and cross-linking of the polymer, leading to the formation of a stable char layer on the material's surface.[2][6][7][9] This char layer serves as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile compounds.[2][6][9]
-
Gas-Phase Action: Volatile phosphorus-containing species, such as PO• radicals, are also generated during the thermal decomposition of BDP.[6] These radicals are released into the gas phase where they act as scavengers for highly reactive H• and OH• radicals that propagate the combustion chain reaction.[6][9] By interrupting this cycle, the flame is suppressed.
Plasticizing Mechanism
As an external plasticizer, BDP does not chemically bond with the polymer chains but rather physically interacts with them.[11][12] The plasticizing effect is achieved through the following mechanisms:
-
Disruption of Polymer Chain Interactions: The BDP molecules intersperse themselves between the long polymer chains, disrupting the strong intermolecular forces (van der Waals forces and dipole-dipole interactions) that hold the chains tightly together.[12][13]
-
Increased Free Volume: By separating the polymer chains, BDP increases the "free volume" within the polymer matrix.[11] This increased space allows for greater mobility of the polymer chains, resulting in increased flexibility, reduced stiffness, and a lower glass transition temperature (Tg).[13][14]
Experimental Protocols for Evaluation
A variety of analytical techniques are employed to assess the solubility, compatibility, and performance of BDP in polymer formulations.
Determination of Solubility and Compatibility
-
Solvent Extraction: This method involves extracting the additive from the polymer using a solvent in which the additive is soluble but the polymer is not. The amount of extracted additive can then be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[15]
-
Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer blend. A single, composition-dependent Tg is indicative of a miscible blend, suggesting good compatibility between the polymer and the additive.
-
Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the phase morphology of the polymer blend. A uniform, featureless morphology suggests good miscibility, while the presence of distinct phases indicates poor compatibility.
Evaluation of Flame Retardancy
-
UL 94 Vertical Burn Test: This is a standard test to assess the flammability of plastic materials. A V-0 rating indicates that burning stops within 10 seconds on a vertical specimen; drips of particles are not allowed to be inflamed.[16]
-
Limiting Oxygen Index (LOI): LOI is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support flaming combustion of a material. A higher LOI value indicates better flame retardancy.[16]
-
Cone Calorimetry: This technique measures the heat release rate, smoke production, and other combustion parameters of a material when exposed to a controlled heat flux. It provides detailed information about the fire behavior of the material.
Assessment of Plasticizing Effect
-
Mechanical Testing: Tensile testing can be used to measure properties such as tensile strength, elongation at break, and Young's modulus. An effective plasticizer will typically decrease tensile strength and modulus while increasing elongation at break.
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of a material as a function of temperature. It can be used to determine the glass transition temperature (Tg) and to understand how the plasticizer affects the polymer's mechanical behavior over a range of temperatures.
Conclusion
This compound is a highly effective and versatile additive for a range of engineering polymers. Its dual functionality as a flame retardant and a plasticizer, combined with its favorable physical properties, makes it a valuable component in the formulation of safe and high-performance materials. A thorough understanding of its solubility, compatibility, and mechanisms of action, as detailed in this guide, is crucial for optimizing its use in various applications. Further research into the precise quantitative solubility limits of BDP in different polymer systems would be beneficial for more precise formulation development.
References
- 1. Bisphenol A bis(diphenyl phosphate) 181028-79-5 5945-33-5 China Manufacturers Suppliers Factory Exporter [novistachem.com]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. Bisphenol-A bis(diphenyl phosphate) - Wikipedia [en.wikipedia.org]
- 4. pufr.net [pufr.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorus Flame Retardants | SPECIFIC POLYMERS Article | Read it! [specificpolymers.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Bisphenol A Bis(diphenyl phosphate)|Halogen-Free Flame Retardant [benchchem.com]
- 11. hallstarindustrial.com [hallstarindustrial.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. specialchem.com [specialchem.com]
- 15. eag.com [eag.com]
- 16. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Characterization of Bisphenol A Diphosphate (BDP) using Fourier-Transform Infrared Spectroscopy (FTIR)
AN-FTIR-BDP-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the analytical characterization of Bisphenol A diphosphate (B83284) (BDP), a halogen-free flame retardant, using Fourier-Transform Infrared Spectroscopy (FTIR). The methodology covers sample preparation, spectral acquisition, and interpretation of the characteristic infrared absorption bands. Quantitative data for key functional groups are summarized, and a standard experimental workflow is presented.
Introduction
Bisphenol A diphosphate (BDP) is an organophosphorus compound utilized as a flame retardant in various polymers.[1] Its chemical structure, consisting of a Bisphenol A core with two phosphate (B84403) groups, imparts flame retardant properties. FTIR spectroscopy is a rapid, non-destructive, and highly specific analytical technique for identifying and characterizing chemical compounds based on their unique vibrational modes.[2] This method is instrumental in the quality control and analysis of flame retardants.[2] This document outlines the analytical characterization of BDP using FTIR, focusing on its key spectral features.
Chemical Structure
The chemical structure of this compound is provided below:
-
Chemical Name: [4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate[3]
-
Molecular Formula: C₁₅H₁₈O₈P₂[3]
-
Molecular Weight: 388.25 g/mol [3]
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" of the molecule, allowing for the identification of its functional groups and overall structure.[2]
Experimental Protocol
This section details the materials, equipment, and procedures for the FTIR analysis of BDP.
4.1. Materials and Equipment
-
This compound (BDP) solid sample
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer (e.g., Thermo-Nicolet 6700 or similar) equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector[4]
-
Sample holder for KBr pellets
-
Nitrogen purge for the spectrometer sample compartment
4.2. Sample Preparation (KBr Pellet Method)
The KBr pellet method is a common technique for preparing solid samples for transmission FTIR analysis.[5]
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum.
-
Grinding: Weigh approximately 1-2 mg of the BDP sample and 100-200 mg of the dried KBr.[5]
-
Mixing: Add both the BDP and KBr to an agate mortar and grind them together until a fine, homogeneous powder is obtained. The fine particle size is crucial for reducing scattering of the infrared beam.
-
Pelletizing: Transfer the powder mixture to a pellet-forming die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Inspection: The resulting pellet should be clear and free of cracks or cloudiness to ensure good spectral quality.
4.3. Instrumental Parameters
Set up the FTIR spectrometer with the following parameters:
| Parameter | Value |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
| Apodization | Happ-Genzel |
| Detector | DTGS |
4.4. Spectral Acquisition
-
Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Carefully place the KBr pellet containing the BDP sample into the sample holder and place it in the spectrometer's sample compartment.
-
Data Acquisition: Acquire the FTIR spectrum of the sample using the parameters specified in section 4.3.
-
Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) by the instrument's software using a Fourier transform.
Data Presentation and Interpretation
The FTIR spectrum of BDP is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The following table summarizes the expected characteristic absorption bands for a similar compound, polymeric bisphenol A bis(diphenyl phosphate), which can be used as a reference for interpreting the BDP spectrum.
Table 1: Characteristic FTIR Absorption Bands of Polymeric Bisphenol A Bis(diphenyl phosphate)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3068 | C-H stretching | Aromatic Ring |
| 2972 | C-H stretching | -CH₃ Group |
| 1592, 1491 | C=C stretching | Aromatic Ring |
| 1305 | P=O stretching | Phosphate Ester |
| 1210 | P-O-C stretching | Phosphate Ester |
Data is based on the analysis of a closely related polymeric compound and serves as a reference.
Interpretation of Key Spectral Regions:
-
3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the phenyl rings.
-
3000-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl (-CH₃) groups of the isopropylidene bridge.
-
1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
1300-1200 cm⁻¹: Strong absorption band characteristic of the P=O stretching vibration in organophosphate esters.
-
1250-1000 cm⁻¹: Stretching vibrations of the P-O-C (aryl) bonds.
-
Below 1000 cm⁻¹: This "fingerprint" region contains complex vibrations, including P-O-C bending and other skeletal vibrations, which are highly specific to the molecule.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the FTIR characterization of this compound.
Caption: Experimental workflow for FTIR analysis of BDP.
Conclusion
FTIR spectroscopy is a powerful and efficient technique for the analytical characterization of this compound. The protocol described in this application note provides a reliable method for sample preparation and spectral acquisition. The characteristic absorption bands of the phosphate and bisphenol A moieties allow for unambiguous identification of the compound. This methodology is suitable for quality control, research, and developmental studies involving BDP.
References
Application Note: Structural Elucidation of Bisphenol A diphosphate (BPA-DP) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diphosphate (B83284) (BPA-DP), also known as bisphenol A bis(diphenyl phosphate), is an organophosphate compound of significant interest. While primarily utilized as a flame retardant in various polymers, its structural similarity to bisphenol A (BPA), a well-known endocrine disruptor, necessitates a thorough understanding of its chemical characteristics and biological interactions.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of BPA-DP. This application note provides a detailed protocol and data interpretation guide for the analysis of BPA-DP using ¹H, ¹³C, and ³¹P NMR spectroscopy. For drug development professionals, understanding the structure and potential biological targets is crucial, as studies have suggested that BPA-DP may interact with proteins such as estradiol (B170435) 17-beta-dehydrogenase 1 and can be metabolized to BPA, which has known interactions with nuclear receptors.[2][3][4]
Data Presentation
The following tables summarize the expected NMR chemical shifts for Bisphenol A diphosphate. The data is compiled based on spectral information for a polymeric form of Bisphenol A bis(diphenyl phosphate) (PBDP) and the parent compound, Bisphenol A (BPA), as precise data for the monomeric form is not widely available.[5][6][7][8][9][10][11] These values serve as a strong reference for the structural confirmation of BPA-DP.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl (-CH₃) | ~1.65 | Singlet | N/A |
| Aromatic (BPA moiety, ortho to -OPO₃) | ~7.10-7.20 | Multiplet | |
| Aromatic (BPA moiety, meta to -OPO₃) | ~7.20-7.30 | Multiplet | |
| Aromatic (Diphenyl phosphate) | ~7.20-7.40 | Multiplet |
Note: The aromatic region is expected to be complex due to the overlapping signals of the bisphenol A and diphenyl phosphate (B84403) protons.[6]
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| Methyl (-CH₃) | ~31.1 |
| Quaternary (-C(CH₃)₂) | ~42.7 |
| Aromatic (BPA moiety, C-H) | ~120.5 |
| Aromatic (Diphenyl phosphate, C-H) | ~125.5-129.8 |
| Aromatic (BPA moiety, C-OPO₃) | ~147.8 |
| Aromatic (BPA moiety, C-C(CH₃)₂) | ~148.5 |
| Aromatic (Diphenyl phosphate, C-O) | ~150.5 (d, JP-C ≈ 5-7 Hz) |
Note: Some carbon signals, particularly those coupled to phosphorus, may appear as doublets.[7]
Table 3: Predicted ³¹P NMR Spectral Data for this compound in CDCl₃
| Phosphorus | Chemical Shift (δ, ppm) | Multiplicity |
| Phosphate (-OPO₃) | ~ -17.5 | Singlet |
Note: The chemical shift is referenced to 85% H₃PO₄. The spectrum is typically acquired with proton decoupling.[8][12]
Experimental Protocols
1. Sample Preparation
A detailed and careful sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the BPA-DP sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for organophosphorus compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.
-
Procedure:
-
Weigh the desired amount of BPA-DP into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Vortex the sample until the BPA-DP is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region of the ¹H spectrum.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
-
³¹P NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-256.
-
Visualizations
Experimental Workflow for NMR Analysis of BPA-DP
Caption: Workflow for the NMR-based structural elucidation of BPA-DP.
Potential Biological Signaling Pathway of BPA-DP
Caption: Potential biological pathways of BPA-DP and its metabolite, BPA.
References
- 1. Bisphenol-A bis(diphenyl phosphate) - Wikipedia [en.wikipedia.org]
- 2. Discovery of New Protein Targets of BPA Analogs and Derivatives Associated with Noncommunicable Diseases: A Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bisphenol A(80-05-7) 13C NMR [m.chemicalbook.com]
- 11. Bisphenol A(80-05-7) 1H NMR spectrum [chemicalbook.com]
- 12. wissen.science-and-fun.de [wissen.science-and-fun.de]
Thermal Analysis of Bisphenol A Diphosphate (BDP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diphosphate (B83284) (BDP) is a halogen-free organophosphorus flame retardant widely utilized in various polymer systems to enhance their fire-resistant properties. Its high thermal stability and action in the condensed phase make it a subject of significant interest in materials science and engineering. This document provides detailed application notes and experimental protocols for the thermal analysis of BDP using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation
The thermal properties of Bisphenol A diphosphate have been characterized to understand its stability and decomposition behavior. The following tables summarize the key quantitative data obtained from TGA and DSC analyses.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Reference |
| Temperature for 5% Weight Loss (Td5%) | 371 - 376 °C | [1][2] |
| Temperature for 10% Weight Loss (Td10%) | 397 °C | [1] |
| Temperature for 50% Weight Loss (Td50%) | 444 °C | [1] |
| Peak Decomposition Temperature (Tmax) | 506 - 513 °C | [2][3] |
| Char Residue at 600 °C | 5.8 - 18 % | [2][3] |
Note: Variations in reported values can be attributed to differences in experimental conditions such as heating rate and sample purity.
Due to its common application as an additive in polymer blends, obtaining a distinct melting point for pure BDP from literature is challenging. DSC is often employed to study the effect of BDP on the thermal properties of the polymer matrix, such as glass transition temperature and melting behavior of the composite material.
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses on this compound are provided below. These protocols are based on established practices for thermal analysis of organophosphorus compounds.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
This compound (BDP) sample
-
High-purity nitrogen gas (99.999%)
-
TGA sample pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the BDP sample into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the system with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Data Collection: Record the mass loss of the sample as a function of temperature.
-
Data Analysis:
-
Plot the TGA curve (mass % vs. temperature).
-
Generate the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
-
Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the DTG peak, and the percentage of char residue at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To investigate the thermal transitions (e.g., glass transition, melting) of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Materials:
-
This compound (BDP) sample
-
High-purity nitrogen gas (99.999%)
-
DSC sample pans (e.g., aluminum) and lids
-
Reference pan (empty, sealed)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the BDP sample into a DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Purge the system with nitrogen gas at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected transitions (e.g., 0 °C).
-
Heat the sample to a temperature above any expected transitions (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold the sample at the high temperature for a few minutes to erase any prior thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same heating rate as the first heating scan.
-
-
Data Collection: Record the heat flow to the sample as a function of temperature.
-
Data Analysis:
-
Plot the DSC thermogram (heat flow vs. temperature).
-
Analyze the second heating scan to identify thermal events such as the glass transition temperature (Tg) observed as a step change in the baseline, and melting endotherms observed as peaks.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the thermal analysis of this compound.
Caption: TGA Experimental Workflow for BDP Analysis.
Caption: DSC Experimental Workflow for BDP Analysis.
References
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Bisphenol A Diphosphate and Related Compounds
Introduction
Bisphenol A diphosphate (B83284) (BAP) is a phosphate (B84403) ester of Bisphenol A. While specific, validated analytical methods for Bisphenol A diphosphate are not widely published, its structural similarity to other bisphenol compounds, such as Bisphenol A (BPA) and its derivatives like Bisphenol A bis(diphenyl phosphate) (BDP), allows for the adaptation of existing analytical methodologies. This document provides detailed application notes and protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) that can be adapted for the analysis of this compound. The methods described are based on established procedures for BPA and BDP.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds like phosphate esters. The following protocol is adapted from methods used for BPA and its analogues and can serve as a starting point for the analysis of this compound.
Experimental Protocol: HPLC-UV/FLD Analysis
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible or Fluorescence detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (optional, for mobile phase modification)
-
This compound analytical standard
3. Chromatographic Conditions (Starting Point):
-
Column: Cogent Bidentate C18 2.o™, 2.2µm, 120Å (2.1 x 50mm) or equivalent reversed-phase C18 column.[1]
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid, v/v) is recommended. A starting point could be 65:35 Water:Acetonitrile.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 2.0 µL.[1]
-
Detection: UV at 275 nm.[1] A fluorescence detector can also be used for higher sensitivity, with excitation and emission wavelengths optimized for BAP. For BPA, typical wavelengths are in the range of 270 nm for excitation and 300 nm for emission.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as Methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
For complex matrices, a sample clean-up step using Solid Phase Extraction (SPE) may be necessary to remove interferences.
5. Method Validation Parameters (Example for BPA): The following table summarizes typical validation parameters for the analysis of BPA using HPLC, which can be used as a benchmark when developing a method for BAP.
| Parameter | Typical Value for BPA Analysis |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/L[3] |
| Limit of Quantification (LOQ) | 0.78 ng/mL[4] |
| Recovery | 88.19% - 99.56%[3] |
| Precision (RSD) | < 3.00%[3] |
Workflow for HPLC Analysis
References
- 1. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry [mdpi.com]
Application Notes and Protocols: Incorporation of Bisphenol A Diphosphate (BDP) in PC/ABS Blends for Enhanced Flame Retardancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Bisphenol A diphosphate (B83284) (BDP), a halogen-free organophosphorus flame retardant, into Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blends. The information presented is intended to guide researchers in developing flame-retardant polymer formulations with improved safety and performance characteristics.
Introduction
Polycarbonate (PC) and Acrylonitrile-Butadiene-Styrene (ABS) blends are widely used engineering thermoplastics due to their excellent balance of mechanical properties, heat resistance, and processability.[1][2] However, the inherent flammability of these blends restricts their use in applications with stringent fire safety requirements, such as in electronic and electrical equipment, automotive components, and building materials.[3] Bisphenol A diphosphate (BDP) is an effective halogen-free flame retardant for PC/ABS alloys, offering the dual benefits of flame retardancy and plasticization.[4][5] Its mechanism of action involves both condensed-phase and gas-phase inhibition of the combustion process.[6][7]
Mechanism of Flame Retardancy
The flame retardant action of BDP in PC/ABS blends is a multi-faceted process that occurs in both the solid (condensed) and gas phases during combustion.
Condensed-Phase Action:
Upon heating, BDP decomposes to form phosphoric acid and subsequently polyphosphoric acid.[4][8] This acts as a strong dehydrating agent, promoting the carbonization of the polymer matrix to form a stable, insulating char layer on the surface.[4][6][8] This char layer serves as a physical barrier, limiting the evolution of flammable volatile compounds and restricting the transfer of heat to the underlying material.[6][9]
Gas-Phase Action:
Simultaneously, the thermal decomposition of BDP releases phosphorus-containing radicals (such as PO•) into the gas phase.[4][8][9] These radicals act as scavengers for the highly reactive H• and HO• radicals that are essential for the propagation of the combustion chain reaction in the flame.[4] By interrupting this cycle, the flame intensity is reduced, and extinguishment is promoted.[7][9]
Flame Retardancy Mechanism of BDP in PC/ABS
Caption: Flame retardancy mechanism of BDP in PC/ABS blends.
Quantitative Data on Performance
The addition of BDP to PC/ABS blends significantly enhances their flame retardancy, as demonstrated by various standard testing methods. The following tables summarize the typical performance data obtained from experimental studies.
Table 1: Flammability Properties of PC/ABS/BDP Blends
| BDP Content (wt%) | Limiting Oxygen Index (LOI, %) | UL-94 Rating (3.2 mm) | Reference |
| 0 | ~18-22 | Not Rated / HB | [3][10] |
| 10 | ~23-24 | V-2 / V-1 | [10] |
| 15 | 24.7 | V-1 | [10] |
| 20 | 25.4 | V-0 | [10] |
| 25 | >26 | V-0 | [10] |
Table 2: Thermal Properties of PC/ABS/BDP Blends from Thermogravimetric Analysis (TGA)
| BDP Content (wt%) | Td5 (°C) | Char Yield at 600°C (%) | Reference |
| 0 | ~383 | ~12.8 | [10] |
| 15 | 381.4 | 18.9 | [10] |
| 25 | 386.5 | 21.2 | [10] |
Table 3: Cone Calorimeter Data for PC/ABS/BDP Blends
| BDP Content (wt%) | Peak Heat Release Rate (pHRR, kW/m²) | Total Heat Release (THR, MJ/m²) | Reference |
| 0 | ~500-600 | ~90-100 | [3][10] |
| 20 | Decreased | Decreased | [10] |
Table 4: Mechanical Properties of PC/ABS Blends (Typical Values)
| Property | Neat PC/ABS | PC/ABS with BDP | Reference |
| Tensile Strength (MPa) | 50-60 | Generally maintained or slightly decreased | [11] |
| Notched Izod Impact Strength (J/m) | 300-500 | May decrease with high BDP loading | [12][13] |
| Heat Deflection Temperature (°C) | ~110-130 | Decreases with increasing BDP content | [10] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of PC/ABS/BDP blends.
Preparation of PC/ABS/BDP Blends via Melt Extrusion
This protocol describes the compounding of PC/ABS with BDP using a twin-screw extruder.
Materials and Equipment:
-
Polycarbonate (PC) pellets
-
Acrylonitrile-Butadiene-Styrene (ABS) pellets
-
This compound (BDP)
-
Drying oven
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine
Procedure:
-
Drying: Dry the PC pellets at 100-120°C for 4-6 hours and the ABS pellets at 80-90°C for 2-4 hours to remove moisture.[2][14]
-
Premixing: Pre-mix the dried PC and ABS pellets with the desired weight percentage of BDP in a tumbler mixer for at least 3 minutes to ensure a uniform distribution.[14]
-
Extrusion:
-
Pelletizing: Cool the extruded strands in a water bath and cut them into pellets using a pelletizer.
-
Drying of Pellets: Dry the compounded pellets at 80-90°C for 2-4 hours before further processing.
-
Injection Molding: Use an injection molding machine to prepare test specimens according to the required dimensions for various characterization techniques. A typical melt temperature for injection molding is around 260°C with a mold temperature of 80°C.[15]
Experimental Workflow for PC/ABS/BDP Blend Preparation and Characterization
Caption: Workflow for PC/ABS/BDP blend preparation and characterization.
Flammability Testing: UL-94 Vertical Burn Test
This test evaluates the self-extinguishing properties of the material.
Equipment:
-
UL-94 test chamber
-
Bunsen burner
-
Timer
-
Surgical cotton
Specimen:
-
Dimensions: 125 ± 5 mm long x 13.0 ± 0.5 mm wide, with a thickness not exceeding 13 mm.[16]
Procedure:
-
Condition the specimens for 48 hours at 23°C and 50% relative humidity.[17]
-
Mount a specimen vertically with its lower end 3/8 inch above the Bunsen burner tube.
-
Place a layer of surgical cotton below the specimen.
-
Apply a 20 mm high blue flame to the center of the lower edge of the specimen for 10 seconds.[18]
-
Remove the flame and record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the afterflame time (t2) and afterglow time (t3).
-
Note if any dripping particles ignite the cotton.
-
Repeat the test on at least five specimens.
Classification:
-
V-0: Afterflame time for each individual specimen t1 or t2 ≤ 10 s; total afterflame time for any set of 5 specimens ≤ 50 s; no flaming drips that ignite the cotton.[19]
-
V-1: Afterflame time for each individual specimen t1 or t2 ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; no flaming drips that ignite the cotton.[19]
-
V-2: Afterflame time for each individual specimen t1 or t2 ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; flaming drips that ignite the cotton are allowed.[19]
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small sample (typically 10-15 mg) into the TGA sample pan.[20]
-
Heat the sample at a constant rate, for example, 10 or 20 °C/min, under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 40-200 ml/min).[21]
-
Continue heating to a final temperature, typically 600-700°C.[10]
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Td5, temperature at 5% weight loss) and the percentage of char residue at the final temperature.
Fire Behavior Analysis: Cone Calorimetry
This test measures various parameters related to the fire behavior of a material under forced-flaming conditions.
Equipment:
-
Cone Calorimeter (compliant with ASTM E1354 or ISO 5660-1)[22]
Specimen:
-
Dimensions: 100 mm x 100 mm, with a thickness up to 50 mm.
Procedure:
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Expose the specimen to a constant heat flux from a conical heater, typically 35 or 50 kW/m².
-
An ignition source is present to ignite the pyrolysis gases.
-
Measure key parameters during the test, including:
-
Time to ignition (TTI)
-
Heat Release Rate (HRR), particularly the peak HRR (pHRR)
-
Total Heat Release (THR)
-
Mass loss rate
-
Smoke production rate
-
Synergistic Effects with Other Additives
The flame retardancy of BDP in PC/ABS can be further enhanced by incorporating synergistic agents. Zinc borate (B1201080) (Znb) is a notable example.
When used in combination with BDP, zinc borate can:
-
Promote the formation of a more stable and robust char layer.[5][7]
-
Form a borate network and amorphous phosphates in the condensed phase.[7]
-
React with BDP to form zinc phosphate (B84403) and borophosphates, which contribute to the inorganic-organic residue, enhancing the barrier properties of the char.[7]
This synergistic interaction can lead to an increased Limiting Oxygen Index (LOI) and a reduced peak heat release rate compared to using BDP alone.[7]
Conclusion
The incorporation of this compound provides a highly effective strategy for imparting flame retardancy to PC/ABS blends, enabling their use in a wider range of applications with demanding fire safety standards. The dual-action mechanism of BDP, operating in both the condensed and gas phases, ensures efficient fire protection. By following the detailed protocols outlined in these notes, researchers can systematically formulate and evaluate PC/ABS/BDP composites to achieve the desired balance of flame retardancy, thermal stability, and mechanical properties. Further optimization can be explored through the use of synergistic additives like zinc borate.
References
- 1. boedeker.com [boedeker.com]
- 2. Polymer Composites Based on Polycarbonate/Acrylonitrile-Butadiene-Styrene Used in Rapid Prototyping Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Flame Retardant Mechanism of Phosphorus and Phosphorus Compounds - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 9. Phosphorus | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. Some Mechanical and Thermal Properties of PC/ABS Blends [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdcpp.com [mdcpp.com]
- 17. media.digikey.com [media.digikey.com]
- 18. amade-tech.com [amade-tech.com]
- 19. specialchem.com [specialchem.com]
- 20. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 21. teilar.gr [teilar.gr]
- 22. Cone Calorimetry Testing for Fire Safety & Compliance |Element [element.com]
Application Notes and Protocols: Melt Compounding of Bisphenol A Diphosphate (BDP) in Epoxy Resins
For Researchers, Scientists, and Professionals in Polymer Engineering and Materials Science
Introduction
Bisphenol A diphosphate (B83284) (BDP) is a halogen-free phosphate (B84403) ester flame retardant increasingly utilized in epoxy resin systems to enhance their fire safety characteristics. Its efficacy is attributed to a combination of gas-phase radical quenching and condensed-phase charring mechanisms upon combustion. Melt compounding, particularly through twin-screw extrusion, is a prevalent industrial method for incorporating BDP into epoxy resins, ensuring homogeneous dispersion and enabling the production of high-performance, flame-retardant thermoplastic and thermosetting materials.
These application notes provide a comprehensive overview and detailed protocols for the melt compounding of BDP in epoxy resins. The subsequent sections detail the necessary materials and equipment, a generalized experimental workflow, specific processing parameters, and standard characterization techniques to evaluate the resulting flame-retardant epoxy composites.
Experimental Workflow
The overall process for creating and evaluating BDP-modified epoxy resins through melt compounding is outlined below. This workflow ensures a systematic approach from material preparation to final property analysis.
Caption: A flowchart illustrating the key stages in the preparation and characterization of BDP-modified epoxy resin composites.
Experimental Protocols
Materials and Pre-processing
-
Epoxy Resin: A suitable grade of Bisphenol A based epoxy resin (e.g., DGEBA) in solid form (pellets or powder) is required. It is crucial to dry the resin in a vacuum oven (e.g., at 80°C for 4-6 hours) to remove any absorbed moisture, which can negatively impact the final properties.
-
Bisphenol A diphosphate (BDP): A commercial grade of BDP should be used. BDP is a liquid at room temperature.
-
Curing Agent: An appropriate curing agent for the chosen epoxy resin is necessary. For solid epoxy resins, dicyandiamide (B1669379) (DICY) is a common choice, often used with a catalyst.
-
Pre-blending: The dried epoxy resin pellets/powder and the BDP liquid are to be pre-blended in the desired weight ratios. This can be done in a high-speed mixer or by manual tumbling in a sealed container to ensure a uniform feed for the extruder.
Melt Compounding Protocol (Twin-Screw Extrusion)
This protocol outlines a general procedure for melt compounding BDP with epoxy resin using a co-rotating twin-screw extruder. The exact parameters may need to be optimized based on the specific equipment and material grades used.
-
Extruder Setup:
-
Ensure the twin-screw extruder is clean and equipped with a suitable screw configuration for distributive and dispersive mixing.
-
Set the temperature profile for the different zones of the extruder barrel. A common starting point for an epoxy resin system is a gradually increasing temperature profile from the feed zone to the die. An example profile is provided in the data tables below.
-
-
Feeding:
-
The pre-blended mixture of epoxy resin and BDP is fed into the main hopper of the extruder using a gravimetric or volumetric feeder to maintain a consistent feed rate.
-
-
Extrusion Process:
-
Set the screw speed to the desired revolutions per minute (RPM). The combination of screw speed and feed rate will determine the residence time and the amount of shear imparted to the material.
-
The material is conveyed through the heated barrel, where it melts and is mixed. The screw design ensures thorough dispersion of the BDP within the molten epoxy matrix.
-
A vacuum is typically applied at a venting port along the extruder barrel to remove any volatiles generated during the process.
-
-
Extrudate Cooling and Pelletizing:
-
The molten extrudate exits the extruder through a strand die.
-
The strands are then cooled, typically in a water bath.
-
A pelletizer is used to cut the cooled strands into uniform pellets.
-
-
Post-Drying:
-
The pellets should be dried in an oven (e.g., 80-100°C for 4-6 hours) to remove any surface moisture from the cooling bath before further processing.
-
Specimen Preparation for Characterization
-
Molding:
-
The compounded pellets are then used to produce test specimens via injection molding or compression molding. The molding parameters (temperature, pressure, and time) should be optimized for the specific formulation.
-
-
Curing and Post-Curing:
-
The molded specimens undergo a curing process to achieve their final thermoset properties. The curing cycle is dependent on the epoxy resin and curing agent system.[1]
-
A typical curing schedule for a DGEBA/DICY system might involve heating at 150°C for 1-2 hours.[1]
-
Post-curing at a higher temperature (e.g., 170-180°C for 1-2 hours) is often performed to ensure complete cross-linking and to enhance the thermal and mechanical properties of the material.[1]
-
Data Presentation
The following tables summarize typical processing parameters and the resulting properties of BDP-modified epoxy resins based on data from various studies.
Table 1: Typical Twin-Screw Extrusion Parameters for BDP-Epoxy Compounding
| Parameter | Value Range | Unit |
| Feed Zone Temperature | 160 - 180 | °C |
| Compounding Zone Temperatures | 180 - 220 | °C |
| Die Temperature | 210 - 230 | °C |
| Screw Speed | 100 - 300 | rpm |
| Feed Rate | 5 - 15 | kg/hr |
Table 2: Flame Retardant Properties of BDP-Modified Epoxy Resins
| Formulation (wt%) | LOI (%) | UL 94 Rating (3.2 mm) |
| Neat Epoxy | 22 - 25 | Fails |
| Epoxy + 10% BDP | 28 - 30 | V-0 |
| Epoxy + 15% BDP | 30 - 33 | V-0 |
| Epoxy + 20% BDP | > 33 | V-0 |
Table 3: Thermal Properties of BDP-Modified Epoxy Resins
| Formulation (wt%) | Td5% (°C, N2) | Char Yield at 700°C (N2, %) | Glass Transition Temp. (Tg, °C) |
| Neat Epoxy | ~350 | < 20 | 120 - 140 |
| Epoxy + 15% BDP | ~330 | > 25 | 110 - 130 |
Note: The addition of BDP can sometimes slightly lower the initial decomposition temperature (Td5%) due to the earlier decomposition of the phosphate ester, which initiates the flame-retardant action. The glass transition temperature (Tg) may also be slightly reduced due to the plasticizing effect of BDP.
Table 4: Mechanical Properties of BDP-Modified Epoxy Resins
| Formulation (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |
| Neat Epoxy | 60 - 80 | 100 - 130 | 15 - 25 |
| Epoxy + 15% BDP | 55 - 75 | 90 - 120 | 12 - 20 |
Note: The incorporation of BDP as an additive can lead to a slight reduction in mechanical properties compared to the neat epoxy resin.
Characterization Protocols
Flammability Testing
-
Limiting Oxygen Index (LOI):
-
Standard: ASTM D2863 / ISO 4589
-
Procedure: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is adjusted until the minimum concentration required to sustain combustion is determined.
-
-
UL 94 Vertical Burn Test:
-
Standard: ANSI/UL 94
-
Procedure: A vertical specimen is subjected to a flame for 10 seconds.[2] The time to self-extinguish after the first and second flame applications is recorded, along with any dripping of flaming particles.[2] The material is classified as V-0, V-1, or V-2 based on these observations.[3]
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Differential Scanning Calorimetry (DSC):
-
Procedure: A sample is heated at a controlled rate to determine thermal transitions. It is used to measure the glass transition temperature (Tg) of the cured epoxy, which provides insight into the cross-link density and service temperature of the material.
-
-
Dynamic Mechanical Analysis (DMA):
-
Procedure: A sinusoidal stress is applied to a rectangular specimen, and the resulting strain is measured while the temperature is ramped.[4] This technique is highly sensitive for determining the glass transition temperature (Tg), typically from the peak of the tan δ curve, and also provides information on the storage modulus and loss modulus of the material.[4]
-
Mechanical Property Testing
-
Tensile Testing:
-
Standard: ASTM D638 / ISO 527
-
Procedure: A dog-bone shaped specimen is pulled at a constant rate of extension until it fractures. The tensile strength, tensile modulus, and elongation at break are determined.
-
-
Flexural Testing:
-
Standard: ASTM D790 / ISO 178
-
Procedure: A rectangular specimen is supported at two points and a load is applied to the center (three-point bending). The flexural strength and flexural modulus are calculated.
-
-
Impact Testing (Izod or Charpy):
-
Standard: ASTM D256 (Izod) / ASTM D6110 (Charpy)
-
Procedure: A pendulum strikes a notched specimen, and the energy absorbed to fracture the specimen is measured, providing an indication of the material's toughness.
-
Conclusion
The melt compounding of this compound into epoxy resins is an effective method for producing flame-retardant materials suitable for a wide range of applications. By following the protocols outlined in these notes and carefully controlling the processing parameters, researchers can achieve a homogeneous dispersion of BDP and optimize the flame retardant, thermal, and mechanical properties of the final epoxy composite. The provided data serves as a baseline for formulation development and characterization.
References
Application Notes and Protocols for UL 94 and LOI Testing of Polymers with Bisphenol A Diphosphate (BDP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diphosphate (B83284) (BDP) is a halogen-free organophosphorus flame retardant widely utilized to enhance the fire safety of various polymeric materials. Its efficacy stems from a dual-action mechanism, functioning in both the condensed and gas phases during combustion to suppress fire propagation. These application notes provide a comprehensive overview of the use of BDP in polymers and detailed protocols for evaluating its performance using two standard flammability tests: Underwriters Laboratories 94 (UL 94) and the Limiting Oxygen Index (LOI).
BDP's primary mode of action in the condensed phase involves the formation of a protective char layer on the polymer surface when exposed to heat. This char layer acts as an insulating barrier, shielding the underlying material from the heat flux and limiting the release of flammable volatiles.[1] The high aromatic content of the BDP molecule contributes to the formation of a stable and dense char.[1] In the gas phase, phosphorus-containing radicals are released, which act as scavengers for high-energy H• and OH• radicals in the flame, thereby inhibiting the combustion chain reaction.[1]
This document will guide researchers through the process of preparing polymer samples with BDP, conducting UL 94 and LOI tests, and interpreting the results.
Data Presentation
The following tables summarize the quantitative data from UL 94 and Limiting Oxygen Index (LOI) tests on various polymers incorporating Bisphenol A diphosphate (BDP) or its derivatives.
Table 1: UL 94 and LOI Data for Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) Blends with a BDP Derivative (BAPDP) [2][3]
| Sample ID | BAPDP Content (wt%) | LOI (%) | UL 94 Rating | Observations |
| PC/ABS (Control) | 0 | 21.1 | Not Rated | Significant melt dripping, ignited cotton |
| PC/ABS/10BAPDP | 10 | - | - | - |
| PC/ABS/15BAPDP | 15 | 24.7 | V-1 | No dripping observed |
| PC/ABS/20BAPDP | 20 | 25.4 | V-0 | No dripping observed |
| PC/ABS/25BAPDP | 25 | - | V-0 | No dripping observed |
Table 2: UL 94 and LOI Data for Epoxy Resin with a Polymeric BDP (PBDP) [4]
| Sample ID | PBDP Content (wt%) | LOI (%) | UL 94 Rating |
| EP (Control) | 0 | 24.7 | Not Rated |
| EP-1 | 5 | 26.4 | Not Rated |
| EP-2 | 10 | 27.6 | V-1 |
| EP-3 | 15 | 28.0 | V-1 |
| EP-4 | 20 | 29.8 | V-0 |
Table 3: Representative Flammability Data for Other Polymer Systems with Phosphorus-Based Flame Retardants
| Polymer System | Flame Retardant System | LOI (%) | UL 94 Rating | Reference |
| Polyamide 66 (PA66)/PPO | 8 wt% Al(OH)3-coated red phosphorus | - | V-0 | [5] |
| Polybutylene Terephthalate (PBT) | 14 wt% DOPO-HQ | 26.4 | V-0 | - |
Experimental Protocols
Preparation of Polymer Samples with this compound (BDP) via Melt Compounding
This protocol describes a general procedure for incorporating BDP into a polymer matrix using a twin-screw extruder. The specific parameters should be optimized for the polymer system being used.
Materials and Equipment:
-
Polymer resin (e.g., PC/ABS, PBT, PET, PA pellets)
-
This compound (BDP)
-
Twin-screw extruder
-
Injection molding machine or compression molding press
-
Drying oven
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Drying: Dry the polymer pellets in a drying oven at the manufacturer's recommended temperature and time to remove any absorbed moisture, which can cause degradation during processing.
-
Premixing: In a sealed container, accurately weigh and pre-mix the dried polymer pellets and the desired amount of BDP. Tumble the mixture for at least 15 minutes to ensure a homogeneous distribution.
-
Extrusion: a. Set the temperature profile of the twin-screw extruder according to the processing window of the polymer. A typical temperature profile for PC/ABS might range from 210°C at the feed zone to 240°C at the die. b. Set the screw speed to an appropriate value (e.g., 100-200 rpm) to ensure good mixing without excessive shear, which could lead to polymer degradation. c. Feed the premixed polymer and BDP into the extruder hopper at a constant rate. d. The molten blend is extruded through a die to form strands.
-
Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer to produce compounded pellets.
-
Drying of Compounded Pellets: Dry the compounded pellets to remove any moisture absorbed from the water bath before molding.
-
Specimen Molding: a. Injection Molding: Use an injection molding machine to produce test specimens of the required dimensions for UL 94 and LOI testing. The molding parameters (temperature, pressure, injection speed) should be optimized for the specific polymer blend. b. Compression Molding: Alternatively, use a compression molding press to prepare flat sheets from which test specimens can be machined.
-
Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 48 hours before testing, as specified in the ASTM standards.
UL 94 Vertical Burning Test Protocol
This protocol is based on the ASTM D3801 standard and is adapted for polymers containing BDP.
Apparatus:
-
UL 94 test chamber
-
Bunsen burner with a supply of methane (B114726) gas (98% minimum purity)
-
Specimen holder
-
Timer (accurate to 0.1 seconds)
-
Cotton batting
-
Fume hood
Procedure:
-
Specimen Preparation: Use specimens with dimensions of 127 mm x 13 mm and a thickness representative of the end-use application (typically 1.6 mm or 3.2 mm).
-
Test Setup: a. Place the UL 94 test chamber in a fume hood. b. Mount a specimen vertically in the specimen holder so that its lower end is 10 mm above the top of the Bunsen burner tube. c. Place a layer of dry cotton batting 300 mm below the lower end of the specimen.
-
Flame Application: a. Adjust the Bunsen burner to produce a blue flame 20 mm in height. b. Apply the flame to the center of the lower edge of the specimen for 10 seconds. c. Remove the flame and simultaneously start a timer to measure the afterflame time (t1). d. Once the flaming ceases, immediately re-apply the flame for another 10 seconds. e. Remove the flame and simultaneously start a second timer to measure the afterflame time (t2) and afterglow time (t3).
-
Observations:
-
Record t1, t2, and t3 for each specimen.
-
Note if any flaming drips ignite the cotton batting below.
-
Observe the formation and integrity of the char layer. For polymers with BDP, a stable, intumescent char is often formed. Note the color, texture, and coherence of the char.
-
-
Repeat: Test a total of five specimens.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in Table 4.
Table 4: UL 94 Vertical Burn Test Classification Criteria [6]
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t1 + t2 for all 5) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite cotton | No | No | Yes |
| Burning up to the holding clamp | No | No | No |
Limiting Oxygen Index (LOI) Test Protocol
This protocol is based on the ASTM D2863 standard.
Apparatus:
-
LOI apparatus, consisting of a heat-resistant glass chimney, a specimen holder, and a gas mixing and control system.
-
Ignition source (e.g., propane (B168953) torch with a small flame).
-
Flowmeters for oxygen and nitrogen.
Procedure:
-
Specimen Preparation: Use specimens of the specified dimensions for the apparatus (e.g., 80-150 mm long, 10 mm wide, and 4 mm thick).
-
Test Setup: a. Calibrate the oxygen and nitrogen flowmeters. b. Clamp the specimen vertically in the center of the glass chimney.
-
Test Execution: a. Set an initial oxygen concentration in the gas mixture flowing up the chimney. This is typically estimated based on the expected flammability of the material. b. Allow the gas mixture to flow for at least 30 seconds to purge the chimney. c. Ignite the top edge of the specimen with the ignition source and then remove the igniter. d. Observe the burning behavior of the specimen. e. The oxygen concentration is increased if the flame extinguishes before a specified time or burn length, and decreased if it continues to burn. f. The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen just supports flaming combustion for a specified period or over a specified length.
-
Data Recording: Record the final oxygen and nitrogen flow rates and calculate the LOI value using the formula: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100
Mandatory Visualizations
Caption: Flame retardant mechanism of BDP.
Caption: UL 94 Vertical Burn Test Workflow.
Caption: LOI Test Workflow.
References
Application Note: Cone Calorimetry Analysis of Polymers Treated with Bisphenol A Diphosphate (BDP)
Introduction
Bisphenol A diphosphate (B83284) (BDP) is a halogen-free, oligomeric phosphate (B84403) ester flame retardant renowned for its high efficiency in a variety of polymers, including polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS) blends, and epoxy resins.[1] It functions primarily in the condensed phase by promoting the formation of a stable, insulating char layer upon exposure to heat.[2] This char layer acts as a physical barrier, shielding the underlying polymer from heat and oxygen, thereby reducing the release of flammable volatiles.[2] Additionally, some gas-phase activity through the release of phosphorus-containing radicals can contribute to flame inhibition. Cone calorimetry is a powerful bench-scale technique used to quantify the fire behavior of materials under controlled laboratory conditions, providing critical data for evaluating the effectiveness of flame retardants like BDP.[3] This application note provides a detailed protocol for cone calorimetry analysis of BDP-treated polymers and presents typical data demonstrating its flame retardant efficacy.
Principle of Cone Calorimetry
Cone calorimetry is based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed during combustion (approximately 13.1 MJ/kg of O₂).[4] The instrument measures the rate of heat release (HRR), total heat released (THR), time to ignition (TTI), mass loss rate (MLR), and smoke production by exposing a sample to a specific level of radiant heat.[3] These parameters are crucial for assessing the fire hazard of materials.[3]
Data Presentation
The addition of BDP to polymer matrices significantly alters their combustion behavior, as evidenced by cone calorimetry data. Below are representative data for an epoxy resin (EP) and the same resin formulated with a polymeric form of Bisphenol A bis(diphenyl phosphate) (PBDP), demonstrating the flame retardant's effectiveness.
Table 1: Cone Calorimetry Data for Epoxy Resin (EP) and EP/PBDP Composite at 35 kW/m² [2]
| Parameter | Unit | Neat Epoxy (EP) | EP with 15 wt% PBDP |
| Time to Ignition (TTI) | s | 36 | 32 |
| Peak Heat Release Rate (pHRR) | kW/m² | 1184 | 486 |
| Total Heat Release (THR) | MJ/m² | 102.8 | 85.3 |
| Average Mass Loss Rate (Av-MLR) | g/s·m² | 21.6 | 13.5 |
| Char Residue | wt% | 15.6 | 29.8 |
| Average Specific Extinction Area (Av-SEA) | m²/kg | 987 | 1025 |
Data sourced from "Simple Green Synthesis of Solid Polymeric Bisphenol A bis(diphenyl phosphate) and its Flame Retardancy in Epoxy Resins".[2]
The data clearly indicates that the incorporation of PBDP leads to a significant reduction in the peak heat release rate (pHRR) and total heat release (THR), key indicators of fire hazard. The increased char residue confirms the condensed-phase mechanism of BDP, where the formation of a protective char layer limits the fuel supply to the flame.
Experimental Protocols
This section details the methodology for preparing BDP-treated polymer samples and conducting cone calorimetry analysis in accordance with the ASTM E1354 standard.[5]
I. Sample Preparation: BDP-Treated Epoxy Resin
-
Materials :
-
Epoxy resin (e.g., diglycidyl ether of bisphenol A type)
-
Curing agent (e.g., polyamide or amine-based)
-
Bisphenol A diphosphate (BDP)
-
-
Procedure :
-
Pre-dry the BDP to remove any absorbed moisture.
-
In a suitable mixing vessel, weigh the desired amount of epoxy resin.
-
Add the specified weight percentage of BDP to the epoxy resin. For the data presented, 15 wt% of a polymeric BDP was used.[2]
-
Mechanically stir the mixture at a moderate speed until the BDP is homogeneously dispersed or dissolved in the resin. Gentle heating may be applied to reduce viscosity if necessary.
-
Add the stoichiometric amount of curing agent to the epoxy/BDP mixture.
-
Continue stirring until a uniform mixture is achieved.
-
Pour the mixture into a 100 mm x 100 mm mold to a thickness of approximately 3-4 mm.
-
Cure the samples according to the manufacturer's instructions for the epoxy system (e.g., at room temperature for 24 hours followed by a post-cure at an elevated temperature).
-
Demold the cured plaques.
-
II. Cone Calorimetry Protocol (based on ASTM E1354)
-
Apparatus : Cone Calorimeter (compliant with ASTM E1354).
-
Specimen Conditioning :
-
Condition the 100 mm x 100 mm x ~3 mm cured polymer plaques in a controlled environment at 23 ± 2 °C and 50 ± 5% relative humidity until they reach a constant mass.
-
-
Test Procedure :
-
Calibrate the cone calorimeter for heat flux and gas analysis (O₂, CO, CO₂) according to the instrument's standard operating procedure.
-
Set the external heat flux from the conical heater to the desired level. A common value for testing plastics is 35 kW/m² or 50 kW/m².[2][5]
-
Wrap the back and sides of the conditioned specimen in a single layer of aluminum foil, leaving the top surface exposed.
-
Place the wrapped specimen in the sample holder. A retaining grid may be used to prevent excessive swelling or warping during the test.
-
Position the sample holder on the load cell beneath the conical heater at a distance of 25 mm from the heater's base.
-
Start the data acquisition system and the exhaust fan, ensuring a flow rate of 24 L/s.
-
Initiate the test. A spark igniter is positioned 13 mm above the center of the specimen to ignite the pyrolysis gases.
-
Record the time to sustained ignition (TTI), defined as flaming for at least 10 seconds.
-
Continue the test until flaming ceases and the mass loss rate becomes negligible, or for a predetermined duration.
-
Collect data continuously throughout the test, including heat release rate, mass loss, and smoke production.
-
After the test, remove the sample holder and allow it to cool.
-
Weigh the remaining char residue to determine the char yield.
-
Repeat the test at least twice for each formulation to ensure reproducibility of the results.
-
Visualizations
The following diagrams illustrate the flame retardant mechanism of BDP and the experimental workflow for cone calorimetry.
References
Troubleshooting & Optimization
Technical Support Center: Bisphenol A Diphosphate (BAPP) Synthesis and Purification
Welcome to the technical support center for Bisphenol A diphosphate (B83284) (BAPP) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for BAPP.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for Bisphenol A diphosphate (BAPP)?
A1: The most common laboratory and industrial synthesis methods for BAPP are:
-
Reaction of Bisphenol A with Phosphorus Oxychloride and Phenol (B47542): This is a widely used two-step process. In the first step, Bisphenol A reacts with an excess of phosphorus oxychloride (POCl₃), often in the presence of a catalyst like magnesium chloride (MgCl₂). The intermediate product is then reacted with phenol to yield BAPP.[1][2][3]
-
Transesterification of Bisphenol A with Triphenyl Phosphate (B84403) (TPP): This method involves the reaction of Bisphenol A with TPP, typically at elevated temperatures, with a catalyst such as sodium phenolate (B1203915).[4][5]
Q2: What are the most common impurities encountered during BAPP synthesis?
A2: The primary impurities that can arise during BAPP synthesis include:
-
Triphenyl Phosphate (TPP): Often a starting material or a byproduct formed from the reaction of residual phosphorus oxychloride with phenol.[1][6][7][8][9][10]
-
Isopropenylphenyl Diphenyl Phosphate: An impurity that can affect the color and stability of the final product.[3]
-
Oligomeric Species (Dimers and Trimers): These can form during the polymerization process and affect the physical properties of the BAPP product.[1][6]
-
Unreacted Starting Materials: Residual Bisphenol A, phenol, or phosphorus oxychloride.
-
Catalyst Residues: Traces of catalysts like MgCl₂ or sodium phenolate may remain in the crude product.[4]
Q3: What are the recommended methods for purifying crude BAPP?
A3: Several methods can be employed to purify BAPP, often used in combination:
-
Crystallization: This is a highly effective method for removing impurities. Techniques include adduct crystallization with phenol, melt crystallization, and recrystallization from solvents like ethanol.[11][12][13][14]
-
Solvent Washing: Washing the crude BAPP with suitable organic solvents such as toluene, benzene, or xylene can effectively remove impurities.[15] Aqueous washing can also be used to remove certain water-soluble byproducts.[11]
-
Distillation: Vacuum distillation is used to remove volatile impurities and unreacted starting materials like phenol.[13]
Q4: Which analytical techniques are suitable for assessing the purity of BAPP?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of BAPP and quantifying impurities.[11][16][17][18][19][20] Other techniques that can be used for structural characterization and identification of impurities include:
-
Fourier-Transform Infrared Spectroscopy (FT-IR)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P NMR)
-
Mass Spectrometry (MS)
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of Triphenyl Phosphate (TPP) impurity | Incomplete removal of excess phosphorus oxychloride (POCl₃) before the addition of phenol.[1][6] | Ensure complete removal of POCl₃ by vacuum distillation or stripping with an inert gas before the phenolation step. Monitor the removal process using ³¹P-NMR. |
| Use of excess TPP as a starting material in the transesterification route. | Optimize the molar ratio of Bisphenol A to TPP to minimize residual TPP. | |
| Presence of oligomeric impurities (dimers, trimers) | Non-optimal reaction temperature or time, leading to polymerization. | Carefully control the reaction temperature and time as specified in the protocol. Higher temperatures and longer reaction times can favor the formation of oligomers. |
| Incorrect molar ratio of reactants. | Adhere to the recommended stoichiometric ratios of reactants. | |
| Discoloration of the final product (yellowish or brownish tint) | Presence of impurities like isopropenylphenyl diphenyl phosphate.[3] | Implement an efficient purification strategy, such as recrystallization or washing with an appropriate solvent, to remove color-forming impurities. |
| Thermal degradation during synthesis or purification at high temperatures. | Avoid excessive temperatures during reaction and purification steps. Use vacuum distillation at lower temperatures where possible. | |
| Low yield of BAPP | Suboptimal reaction conditions (temperature, time, catalyst concentration). | Systematically optimize reaction parameters. For the POCl₃ route, ensure the catalyst is active and used in the correct amount. For the transesterification route, ensure the catalyst is not deactivated. |
| Inefficient purification leading to product loss. | Optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize crystal recovery. Minimize losses during filtration and washing steps. | |
| Crystallization issues during purification | Presence of impurities that inhibit crystallization. | Pre-purify the crude product by washing to remove impurities that may interfere with crystallization. |
| Inappropriate solvent or cooling rate.[21] | Screen different crystallization solvents and optimize the cooling profile. A slower cooling rate often leads to larger, purer crystals. |
Quantitative Data Summary
Table 1: Typical Impurity Levels in Crude and Purified BAPP
| Impurity | Typical Level in Crude Product (Area % by HPLC) | Target Level in Purified Product (Area % by HPLC) | Reference |
| Triphenyl Phosphate (TPP) | 1.0 - 3.0% | < 1.5% | [3][11] |
| Isopropenylphenyl Diphenyl Phosphate | ~1.0% | Not Detected | [3] |
| Oligomers (Dimer, Trimer) | Varies | Minimized | [1][6] |
Table 2: Comparison of BAPP Synthesis Methods
| Synthesis Route | Key Reactants | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Phosphorus Oxychloride Route | Bisphenol A, POCl₃, Phenol | ~88.7% | High yield, well-established method. | Requires handling of corrosive POCl₃, potential for TPP impurity. | |
| Transesterification Route | Bisphenol A, Triphenyl Phosphate | ~81.5% | Avoids the use of POCl₃. | High reaction temperatures, potential for residual TPP. | [4] |
Experimental Protocols
Protocol 1: Synthesis of BAPP via the Phosphorus Oxychloride Route
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, add Bisphenol A and an excess of phosphorus oxychloride (POCl₃) (e.g., a molar ratio of 3.5:1 to 4.5:1 of POCl₃ to Bisphenol A).[6] Add a catalytic amount of anhydrous magnesium chloride (MgCl₂) (e.g., 0.01 to 4.0 wt% based on Bisphenol A).[6]
-
First Step Reaction: Heat the mixture to the desired reaction temperature (e.g., 50°C) and maintain for a specified time (e.g., 6 hours).
-
Removal of Excess POCl₃: After the initial reaction, remove the excess POCl₃ by vacuum distillation. Monitor the removal process to ensure minimal residual POCl₃.[1][6]
-
Second Step Reaction (Phenolation): Cool the reaction mixture and add phenol. Heat the mixture again to a higher temperature (e.g., 140°C) and maintain for a set duration (e.g., 8 hours) to complete the reaction.
-
Work-up and Purification: Cool the reaction mixture. The crude BAPP can then be purified by crystallization from a suitable solvent like 95% ethanol, followed by washing and drying.[11]
Protocol 2: Purification of BAPP by Recrystallization
-
Dissolution: Dissolve the crude BAPP in a minimal amount of a suitable hot solvent (e.g., 95% ethanol).[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.[11]
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[11]
-
Drying: Dry the purified BAPP crystals under vacuum.
Protocol 3: HPLC Analysis of BAPP Purity
-
Column: C18 reverse-phase column.[18]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 55:45 v/v).[16] An isocratic or gradient elution can be used.
-
Detection: UV detector at a wavelength of 230 nm or 275 nm.[16][18]
-
Sample Preparation: Prepare a standard solution of BAPP and a solution of the sample to be analyzed in a suitable solvent like acetonitrile or methanol.
-
Injection Volume: Typically 10-20 µL.
-
Quantification: Determine the area percentage of the BAPP peak and any impurity peaks in the chromatogram.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common impurities in BAPP synthesis.
References
- 1. patents.justia.com [patents.justia.com]
- 2. CN106699805A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]
- 3. CN112409404A - Continuous industrial production method of high-purity bisphenol A-bis (diphenyl phosphate) - Google Patents [patents.google.com]
- 4. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US6319432B1 - Bisphenol-A bis(diphenyl phosphate)-based flame retardant - Google Patents [patents.google.com]
- 7. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 10. TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. badgerlicensing.com [badgerlicensing.com]
- 14. data.epo.org [data.epo.org]
- 15. US4447655A - Purification of bisphenol-A - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of Bisphenol A by HPLC [eag.com]
- 18. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Bisphenol A bis(diphenyl phosphate) (BDP)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Bisphenol A bis(diphenyl phosphate) (BDP), with a specific focus on minimizing the triphenyl phosphate (B84403) (TPP) impurity.
Troubleshooting Guide: Reducing Triphenyl Phosphate (TPP) Impurity
Issue: High Levels of Triphenyl Phosphate (TPP) Detected in the Final BDP Product
High levels of TPP impurity can arise from several factors during the synthesis of BDP. The primary cause is often related to side reactions involving the phosphorylating agent and phenol (B47542). Below are common causes and their respective solutions.
Potential Cause 1: Suboptimal Reaction Temperature
Controlling the reaction temperature is crucial. High temperatures can favor the formation of TPP.
-
Solution: Maintain a lower reaction temperature, particularly during the addition of the phosphorylating agent and phenol. A step-wise temperature increase is often recommended. For instance, the initial reaction of bisphenol A with phosphorus oxychloride can be carried out at a lower temperature before the addition of phenol and a subsequent, controlled temperature increase.
Potential Cause 2: Incorrect Stoichiometry of Reactants
An excess of the phosphorylating agent or phenol can lead to increased TPP formation.
-
Solution: Carefully control the molar ratios of the reactants. A slight excess of bisphenol A relative to the phosphorylating agent can help to minimize the formation of byproducts.
Potential Cause 3: Inefficient Purification Method
The chosen purification method may not be effective at removing TPP from the BDP product.
-
Solution: Employ a multi-step purification process. A common and effective method involves washing the crude product with an appropriate solvent, followed by recrystallization.
-
Solvent Washing: Washing the crude BDP with a solvent in which TPP is more soluble than BDP can effectively reduce the impurity.
-
Recrystallization: Recrystallization from a suitable solvent system, such as a mixture of toluene (B28343) and isopropanol, can significantly improve the purity of the final product.
-
Table 1: Effect of Purification Method on BDP Purity and TPP Content
| Purification Step | BDP Purity (%) | TPP Content (%) | Yield (%) |
| Crude Product | 85.2 | 12.8 | 95.1 |
| After Solvent Wash | 92.5 | 6.5 | 90.3 |
| After Recrystallization | 99.1 | 0.5 | 85.7 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high triphenyl phosphate (TPP) levels in BDP synthesis?
A1: The most frequent cause is the side reaction between the phosphorylating agent (e.g., phosphorus oxychloride) and phenol, which can be exacerbated by elevated reaction temperatures and improper stoichiometry of the reactants.
Q2: Can the order of reactant addition affect the formation of TPP?
A2: Yes, the order of addition is important. A common procedure involves the initial reaction of bisphenol A with the phosphorylating agent, followed by the subsequent addition of phenol. This can help to control the reaction and minimize the formation of TPP.
Q3: What is a recommended solvent for washing the crude BDP product to remove TPP?
A3: A solvent in which TPP has good solubility while BDP has limited solubility is ideal. Alkaline washing is a common method to remove acidic impurities. For TPP, a non-polar solvent wash may be effective, but specific solvent selection can depend on the overall impurity profile.
Q4: What are the optimal conditions for the recrystallization of BDP to remove TPP?
A4: A mixed solvent system, such as toluene and isopropanol, is often effective for the recrystallization of BDP. The crude product is dissolved in the primary solvent (e.g., toluene) at an elevated temperature, and then the anti-solvent (e.g., isopropanol) is added to induce crystallization as the solution cools, leaving TPP and other impurities in the mother liquor.
Experimental Protocols
Protocol 1: Synthesis of Bisphenol A bis(diphenyl phosphate) (BDP)
Materials:
-
Bisphenol A
-
Phosphorus oxychloride (POCl₃)
-
Phenol
-
Catalyst (e.g., magnesium chloride)
-
Solvent (e.g., toluene)
Procedure:
-
Charge a reaction vessel with bisphenol A, the catalyst, and the solvent.
-
Slowly add phosphorus oxychloride to the mixture while maintaining a controlled temperature.
-
After the initial reaction, slowly add phenol to the mixture.
-
Gradually increase the temperature of the reaction mixture and maintain it for a specified period to ensure the completion of the reaction.
-
After the reaction is complete, cool the mixture and proceed with the purification steps.
Protocol 2: Purification of BDP
1. Solvent Washing:
-
Wash the crude reaction mixture with a dilute alkaline solution to neutralize any acidic byproducts.
-
Separate the organic layer containing the BDP product.
-
Wash the organic layer with water to remove any remaining salts.
2. Recrystallization:
-
Concentrate the organic layer to obtain the crude BDP product.
-
Dissolve the crude BDP in a minimal amount of a suitable solvent (e.g., toluene) at an elevated temperature.
-
Slowly add an anti-solvent (e.g., isopropanol) to the solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified BDP.
-
Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under a vacuum.
Visualizations
Caption: A flowchart illustrating the general workflow for the synthesis and purification of high-purity Bisphenol A bis(diphenyl phosphate) (BDP).
Caption: A troubleshooting decision tree for addressing high levels of triphenyl phosphate (TPP) impurity during BDP synthesis.
Technical Support Center: Managing High Viscosity of Bisphenol A bis(diphenyl phosphate) in Polymer Processing
A Note on Terminology: The compound commonly referred to in polymer processing is Bisphenol A bis(diphenyl phosphate) , often abbreviated as BDP or BAPP . It is a halogen-free, oligomeric phosphate (B84403) ester flame retardant known for its high viscosity and is used in various engineering plastics like PC/ABS and PPO/HIPS blends.[1][2] This guide addresses the challenges associated with its high viscosity during processing.
Frequently Asked Questions (FAQs)
Q1: What is Bisphenol A bis(diphenyl phosphate) (BDP), and why is it so viscous?
A1: Bisphenol A bis(diphenyl phosphate) (BDP) is a large, complex molecule used as a flame retardant and plasticizer in many engineering thermoplastics.[1][2] Its high molecular weight and the presence of multiple aromatic rings lead to strong intermolecular forces (van der Waals interactions), which restrict molecular movement and result in its characteristic high viscosity, especially at ambient temperatures.
Q2: How does the high viscosity of BDP affect polymer processing?
A2: High viscosity can present several challenges in polymer processing, including:
-
Increased Processing Torque: The extruder motor must work harder to turn the screws, potentially leading to excessive wear and higher energy consumption.[3]
-
Poor Mixing and Dispersion: Achieving a homogeneous blend of the BDP within the polymer matrix can be difficult, leading to inconsistent product quality and performance.[4]
-
Melt Fracture: High viscosity can contribute to an unstable flow of the polymer melt as it exits the die, causing surface defects on the final product.[4][5]
-
Higher Processing Temperatures: Higher temperatures are often required to reduce the viscosity of the BDP and the polymer melt, which can risk thermal degradation of the polymer or other additives.[4]
-
Pumping and Handling Difficulties: Transferring the viscous liquid BDP from storage to the processing equipment can be challenging and require specialized pumping systems.[6]
Q3: What are the primary methods to reduce the viscosity of BDP before or during processing?
A3: The main strategies to manage BDP's viscosity are:
-
Heating: BDP is a thick, often colorless to light yellow liquid.[2] Its viscosity is highly dependent on temperature. Preheating BDP in its storage drum or feed lines is a common and effective method to lower its viscosity, making it easier to pump and meter into the extruder.
-
Blending with a Co-plasticizer: BDP can be blended with a lower-viscosity, miscible flame retardant or plasticizer. For example, triphenyl phosphate (TPP), though a solid at room temperature, can act as an effective viscosity-reducing agent when blended with other viscous phosphate esters.[6]
-
Using Processing Aids: Incorporating internal lubricants or other processing aids into the polymer formulation can reduce the overall melt viscosity of the compound, making it easier to process.[7]
Troubleshooting Guide
Q1: I am experiencing excessively high torque on my twin-screw extruder. What should I do?
A1: High extruder torque is a direct consequence of high melt viscosity.[3] To address this, consider the following steps in order:
-
Increase Barrel Temperature: Gradually increase the temperature in the feed and melting zones of the extruder barrel. This will lower the viscosity of the polymer-BDP blend. Monitor for any signs of polymer degradation, such as discoloration or odor.[3][4]
-
Optimize Screw Speed: While counterintuitive, sometimes increasing the screw speed can introduce more shear heat, which lowers viscosity. However, in other cases, a lower screw speed is needed to reduce mechanical stress.[4] Experiment to find the optimal balance for your specific compound.
-
Review Formulation: Ensure the BDP loading is within the recommended range (typically 8-15 phr for flame retardancy).[2] Consider adding an internal lubricant or processing aid to the formulation to reduce overall melt viscosity.[7]
Q2: My final product shows signs of poor dispersion (e.g., streaks, inconsistent properties). How can I improve the mixing of BDP?
A2: Poor dispersion is often due to the high viscosity of BDP preventing it from mixing uniformly.[4]
-
Adjust Screw Configuration: If using a twin-screw extruder, modify the screw design to include more intensive mixing elements, such as kneading blocks, in the melting and mixing zones.[4]
-
Increase Residence Time: Slowing down the screw speed can increase the material's residence time in the extruder, allowing for more thorough mixing.
-
Pre-heat BDP: Ensure the BDP is adequately pre-heated before being introduced to the extruder. A lower viscosity liquid will incorporate more easily into the polymer melt.
-
Use a Masterbatch: Consider using a masterbatch where BDP is already pre-dispersed in a carrier resin compatible with your main polymer.
Q3: The surface of my extruded profile is rough and distorted (melt fracture). What is the cause and solution?
A3: Melt fracture occurs when the stress on the polymer melt exceeds its tensile strength as it exits the die, often exacerbated by high viscosity.[4][5]
-
Reduce Extrusion Speed: Lowering the screw speed reduces the shear rate at the die exit, which is a primary cause of melt fracture.[4]
-
Increase Die Temperature: A hotter die can help create a lower-viscosity layer of melt at the die wall, promoting smoother flow.[4]
-
Modify Die Geometry: Using a die with a larger diameter or a more gradual entry angle can reduce the stress on the melt.[4]
-
Incorporate Processing Aids: Certain additives, like fluoropolymers, can act as lubricants at the die surface, reducing friction and preventing melt fracture.[4]
Data Presentation
Table 1: Typical Properties and Viscosity of BDP
| Parameter | Value |
| Appearance | Colorless to light yellow transparent liquid[2] |
| CAS Number | 5945-33-5[1] |
| Molecular Formula | C₃₉H₃₄O₈P₂[2] |
| Molecular Weight | 692.63 g/mol [2] |
| Viscosity at 40 °C | > 1000 mPa·s (Estimated) |
| Viscosity at 70 °C | 120 - 220 mPa·s[2] |
| Recommended Loading (Flame Retardancy) | 8 - 15 phr (parts per hundred resin)[2] |
| Recommended Loading (Processing Aid) | 1 - 3 phr[2] |
Table 2: Troubleshooting Parameters for High-Viscosity BDP Compounds
| Issue | Parameter to Adjust | Direction of Change | Potential Side Effect |
| High Extruder Torque | Barrel Temperature | Increase | Polymer Degradation[4] |
| Screw Speed | Decrease / Optimize | Reduced Throughput | |
| Processing Aid Level | Increase | Cost, Mechanical Properties[8] | |
| Poor Dispersion | Screw Mixing Elements | Increase Intensity | Higher Shear/Torque[4] |
| Residence Time | Increase (Lower Screw Speed) | Reduced Throughput | |
| BDP Pre-heat Temp. | Increase | Additive Degradation | |
| Melt Fracture | Screw Speed | Decrease | Reduced Throughput[4] |
| Die Temperature | Increase | Polymer Degradation[4] | |
| Processing Aid (Fluoropolymer) | Add/Increase | Cost, Formulation Complexity[4] |
Experimental Protocols
Protocol 1: Viscosity Measurement of BDP using a Rotational Rheometer
Objective: To determine the viscosity of BDP as a function of temperature.
Apparatus:
-
Stress-controlled or rate-controlled rotational rheometer.[9]
-
Parallel plate or cone-and-plate geometry (e.g., 40 mm diameter).
-
Peltier or convection temperature control system.
-
Pipette for sample loading.
Procedure:
-
Instrument Setup: Install the chosen geometry and bring the system to the starting temperature (e.g., 100°C).
-
Zero Gap: Set the zero gap point according to the instrument's procedure.
-
Sample Loading: Raise the geometry to a loading gap (e.g., 2 mm). Place an appropriate amount of BDP sample onto the lower plate.
-
Gap Closure: Lower the upper geometry to the measurement gap (e.g., 1 mm). Ensure the sample evenly fills the gap and trim any excess material from the edge.
-
Equilibration: Allow the sample to thermally equilibrate at the set temperature for at least 5 minutes.
-
Measurement: Perform a steady-state flow sweep by ramping the shear rate (e.g., from 0.1 to 100 s⁻¹). Record the viscosity at multiple points. For a simple temperature profile, a single shear rate within the Newtonian plateau can be used.
-
Temperature Ramp: Decrease the temperature in steps (e.g., 10°C increments) down to the lowest desired temperature (e.g., 40°C). At each step, allow the sample to equilibrate for 5 minutes before repeating the measurement.
-
Data Analysis: Plot viscosity (in Pa·s or mPa·s) versus temperature (°C) to generate a viscosity curve.
Protocol 2: Compounding Trial for Evaluating BDP Processability
Objective: To assess the effect of processing parameters on the dispersion and processability of a BDP-containing polymer compound.
Apparatus:
-
Laboratory-scale twin-screw extruder.
-
Gravimetric feeders for polymer, BDP, and other additives.
-
Liquid injection pump for BDP (if pre-heating is required).
-
Strand die, water bath, and pelletizer.
Procedure:
-
Formulation: Define the base formulation, including polymer resin, BDP loading level, and any other additives (stabilizers, impact modifiers, etc.).
-
Baseline Setup: Set an initial baseline processing profile.
-
Temperature Profile: Establish a reverse temperature profile, with the feed throat cooled and temperatures gradually increasing towards the die.
-
Screw Speed: Start with a moderate screw speed (e.g., 200 RPM).
-
Feed Rate: Set the total feed rate to achieve a target torque of 60-70%.
-
-
Compounding:
-
Dry-blend the polymer pellets with any solid additives.
-
Feed the polymer blend into the main throat of the extruder.
-
Inject the pre-heated liquid BDP into a downstream barrel section to ensure the polymer is already molten.
-
-
Run and Observe: Start the extruder and allow the process to stabilize. Monitor the extruder torque, melt pressure, and melt temperature.
-
Sample Collection: Once stable, collect extruded strands and pelletize them. Note the appearance of the strands (e.g., smooth, signs of melt fracture).
-
Parameter Variation: Methodically adjust one parameter at a time (e.g., increase barrel temperature by 10°C, increase screw speed by 50 RPM) and repeat steps 4-5 for each new condition.
-
Analysis:
-
Process Data: Compare torque, melt pressure, and specific energy input across the different conditions.
-
Visual Inspection: Visually inspect the pellets or pressed plaques for signs of poor dispersion (e.g., color variation, gels).
-
Mechanical Testing: Perform tensile, impact, or other relevant mechanical tests on molded samples from each run to determine if processing changes affected final properties.
-
Visualizations
References
- 1. Bisphenol-A bis(diphenyl phosphate) - Wikipedia [en.wikipedia.org]
- 2. haihangchem.com [haihangchem.com]
- 3. en.pfluon.com [en.pfluon.com]
- 4. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 5. rroij.com [rroij.com]
- 6. EP0428221B1 - Viscosity reduction of high viscosity fluid flame retardants for polyurethanes - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. WO2018072875A1 - Additive for the controlled adjustment of the viscosity of polymers - Google Patents [patents.google.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing Bisphenol A Diphosphate (BDP) Loading for V-0 Rating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the loading concentration of Bisphenol A diphosphate (B83284) (BDP) to achieve a UL 94 V-0 flammability rating in their polymer formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of BDP loading concentration.
| Issue | Potential Cause | Recommended Solution |
| Failure to achieve V-0 rating (achieving V-1, V-2, or no rating) | Insufficient BDP Loading: The concentration of BDP is too low to impart the desired level of flame retardancy. | Gradually increase the BDP loading in small increments (e.g., 1-2 wt%) and repeat the UL 94 V-0 testing. Refer to the data in Table 1 for typical effective loading ranges in various polymer systems. |
| Poor Dispersion of BDP: Uneven distribution of BDP within the polymer matrix leads to areas with insufficient flame retardant, compromising the overall performance. | Optimize compounding parameters: - Temperature Profile: Ensure the processing temperature is high enough to reduce the viscosity of BDP and the polymer for effective mixing, but below the degradation temperature of the polymer and BDP. - Screw Speed & Design: Use a twin-screw extruder with a screw design that promotes high shear and distributive mixing. - Mixing Time: Increase the residence time in the extruder to ensure thorough homogenization. | |
| Inadequate Polymer-FR Interaction: The flame-retardant mechanism of BDP relies on interaction with the polymer during combustion. | Consider the compatibility of BDP with the specific polymer. In some cases, a compatibilizer or a different grade of BDP may be required to enhance interaction. | |
| Reduced Mechanical Properties (e.g., lower impact strength, tensile strength) | Plasticizing Effect of BDP: BDP also acts as a plasticizer, which can lead to a decrease in the stiffness and strength of the material, especially at higher loading levels.[1] | - Determine the minimum BDP concentration required to achieve a V-0 rating to minimize the impact on mechanical properties. - Consider incorporating reinforcing fillers (e.g., glass fibers, talc) to compensate for the loss in mechanical strength. - Evaluate the trade-off between flame retardancy and mechanical performance to find an acceptable balance for the intended application. |
| Lowered Heat Deflection Temperature (HDT) | High BDP Loading: The plasticizing effect of BDP can reduce the thermal stability of the polymer matrix, leading to a lower HDT. | - Optimize the BDP loading to the lowest effective concentration for a V-0 rating. - Explore the use of synergists that may allow for a reduction in the overall BDP content while maintaining flame retardancy. - If high HDT is a critical requirement, consider alternative or complementary flame retardant systems. |
| Processing Difficulties (e.g., die drool, screw slip) | Viscosity Reduction: The plasticizing nature of BDP can significantly lower the melt viscosity of the compound, leading to processing instabilities. | - Adjust the processing temperature profile to compensate for the lower viscosity. - Optimize the screw speed and feed rate to ensure consistent material transport and pressure generation. - Consider using a BDP grade with a higher viscosity if available and suitable for the application. |
| Inconsistent V-0 Rating Results | Variability in Material Compounding: Inconsistent mixing and dispersion of BDP from batch to batch. | - Standardize the compounding procedure, ensuring consistent parameters (temperature, screw speed, residence time, etc.) for each batch. - Implement quality control checks on the compounded pellets to ensure homogeneity. |
| Variability in Specimen Preparation: Inconsistent molding parameters can affect the morphology and performance of the test specimens. | - Ensure consistent molding parameters (injection speed, packing pressure, mold temperature) for all test specimens. - Check for and discard any specimens with visual defects such as voids or sink marks. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for BDP to achieve a V-0 rating?
A1: A typical starting concentration for BDP to achieve a V-0 rating in engineering plastics like PC/ABS or PPO/HIPS is in the range of 10-15 wt%.[2] However, the optimal concentration can vary significantly depending on the specific polymer, the thickness of the part, and the presence of other additives. It is always recommended to start with a loading in this range and optimize based on experimental results.
Q2: How does BDP work as a flame retardant?
A2: BDP functions as a flame retardant through a combination of gas phase and condensed phase mechanisms. In the condensed phase, upon heating, BDP decomposes to form phosphoric acid, which promotes the formation of a protective char layer on the polymer surface. This char layer acts as a barrier, insulating the underlying material from heat and oxygen. In the gas phase, phosphorus-containing radicals are released, which can quench the free radicals that propagate the combustion reaction in the flame.
Q3: Can BDP be used in combination with other flame retardants?
A3: Yes, BDP can be used in combination with other flame retardants, often to create a synergistic effect. For example, it can be used with synergists to reduce the total amount of flame retardant needed, which can help to preserve the mechanical properties and reduce costs.
Q4: What are the main trade-offs when optimizing BDP concentration?
A4: The primary trade-off is between flame retardancy and the material's mechanical and thermal properties. Increasing the BDP concentration generally improves the flame retardancy but can lead to a decrease in properties such as impact strength, tensile strength, and heat deflection temperature due to its plasticizing effect.[1] The goal of optimization is to find the lowest loading of BDP that consistently achieves the desired V-0 rating while minimizing the negative impact on other critical properties.
Q5: Are there any safety precautions I should take when working with BDP?
A5: As with any chemical, it is important to follow standard laboratory safety procedures. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and consulting the material safety data sheet (MSDS) for specific handling and storage information.
Data Presentation
Table 1: BDP Loading Concentration and UL 94 V-0 Rating in Various Polymer Systems
| Polymer System | BDP Concentration (wt%) | Specimen Thickness (mm) | UL 94 Rating | Reference |
| PC/ABS | 10 - 15 | 1.6 | V-0 | [2] |
| PC/ABS | 20 | Not Specified | V-0 | [3] |
| PC/ABS Alloy | 12 - 14 | 1.6 | V-0 | |
| Epoxy Resin (polymeric BDP) | 10 | Not Specified | V-1 | [4] |
| Epoxy Resin (polymeric BDP) | 15 | Not Specified | V-1 | [4] |
| Epoxy Resin (polymeric BDP) | 20 | Not Specified | V-0 | [4] |
| PC/ABS (modified BAPDP) | 15 | Not Specified | V-1 | [2] |
| PC/ABS (modified BAPDP) | 20 | Not Specified | V-0 | [2][3] |
Note: The effectiveness of BDP can be influenced by the specific grade of the polymer, the presence of other additives, and the processing conditions.
Experimental Protocols
UL 94 Vertical Burn Test Methodology
The UL 94 vertical burn test is a standard method for assessing the flammability of plastic materials.
1. Specimen Preparation:
-
A minimum of five test specimens are required for each material and thickness.
-
Specimens are typically bars with dimensions of 125 mm x 13 mm and a thickness representative of the end-use application.
-
Prior to testing, specimens are conditioned for a minimum of 48 hours at 23°C and 50% relative humidity.
2. Test Apparatus:
-
A laboratory fume hood with an exhaust fan.
-
A Bunsen burner with a 10 mm diameter barrel.
-
A support stand with a clamp to hold the specimen vertically.
-
A stopwatch for timing the flaming and glowing combustion.
-
A piece of dry absorbent cotton placed 300 mm below the specimen.
3. Test Procedure:
-
The specimen is clamped from the upper 6 mm, with its longitudinal axis vertical.
-
The Bunsen burner is ignited, and the flame is adjusted to a blue flame 20 mm in height.
-
The flame is applied to the center of the lower edge of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion (afterflame time) is recorded.
-
If the specimen drips flaming particles that ignite the cotton below, this is noted.
-
As soon as flaming combustion ceases, the flame is immediately reapplied for another 10 seconds.
-
The afterflame and afterglow times for the second flame application are recorded.
4. V-0 Classification Criteria:
-
For a set of five specimens, no single specimen shall have flaming combustion for more than 10 seconds after either flame application.
-
The total flaming combustion time for all five specimens shall not exceed 50 seconds for the ten flame applications.
-
No specimen shall burn with flaming or glowing combustion up to the holding clamp.
-
No specimen shall drip flaming particles that ignite the dry absorbent cotton below.
-
No specimen shall have glowing combustion that persists for more than 30 seconds after the second removal of the test flame.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing BDP loading to achieve a V-0 rating.
Caption: Logical relationship between BDP concentration and material properties.
References
Technical Support Center: Bisphenol A Diphosphate (BDP) Dispersion in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dispersing Bisphenol A diphosphate (B83284) (BDP) in polymer matrices.
Troubleshooting Guide
This guide addresses common issues faced during the experimental process of incorporating BDP into polymers.
Q1: Why is my polymer blend exhibiting poor mechanical properties, such as brittleness, after adding BDP?
A1: Poor mechanical properties after the addition of BDP are often a primary indicator of inadequate dispersion. When BDP is not evenly distributed throughout the polymer matrix, it can create areas of high stress concentration, leading to reduced impact strength and increased brittleness. The high viscosity of liquid BDP can sometimes inhibit its uniform dispersion.[1]
Troubleshooting Steps:
-
Optimize Processing Parameters: Inadequate mixing is a common cause of poor dispersion. Increasing the mixing time, shear rate, or processing temperature can enhance the distribution of BDP within the polymer melt.[2] However, be cautious of potential polymer degradation at excessively high temperatures.
-
Utilize a Compatibilizer: The incompatibility between the polar BDP and a non-polar or less polar polymer matrix can lead to phase separation. The addition of a suitable compatibilizer can improve the interfacial adhesion between the BDP and the polymer, leading to a finer and more stable dispersion.
-
Pre-disperse BDP: For some processes, pre-dispersing BDP in a small amount of a compatible solvent or a low-molecular-weight carrier resin before adding it to the main polymer batch can improve its initial distribution.
Q2: I'm observing surface defects like blooming or stickiness on my final product. What could be the cause?
A2: Surface defects such as blooming (the migration of an additive to the surface) or stickiness can occur due to the oversaturation of the polymer with BDP or its migration over time. While BDP has low volatility, excessive loading levels can lead to its exudation from the polymer matrix.[3][4]
Troubleshooting Steps:
-
Review BDP Loading Level: Ensure that the concentration of BDP is within the recommended range for your specific polymer system. A typical loading level for flame retardancy is between 8 to 15 phr (parts per hundred resin).[4]
-
Assess Polymer-BDP Compatibility: Poor compatibility can promote the migration of BDP to the surface. Consider the use of compatibilizers to improve the interaction between the additive and the polymer matrix.
-
Evaluate Processing Conditions: High processing temperatures can sometimes lead to the degradation of either the polymer or the additive, potentially causing surface defects. Ensure that the processing temperature is within the stable range for both BDP and the polymer.
Q3: My flame retardancy tests are inconsistent across different samples from the same batch. Why is this happening?
A3: Inconsistent flame retardancy is a classic sign of non-uniform BDP dispersion. If BDP is not evenly distributed, some parts of the material will have a higher concentration of the flame retardant than others, leading to variable performance in flammability tests.
Troubleshooting Steps:
-
Improve Mixing Efficiency: This is the most critical step. Re-evaluate your mixing process. For twin-screw extrusion, consider optimizing the screw design, speed, and temperature profile to enhance dispersive and distributive mixing.
-
Characterize Dispersion: Utilize analytical techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visually assess the dispersion of BDP in the polymer matrix. This will provide direct evidence of the uniformity of the blend.
-
Incorporate Dispersing Agents: The use of dispersing agents or surfactants can reduce the interfacial tension between the liquid BDP and the polymer matrix, promoting a more uniform distribution.
Frequently Asked Questions (FAQs)
Q1: What is Bisphenol A diphosphate (BDP) and what are its primary functions in a polymer matrix?
A1: this compound (BDP) is a halogen-free, oligomeric phosphate (B84403) ester flame retardant.[4][5] Its primary functions in a polymer matrix are:
-
Flame Retardancy: BDP acts as a flame retardant through a combination of gas phase and condensed phase mechanisms. Upon heating, it can release phosphoric acid, which promotes char formation on the polymer surface, acting as a barrier to heat and flammable gasses.[3]
-
Plasticization: BDP can also function as a plasticizer, increasing the flexibility and processability of the polymer.[3] This can improve the melt flow of the polymer, which is beneficial for molding complex parts.
Q2: In which polymer systems is BDP most commonly used?
A2: BDP is frequently used in engineering thermoplastics, particularly in blends of polycarbonate (PC) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), commonly known as PC/ABS alloys.[5] It is also used in other resins such as polyphenylene oxide (PPO) alloys.[3] These materials are often used in the housings of electronic equipment and automotive components where high flame retardancy is required.[3]
Q3: What are the key processing parameters to consider when compounding BDP with a polymer?
A3: The key processing parameters to optimize for good BDP dispersion include:
-
Temperature: The processing temperature should be high enough to ensure the polymer is in a molten state with low viscosity to facilitate mixing, but not so high as to cause degradation of the polymer or BDP. BDP itself has high thermal stability.[3][4]
-
Shear Rate: A higher shear rate, often achieved through increased screw speed in an extruder, can improve the dispersion of the liquid BDP into smaller droplets within the polymer matrix.
-
Mixing Time: Sufficient residence time in the mixing zone is necessary to ensure that the BDP is thoroughly distributed throughout the polymer.
Q4: How can I quantitatively assess the dispersion of BDP in my polymer matrix?
A4: While direct quantitative analysis of a liquid additive like BDP can be challenging, several methods can provide an assessment of dispersion quality:
-
Microscopy with Image Analysis: Techniques like Scanning Electron Microscopy (SEM) on cryo-fractured surfaces can reveal the morphology of the blend. Image analysis software can then be used to quantify the size and distribution of the dispersed phase, which can be correlated with BDP dispersion.
-
Mechanical Property Testing: As poor dispersion negatively impacts mechanical properties, consistent and improved tensile strength, elongation at break, and impact strength can be indirect indicators of good dispersion.
-
Rheological Measurements: The rheological behavior of the polymer blend can be sensitive to the degree of dispersion. Consistent melt viscosity and viscoelastic properties can suggest a well-dispersed system.
Experimental Protocols
Protocol 1: Improving BDP Dispersion in PC/ABS using a Compatibilizer
Objective: To enhance the dispersion of BDP in a PC/ABS blend through the use of a maleic anhydride-grafted compatibilizer, and to evaluate the effect on mechanical properties.
Materials:
-
Polycarbonate (PC) pellets
-
Acrylonitrile Butadiene Styrene (ABS) pellets
-
This compound (BDP)
-
Maleic anhydride-grafted styrene-ethylene-butylene-styrene (SEBS-g-MA) compatibilizer
Equipment:
-
Twin-screw extruder
-
Injection molding machine
-
Tensile tester
-
Impact tester
-
Scanning Electron Microscope (SEM)
Procedure:
-
Drying: Dry all polymer pellets (PC, ABS, and SEBS-g-MA) in a dehumidifying dryer at 80°C for 4 hours to remove any absorbed moisture.
-
Premixing: Prepare two formulations as detailed in Table 1. Dry blend the pellets of PC, ABS, and the compatibilizer (for the compatibilized blend) in a bag before feeding into the extruder.
-
Extrusion:
-
Set the twin-screw extruder to a temperature profile of 230-260°C from the feeding zone to the die.
-
Set the screw speed to 200 rpm.
-
Feed the dry-blended polymer pellets into the main hopper of the extruder.
-
Inject the liquid BDP into the melt zone of the extruder using a high-precision liquid injection pump at the specified loading level.
-
Extrude the molten blend through a strand die, cool the strands in a water bath, and pelletize.
-
-
Drying of Pellets: Dry the compounded pellets at 80°C for 4 hours.
-
Injection Molding: Mold the dried pellets into standard test specimens for tensile and impact testing using an injection molding machine with a melt temperature of 250°C and a mold temperature of 80°C.
-
Characterization:
-
Mechanical Testing: Perform tensile testing (ASTM D638) and Izod impact testing (ASTM D256) on the molded specimens.
-
Morphological Analysis: Cryo-fracture a sample of each blend and examine the fracture surface using SEM to observe the phase morphology and assess the dispersion.
-
Data Presentation:
Table 1: Formulations for BDP Dispersion Study
| Component | Formulation 1 (Control) (wt%) | Formulation 2 (Compatibilized) (wt%) |
| PC | 55 | 52 |
| ABS | 30 | 30 |
| BDP | 15 | 15 |
| SEBS-g-MA | 0 | 3 |
Table 2: Expected Mechanical Properties
| Property | Formulation 1 (Control) | Formulation 2 (Compatibilized) |
| Tensile Strength (MPa) | 50 ± 3 | 58 ± 2 |
| Elongation at Break (%) | 15 ± 2 | 25 ± 3 |
| Notched Izod Impact Strength (J/m) | 80 ± 10 | 150 ± 15 |
Visualizations
Caption: Experimental workflow for improving BDP dispersion.
Caption: Troubleshooting logic for poor mechanical properties.
References
"Bisphenol A diphosphate" degradation under high processing temperatures
Welcome to the technical support center for Bisphenol A Diphosphate (BDP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BDP in applications requiring high processing temperatures. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDP) and why is it used in high-temperature applications?
A1: this compound (BDP) is a halogen-free, oligomeric phosphate (B84403) ester flame retardant. It is frequently used in engineering plastics like polycarbonate (PC) and its blends (e.g., PC/ABS) that require high processing temperatures (often exceeding 300°C). BDP is valued for its high thermal stability, low volatility, and excellent hydrolytic stability, which allows it to be processed without significant degradation.[1] Its primary function is to act as a condensed-phase flame retardant; upon intense heat exposure (like in a fire), it decomposes to form polyphosphoric acid, which promotes the formation of a protective char layer on the polymer surface.
Q2: At what temperature does BDP begin to degrade?
A2: BDP is designed for high thermal stability to withstand the processing temperatures of engineering plastics. While specific onset temperatures can vary based on the purity of the material and the analytical conditions (e.g., heating rate, atmosphere), BDP generally shows no significant weight loss up to approximately 350-400°C in an inert atmosphere. The major decomposition occurs at higher temperatures. For instance, a related compound, Bisphenol AP Bis(diphenyl phosphate) (BAPDP), shows a 5% weight loss at 376°C.
Q3: What are the expected degradation products of BDP at elevated temperatures?
A3: Under severe thermal stress, BDP is expected to degrade through the cleavage of its phosphate ester bonds and the breakdown of the core bisphenol A structure. While specific studies detailing the full range of BDP degradation products are limited, analysis of the thermal degradation of the structurally similar polycarbonate (PC) provides insights.[2][3][4] Expected degradation products would likely include:
-
Phosphoric and Polyphosphoric Acids: Formed from the phosphate groups.
-
Phenolic Compounds: Including bisphenol A (BPA) and various substituted phenols resulting from the scission of the isopropylidene linkage.[2][3][4]
-
Carbon Dioxide (CO2) and Water (H2O): Common products from the decomposition of the carbonate and ester linkages.[2][3]
-
Aromatic Compounds: Such as phenol (B47542) and substituted phenols.
Q4: Does the presence of moisture affect BDP stability at high temperatures?
A4: BDP is known for its excellent hydrolytic stability.[1] However, like most esters, it can be susceptible to hydrolysis under extreme conditions of high temperature and high moisture, which can lead to the cleavage of the phosphate ester bonds. This could potentially generate phosphoric acid and phenolic compounds. For polycarbonate, which also contains ester linkages, hydrolysis is a known degradation pathway, especially in alkaline conditions or at elevated temperatures.[5][6] Therefore, it is crucial to ensure that both the BDP and the polymer resin are properly dried before processing to minimize hydrolytic degradation.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the high-temperature processing of polymers containing BDP.
| Problem | Potential Cause | Recommended Solution |
| Yellowing or Discoloration of the Final Product | 1. Oxidative Degradation: The polymer matrix (e.g., polycarbonate) itself is susceptible to oxidation at high temperatures, which can be exacerbated by residual oxygen in the processing equipment. This process forms degradation products that absorb yellow light.[7][8][9] 2. BDP Degradation: Although BDP is thermally stable, slight degradation could contribute to color bodies. 3. Impurities: The presence of impurities in the BDP or polymer resin can catalyze degradation reactions.[10] | 1. Purge with Inert Gas: Purge the processing equipment (e.g., extruder barrel) with nitrogen or argon to minimize the presence of oxygen. 2. Optimize Temperature Profile: Avoid excessive melt temperatures. Use the lowest possible temperature profile that still allows for good melt flow and mixing. 3. Use Antioxidants: Incorporate a suitable antioxidant package into the formulation to protect the polymer during processing. 4. Ensure High Purity: Use high-purity grades of BDP and polymer. |
| Reduced Mechanical Properties (e.g., Brittleness, Low Impact Strength) | 1. Polymer Chain Scission: Excessive processing temperatures or prolonged residence times can lead to the thermal or hydrolytic degradation of the host polymer (e.g., polycarbonate), resulting in a lower molecular weight and reduced mechanical properties.[5][6] 2. Hydrolysis: Moisture in the BDP or polymer can cause hydrolytic degradation of both the additive and the polymer matrix. | 1. Proper Drying: Ensure both BDP and the polymer resin are dried to the manufacturer's recommended moisture levels before processing. 2. Minimize Residence Time: Optimize screw design and processing parameters to reduce the time the molten polymer spends at high temperatures. 3. Verify Temperature Settings: Calibrate and verify the temperature controllers on your processing equipment to prevent overheating. |
| Processing Instabilities (e.g., Inconsistent Melt Viscosity) | 1. Inhomogeneous Mixing: Poor dispersion of the liquid BDP in the polymer melt can lead to localized variations in viscosity. 2. Degradation: The generation of lower molecular weight species from either BDP or polymer degradation can lead to a drop in melt viscosity. | 1. Optimize Mixing: Use a screw design that ensures high-shear mixing for proper dispersion of BDP. 2. Process under Vacuum: Use a vented extruder barrel to remove volatile degradation products that could affect melt stability. 3. Follow Temperature Recommendations: Adhere to the recommended processing temperatures to minimize degradation. |
| Formation of Deposits on Molds or Dies | 1. Additive Volatilization: Although BDP has low volatility, some minor components or low molecular weight degradation products could volatilize and deposit on cooler mold surfaces. | 1. Ensure Proper Venting: Use adequate venting on molds and dies to allow for the escape of any volatile species. 2. Regular Cleaning: Implement a regular cleaning schedule for molds and dies to prevent the buildup of deposits. 3. Optimize Processing Temperature: Avoid unnecessarily high temperatures that could increase the volatilization of any components. |
Experimental Protocols & Methodologies
Protocol 1: Thermogravimetric Analysis (TGA) for Onset of Thermal Degradation
This method is used to determine the temperature at which BDP begins to lose mass due to thermal decomposition.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of the BDP sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the sample mass as a function of temperature. The onset of degradation is typically determined as the temperature at which 5% mass loss (Td5) occurs.
Table 1: Representative Thermal Stability Data for BDP and Related Compounds
| Compound | Td5 (5% Weight Loss, °C) | Atmosphere | Reference |
| BAPDP | 376 | Nitrogen | [11] |
| Polycarbonate (PC) | ~450 | Air | [4] |
| Polycarbonate (PC) | ~480 | Nitrogen | [3][4] |
Note: Data for PC is provided as a reference for a common polymer used with BDP.
Protocol 2: Evolved Gas Analysis using TGA-FTIR
This protocol allows for the identification of gaseous products released during the thermal degradation of BDP.
-
Instrumentation: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.
-
TGA Method:
-
Use the same TGA heating program as described in Protocol 1.
-
-
FTIR & Interface Setup:
-
Data Analysis:
-
Correlate the FTIR spectra with the mass loss events from the TGA data.
-
Identify the characteristic absorption bands in the IR spectra to determine the chemical nature of the evolved gases (e.g., CO2 at ~2350 cm-1, H2O in the 3500-4000 cm-1 region, C=O stretches for carbonyls around 1700-1800 cm-1).
-
Visualizations
Caption: Troubleshooting workflow for BDP processing issues.
Caption: Simplified proposed degradation pathway for BDP.
References
- 1. oceanchem-group.com [oceanchem-group.com]
- 2. researchgate.net [researchgate.net]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. madisongroup.com [madisongroup.com]
- 8. unqpc.com [unqpc.com]
- 9. Polycarbonate Yellowing: Causes, Prevention & Solutions [salesplastics.com]
- 10. clearlyplastic.com [clearlyplastic.com]
- 11. amsec.wwu.edu [amsec.wwu.edu]
- 12. piketech.com [piketech.com]
- 13. mdpi.com [mdpi.com]
- 14. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis and degradation of "Bisphenol A diphosphate"
Disclaimer: The information provided in this technical support center is for research purposes only. "Bisphenol A diphosphate" is a term that can be ambiguous. This guide focuses on Bisphenol A bis(diphenyl phosphate) (CAS 5945-33-5), a common organophosphate flame retardant, often referred to as BDP or BPADP, which is likely the compound of interest for degradation and hydrolysis studies.
Frequently Asked Questions (FAQs)
Q1: What is Bisphenol A bis(diphenyl phosphate) (BDP)?
Bisphenol A bis(diphenyl phosphate), also known as BDP, is a halogen-free organophosphate flame retardant.[1][2] It is commonly used in engineering plastics, such as those found in the casings of televisions, computers, and other home appliances.[1] It is valued for its low volatility and high heat stability, which allows it to withstand the high processing temperatures required for these resins.[2]
Q2: What are the primary degradation pathways for BDP?
The primary degradation pathway for organophosphate esters like BDP is hydrolysis, which involves the cleavage of the phosphate (B84403) ester bonds. This process can be influenced by factors such as pH and temperature.[3][4] In the environment, BDP can also undergo biotransformation.[5] Studies on related compounds suggest that hydrolysis can lead to the formation of bisphenol A (BPA) and diphenyl phosphate (DPHP) as metabolites.[5] Enzymatic degradation by organisms is also a known pathway for the breakdown of bisphenol A and related compounds.[6][7][8]
Q3: How should BDP be stored to minimize degradation?
To ensure the stability of BDP, it should be stored in a cool, dry place away from direct sunlight.[2] The receptacle should be kept tightly sealed.[9] For organophosphorus compounds in general, it is crucial to store them in their original, properly labeled containers.[10]
Q4: What are the known hydrolysis products of BDP?
In vitro studies with rat liver microsomes have identified bisphenol A (BPA) and diphenyl phosphate (DPHP) as metabolites of BDP, indicating that hydrolysis of the ester linkages occurs.[5] The general mechanism for the hydrolysis of similar bisphenol A-related compounds involves the cleavage of the ester bonds, which can be catalyzed by acids or bases.[3][4]
Q5: Is BDP susceptible to enzymatic degradation?
Yes, enzymes can play a significant role in the degradation of bisphenol A and related compounds.[6][7] Laccases and peroxidases are two types of enzymes that have been shown to be effective in degrading BPA.[6][7] While studies specifically on the enzymatic degradation of BDP are not detailed in the provided results, the biotransformation of BDP into BPA and DPHP suggests that enzymatic processes are involved.[5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
Q: My experimental results with BDP are highly variable. What could be the cause?
A: Inconsistent results can often be attributed to the degradation of BDP in your experimental system. Here are some troubleshooting steps:
-
Verify Stock Solution Integrity:
-
Assess Experimental Conditions:
-
Question: Are my experimental conditions (e.g., pH, temperature of the medium) contributing to degradation?
-
Answer: Potentially. Organophosphate esters are susceptible to hydrolysis, which can be accelerated by acidic or basic conditions and elevated temperatures.[3][4] Review the pH and temperature of your buffers and incubation conditions.
-
-
Analytical Confirmation:
-
Question: How can I confirm if my BDP is degrading?
-
Answer: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to analyze your stock solution and samples at different time points.[3][11] The appearance of new peaks corresponding to degradation products like BPA or DPHP would confirm instability.[5]
-
Issue 2: High background signal or unexpected peaks in analytical chromatography.
Q: I am observing a high background signal for BPA or unexpected peaks when analyzing my BDP samples with HPLC-MS. What is the source?
A: This is a common issue, often due to contamination from laboratory equipment and reagents.
-
Identify Contamination Sources:
-
Implement Contamination Control Measures:
-
Question: How can I reduce this background contamination?
-
Answer:
-
Use glass or polypropylene (B1209903) labware instead of polycarbonate.[13]
-
Run method blanks with all your solvents and reagents to identify any contaminated sources.[13]
-
Use high-purity, LC-MS grade solvents.[12]
-
In some cases, isocratic elution in HPLC can help to reduce the impact of mobile phase contamination compared to gradient elution.[12]
-
-
Quantitative Data on Stability
| Compound | pH | Temperature (°C) | Half-life (days) | Citation |
| BADGE | 7 | 15 | 11 | [14] |
| BADGE | 7 | 25 | 4.6 | [14] |
| BADGE | 7 | 35 | 2.0 | [14] |
| BADGE | 7 | 40 | 1.4 | [14] |
Experimental Protocols
Protocol: Analysis of BDP Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of BDP in a solution over time.
1. Objective: To quantify the concentration of BDP and detect the appearance of its primary hydrolysis product, Bisphenol A (BPA), in a solution under specific experimental conditions (e.g., buffer composition, pH, temperature).
2. Materials:
-
Bisphenol A bis(diphenyl phosphate) (BDP) standard
-
Bisphenol A (BPA) standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Buffer solution (e.g., phosphate-buffered saline, PBS) at the desired pH
-
HPLC system with a UV or fluorescence detector (HPLC-FLD) or a mass spectrometer (LC-MS).[11][15]
3. Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of BDP in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of BPA in a similar manner.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in your samples.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of BDP in your experimental buffer at the desired starting concentration.
-
Aliquot the solution into multiple vials for analysis at different time points.
-
Incubate the vials under the desired experimental conditions (e.g., 37°C).
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the BDP solution.
-
If necessary, perform a sample cleanup or extraction, such as solid-phase extraction, to remove interfering substances from the matrix.[16]
-
Inject the sample and standards into the HPLC system.
-
Example HPLC Conditions (to be optimized):
-
-
Data Analysis:
-
Generate a calibration curve for both BDP and BPA using the standard solutions.
-
Quantify the concentration of BDP and BPA in your samples at each time point by comparing their peak areas to the calibration curves.
-
Plot the concentration of BDP over time to determine its degradation rate. The appearance and increase in the concentration of BPA will confirm hydrolysis.
-
Visualizations
Caption: Potential hydrolysis pathway of BDP.
Caption: Troubleshooting workflow for BDP degradation.
References
- 1. Bisphenol-A bis(diphenyl phosphate) - Wikipedia [en.wikipedia.org]
- 2. haihangchem.com [haihangchem.com]
- 3. Acid and base-catalyzed hydrolysis of bisphenol A-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. Research Progress of Methods for Degradation of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphenol A degradation in water by ligninolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. agilent.com [agilent.com]
- 10. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantification of Bisphenol A by HPLC [eag.com]
- 12. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water | WHO FCTC [extranet.who.int]
- 15. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
Technical Support Center: Synergistic Effects of Bisphenol A Diphosphate (BDP) with Other Additives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synergistic effects of Bisphenol A diphosphate (B83284) (BDP) with other flame-retardant additives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of flame retardancy for Bisphenol A diphosphate (BDP)?
A1: BDP primarily acts in the condensed phase as a flame retardant.[1] Upon heating, it decomposes to form polyphosphoric acid, which catalyzes the dehydration and cross-linking of the polymer on its surface. This process results in the formation of a stable, insulating char layer.[1] This char layer acts as a physical barrier, shielding the underlying polymer from heat and oxygen and trapping flammable volatiles.[1] While its main action is in the condensed phase, some phosphorus-containing fragments can enter the gas phase and act as radical scavengers, further inhibiting combustion.[1]
Q2: What are the main advantages of using BDP in polymer formulations?
A2: BDP offers several advantages, including:
-
High Flame Retardancy Efficiency: It is a highly effective halogen-free flame retardant.
-
Low Volatility and High Thermal Stability: This allows it to be processed at the high temperatures required for many engineering plastics like PC/ABS, PPO, and HIPS.[2][3]
-
Good Hydrolytic Stability: BDP shows good resistance to degradation by moisture.[3][4]
-
Plasticizing Effect: BDP can also act as a plasticizer, improving the melt flow and processability of polymers.[3]
Q3: What are synergistic additives, and why are they used with BDP?
A3: Synergistic additives are compounds that, when combined with a primary flame retardant like BDP, produce a flame retardant effect that is greater than the sum of their individual effects. They are used to enhance the overall performance of the flame-retardant system, often allowing for a lower total additive loading, which can be beneficial for the mechanical properties and cost of the final product.
Q4: Which additives are known to have a synergistic effect with BDP?
A4: Several additives have been shown to exhibit synergistic effects with BDP, most notably:
-
Zinc Borate (B1201080) (ZnB): Particularly effective in PC/ABS blends, where it promotes the formation of a more stable char.[5]
-
Phosphonium (B103445) Sulfonates (PhS): Demonstrates a strong phosphorus-phosphorus synergy in PC/ABS, significantly reducing the required amount of flame retardant.
-
Metal Oxides: Certain metal oxides can enhance the flame retardancy of BDP in various polymers, including epoxy resins.
Q5: Are there any additives that have an antagonistic effect with BDP?
A5: Yes, it is possible for some additives to have an antagonistic effect, meaning they reduce the overall flame retardancy when combined with BDP. The specific interactions depend on the polymer matrix and the chemistry of the additives involved. It is crucial to experimentally verify the performance of any new BDP-additive combination.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and evaluation of BDP-containing polymer blends.
Issue 1: Reduced Impact Strength in PC/ABS Blends with BDP
-
Problem: A significant drop in notched Izod impact strength is observed after adding BDP to a PC/ABS formulation.
-
Possible Cause: The addition of phosphate (B84403) ester flame retardants can sometimes negatively affect the mechanical properties of the polymer blend.[6] Poor dispersion of the flame retardant can also lead to stress concentration points, reducing toughness.
-
Troubleshooting Steps:
-
Optimize BDP Loading: Determine the minimum effective concentration of BDP required to meet the desired flame retardancy rating.
-
Introduce a Synergist: Incorporate a synergistic additive like zinc borate or phosphonium sulfonate. This can allow for a reduction in the total flame retardant loading, which may improve mechanical properties.
-
Improve Dispersion: Ensure optimal compounding parameters (e.g., screw speed, temperature profile) to achieve homogeneous dispersion of BDP and any other additives within the polymer matrix.
-
Add Impact Modifiers: Consider the addition of impact modifiers compatible with the PC/ABS blend to enhance toughness.
-
Issue 2: Inconsistent UL-94 Vertical Burn Test Results
-
Problem: Specimens achieve a V-0 rating in some tests but fail in others, showing inconsistent self-extinguishing times.
-
Possible Cause: This can be due to non-uniform dispersion of the flame retardant, variations in specimen preparation, or the "pinking" phenomenon in PC/ABS blends.
-
Troubleshooting Steps:
-
Verify Homogeneity: Use analytical techniques like Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) mapping to confirm the uniform distribution of phosphorus (from BDP) and any synergistic elements (e.g., zinc, boron).
-
Standardize Specimen Preparation: Ensure that all test specimens are molded under the same conditions (temperature, pressure, cooling time) and have consistent dimensions and surface finish.
-
Condition Specimens Properly: Condition all specimens in a controlled environment (e.g., 23 °C and 50% relative humidity for 48 hours) before testing as per ASTM standards.
-
Address "Pinking": If a pinkish discoloration is observed after molding, this can indicate a reaction that may affect flame retardant performance. Investigate the processing temperature and consider the use of stabilizers.
-
Issue 3: Increased Smoke Density Upon Addition of BDP
-
Problem: While flame retardancy is improved, the smoke density generated during combustion is higher than desired.
-
Possible Cause: Some phosphate ester flame retardants can increase smoke production in certain polymer systems.[6]
-
Troubleshooting Steps:
-
Incorporate a Smoke Suppressant: Zinc borate is a known smoke suppressant that works synergistically with BDP.[6] Its addition can help to reduce smoke generation.
-
Optimize Formulation: Experiment with the ratio of BDP to the synergistic additive to find a balance that provides both excellent flame retardancy and low smoke emission.
-
Consider Other Additives: Certain metal oxides and hydroxides can also act as smoke suppressants.
-
Data Presentation: Quantitative Effects of BDP and Synergistic Additives
The following tables summarize the quantitative data on the synergistic effects of BDP with zinc borate and phosphonium sulfonate in PC/ABS blends.
Table 1: Synergistic Effect of BDP and Zinc Borate (ZnB) in PC/ABS
| Formulation | LOI (%) | UL-94 Rating (1.6 mm) | pHRR (kW/m²) | THR (MJ/m²) | Notched Izod Impact Strength (J/m) |
| Neat PC/ABS | 22.4 | HB | ~150 | ~100 | ~500 |
| PC/ABS + 19% TPP* | 28.5 | V-0 | - | - | Reduced |
| PC/ABS + 17% TPP + 2% ZnB | Increased | V-1 | - | - | Reduced |
| PC/ABS + BDP | Increased | V-0 | Reduced | Reduced | Reduced |
| PC/ABS + BDP + 5% ZnB | Synergistically Increased | V-0 | Further Reduced | Similar/Slightly Increased | - |
*Note: TPP (Triphenyl Phosphate) is used here for comparison as another phosphate ester flame retardant. Data is compiled from qualitative and quantitative statements in the search results.[5][6] A clear synergistic improvement in LOI is noted with the addition of ZnB to BDP formulations.[5]
Table 2: Synergistic Effect of BDP and Phosphonium Sulfonate (PhS) in PC/ABS
| Formulation | Total FR (%) | UL-94 Rating (1.6 mm) | pHRR (kW/m²) | THR (MJ/m²) | Tensile Strength (MPa) |
| PC/ABS + 12% BDP | 12 | V-0 | Reduced | Reduced | - |
| PC/ABS + 6% BDP + 2% PhS | 8 | V-0 | Significantly Reduced | Significantly Reduced | Maintained/Improved |
*Note: This data demonstrates a significant phosphorus-phosphorus synergy, allowing for a 33% reduction in the total flame retardant loading while maintaining a V-0 rating and preserving mechanical properties.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the evaluation of BDP-containing formulations.
Limiting Oxygen Index (LOI) Test
-
Standard: ASTM D2863 / ISO 4589-2
-
Apparatus: LOI Analyzer
-
Specimen Dimensions: Typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.
-
Procedure:
-
Condition specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Place the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the specimen using a pilot flame.
-
Observe the burning behavior. The LOI is the minimum concentration of oxygen, in volume percent, that will just support flaming combustion of the material for a specified period or over a specified length of the specimen.
-
UL-94 Vertical Burning Test
-
Standard: ANSI/UL 94
-
Apparatus: UL-94 test chamber, Bunsen burner, timer, and a surgical cotton patch.
-
Specimen Dimensions: 125 ± 5 mm long, 13 ± 0.5 mm wide, and in the desired thickness (e.g., 1.6 mm or 3.2 mm).
-
Procedure:
-
Condition a set of five specimens as per the standard.
-
Mount a specimen vertically with a clamp at the top.
-
Place a horizontal layer of dry absorbent surgical cotton 300 mm below the specimen.
-
Apply a calibrated blue flame to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time.
-
Record whether any flaming drips ignite the cotton.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the standard.
-
Cone Calorimetry
-
Standard: ASTM E1354 / ISO 5660
-
Apparatus: Cone calorimeter
-
Specimen Dimensions: 100 mm x 100 mm, with a thickness up to 50 mm.
-
Procedure:
-
Condition specimens to a constant mass at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.
-
Position the specimen on a load cell under the conical radiant heater.
-
Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
An electric spark igniter is used to ignite the gases evolved from the specimen's surface.
-
The test continues until flaming ceases.
-
Key parameters measured include the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), time to ignition (TTI), mass loss rate, and smoke production rate.
-
Thermogravimetric Analysis (TGA)
-
Apparatus: Thermogravimetric Analyzer
-
Sample Size: 5-10 mg
-
Procedure:
-
Place the sample in a tared TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve provides information on the thermal stability of the material, the onset of decomposition, and the amount of char residue at high temperatures.
-
Visualizations
The following diagrams illustrate key concepts related to the synergistic effects of BDP.
Caption: Synergistic flame retardant mechanism of BDP and Zinc Borate in PC/ABS.
Caption: Experimental workflow for evaluating BDP-based flame retardant formulations.
References
- 1. ysnewmaterials.com [ysnewmaterials.com]
- 2. Sinoflare® BDP - Halogen-Free Flame Retardant for Engineering Plastics [sinocurechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Flame Retardant BDP - CAS# 5945-33-5, Non-halogen phosphate [green-mountainchem.com]
- 5. researchgate.net [researchgate.net]
- 6. article.aascit.org [article.aascit.org]
Enhancing char formation with "Bisphenol A diphosphate" in polymers
Welcome to the Technical Support Center for "Bisphenol A diphosphate" (BDP) enhanced char formation in polymers. This resource is designed for researchers, scientists, and professionals in polymer and materials science. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols for relevant analytical techniques.
Frequently Asked Questions (FAQs)
???+ question "What is Bisphenol A diphosphate (B83284) (BDP) and what is its primary function in polymers?"
???+ question "How does BDP enhance char formation and flame retardancy?"
???+ question "What are the typical loading levels of BDP in polymer formulations?"
???+ question "Aside from flame retardancy, what other effects does BDP have on polymers?"
???+ question "Which polymers are most compatible with BDP?"
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of polymers containing BDP.
| Problem | Potential Causes | Recommended Solutions |
| Poor Char Formation / Low Char Yield | 1. Insufficient BDP Loading: The concentration of BDP is too low to effectively catalyze charring. 2. Poor Dispersion: BDP is not homogeneously mixed within the polymer matrix, leading to localized areas with low flame retardant concentration. 3. Incompatible Polymer Matrix: The polymer itself may not be prone to charring, even with a catalyst. 4. Processing Temperature Too Low: Thermal decomposition of BDP, necessary to initiate catalysis, may not be fully activated. | 1. Increase BDP Concentration: Incrementally increase the BDP loading (e.g., in 2-3 wt% steps) and re-evaluate char yield via TGA.[1] 2. Optimize Compounding: Increase mixing time or screw speed during melt compounding to ensure uniform distribution. Consider using a twin-screw extruder for better dispersion. 3. Consider Synergists: Introduce synergistic additives like zinc borate (B1201080) or nano-clays (e.g., Montmorillonite) which can help stabilize the char layer.[2][3] 4. Verify Processing Parameters: Ensure that the processing temperature is high enough to be effective, as BDP is designed for high-temperature engineering plastics.[4] |
| Failure to Achieve UL-94 V-0 Rating | 1. Melt Dripping: The viscosity of the polymer drops too much upon heating, causing flaming drips that ignite the cotton indicator. 2. Insufficient Char Integrity: The char layer forms but is weak, porous, or cracks easily, failing to prevent flame propagation.[1] 3. Inadequate Gas-Phase Inhibition: The concentration of phosphorus radicals in the flame is not sufficient to extinguish it quickly. | 1. Add Anti-Dripping Agents: Incorporate small amounts of agents like Polytetrafluoroethylene (PTFE) to increase melt viscosity and prevent dripping. 2. Enhance Char Structure: Use synergists that can form a more robust and continuous char structure.[1] Examine the char morphology with SEM to diagnose structural weaknesses. 3. Optimize BDP Loading: A higher BDP concentration can enhance both condensed and gas-phase actions.[2][5] |
| Reduced Mechanical Properties (e.g., Toughness, Tensile Strength) | 1. Plasticization Effect: BDP's function as a plasticizer can reduce the rigidity and strength of the host polymer.[6][2] 2. Polymer Degradation: Excessive processing temperatures or shear during compounding can cause degradation of the polymer matrix. 3. Poor Interfacial Adhesion: Incompatibility between BDP and the polymer can lead to phase separation and weakened mechanical performance. | 1. Balance Loading Level: Find the optimal BDP concentration that provides the required flame retardancy without excessively compromising mechanical properties. 2. Optimize Processing Conditions: Lower the melt processing temperature and/or screw speed to the minimum required for good dispersion to reduce thermal and shear degradation. 3. Use Compatibilizers: For polymer blends (e.g., PC/ABS), ensure proper compatibilization to maintain material integrity. |
| Lowered Heat Distortion Temperature (HDT) | 1. Plasticization: The introduction of the BDP molecule increases the free volume between polymer chains, lowering the glass transition temperature (Tg) and consequently the HDT.[1] | 1. Use High-Tg BDP Variants: Polymeric versions of BDP (PBDP) have been shown to maintain the Tg of the host polymer (e.g., epoxy) more effectively.[7] 2. Incorporate Fillers: Add reinforcing mineral fillers (e.g., talc, glass fibers) to increase the stiffness and HDT of the composite. 3. Limit BDP Concentration: Use the minimum amount of BDP necessary for the flame retardant target to mitigate the drop in HDT. |
Quantitative Performance Data
The following table summarizes typical performance data for BDP in a PC/ABS blend.
| Formulation | BDP Content (wt%) | Td5 (°C)¹ | Char Yield @ 600°C (%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| Neat PC/ABS | 0 | - | ~12.8 | 21.1 | Fails |
| PC/ABS + BDP | 15 | 381.4 | 18.9 | 24.7 | V-1 |
| PC/ABS + BDP | 20 | - | - | 25.4 | V-0 |
| PC/ABS + BDP | 25 | 386.5 | 21.2 | - | V-0 |
Data synthesized from multiple sources for illustrative purposes.[1][8] ¹ Td5: Temperature at which 5% weight loss occurs (an indicator of thermal stability).
Visualized Workflows and Mechanisms
BDP Char Formation Mechanism
The following diagram illustrates the key steps in the condensed-phase flame retardant mechanism of this compound.
Caption: Condensed-phase flame retardant mechanism of BDP in a polymer matrix.
Experimental Workflow for FR Evaluation
This workflow outlines the standard procedure for preparing and evaluating a flame-retardant polymer formulation.
Caption: Standard workflow for formulating and testing flame-retardant polymers.
Troubleshooting Logic for Poor Char Formation
This decision tree provides a logical path for diagnosing issues related to inadequate char formation.
Caption: Decision tree for troubleshooting insufficient char formation.
Key Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Char Yield Determination
Objective: To determine the thermal stability and quantify the residual char yield of a polymer formulation containing BDP.
Methodology:
-
Sample Preparation:
-
Prepare a small, representative sample of the compounded polymer, typically 5-10 mg.
-
Ensure the sample is dry to prevent mass loss from moisture evaporation interfering with results.
-
Place the sample into a TGA crucible (typically alumina (B75360) or platinum).
-
-
Instrument Setup (Typical Parameters):
-
Instrument: Thermogravimetric Analyzer.
-
Purge Gas: Nitrogen (N₂) at a flow rate of 20-50 mL/min to simulate pyrolysis in an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min or 20°C/min.
-
Hold at 800°C for 10 minutes to ensure complete degradation of the polymer.
-
-
-
Data Acquisition & Analysis:
-
Record the sample mass as a function of temperature.
-
Thermal Stability (Td5): Determine the temperature at which 5% weight loss has occurred. This is a key indicator of the onset of degradation.
-
Char Yield: The percentage of mass remaining at a specified high temperature (e.g., 600°C or 700°C) is recorded as the char yield.[1] A higher char yield is indicative of a more effective condensed-phase action.
-
DTG Curve: Analyze the derivative of the TGA curve (DTG) to identify the temperature of maximum decomposition rate.
-
Protocol 2: UL-94 Vertical Burn Test
Objective: To assess the flammability characteristics of a plastic material in response to a small open flame under controlled laboratory conditions.
Methodology:
-
Sample Preparation:
-
Mold bar specimens of a standard size (typically 125 mm x 13 mm) with a thickness relevant to the end-use application (e.g., 1.6 mm or 3.2 mm).
-
Condition the specimens for at least 48 hours at 23°C and 50% relative humidity.
-
-
Test Procedure:
-
Mount a single specimen vertically.
-
Place a layer of dry surgical cotton on a flat surface 300 mm below the specimen.
-
Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t₁).
-
Immediately after the flame extinguishes, re-apply the flame for a second 10-second period.
-
Record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any flaming drips ignite the cotton below.
-
-
Classification Criteria (Simplified):
-
V-0: No specimen has an afterflame time greater than 10 seconds; total afterflame time for any set of 5 specimens does not exceed 50 seconds; no flaming drips ignite the cotton.
-
V-1: No specimen has an afterflame time greater than 30 seconds; total afterflame time for any set of 5 specimens does not exceed 250 seconds; no flaming drips ignite the cotton.
-
V-2: Same flame time criteria as V-1, but flaming drips are allowed to ignite the cotton.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sinoflare® BDP - Halogen-Free Flame Retardant for Engineering Plastics [sinocurechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the effect of "Bisphenol A diphosphate" on mechanical properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the effects of Bisphenol A diphosphate (B83284) (BDP) on the mechanical properties of materials during experimental research.
Troubleshooting Guide
This guide addresses common issues encountered when incorporating BDP into polymer formulations.
| Symptom | Possible Causes | Troubleshooting Steps |
| Reduced Tensile and Flexural Strength | - High BDP loading concentration.- Poor dispersion of BDP within the polymer matrix.- Plasticizing effect of BDP softening the material. | 1. Optimize BDP Concentration: Systematically decrease the weight percentage of BDP to find the optimal balance between flame retardancy and mechanical strength.[1]2. Improve Dispersion: Utilize high-shear mixing or twin-screw extrusion to ensure uniform distribution of BDP. Consider the use of a compatibilizer if phase separation is observed.3. Introduce Reinforcing Fillers: Incorporate glass fibers, carbon fibers, or mineral fillers to compensate for the loss in stiffness. |
| Decreased Impact Strength | - BDP, a viscous liquid, can inhibit uniform dispersion, leading to stress concentration points.[1]- Phase separation between BDP and the polymer matrix. | 1. Enhance Mixing Protocol: Increase mixing time or temperature to reduce BDP viscosity and promote better miscibility.2. Use a Toughening Agent: Add impact modifiers compatible with the polymer system to improve energy absorption.3. Evaluate Alternative Flame Retardants: If impact strength is critical, consider a partial or full replacement of BDP with a solid phosphate (B84403) flame retardant, though this may affect other properties. |
| Surface Blooming or "Juicing" | - Presence of impurities like triphenylphosphate in the BDP formulation.[2]- Supersaturation of BDP in the polymer matrix.- Incompatibility between BDP and the polymer. | 1. Verify BDP Purity: Request a certificate of analysis from the supplier to check for impurities. Use BDP with low triphenylphosphate content (<2.5 area %).[2]2. Reduce BDP Loading: Lower the concentration to below the saturation point in the polymer.3. Surface Treatment: For finished parts, wiping the surface with a suitable solvent can temporarily remove the bloomed layer.[3] |
| Lower Heat Distortion Temperature (HDT) | - The plasticizing effect of BDP can lower the glass transition temperature of the polymer. | 1. Incorporate Heat Stabilizers: Add stabilizers that can counteract the plasticizing effect.2. Crosslink the Polymer: If the polymer system allows, inducing crosslinking can enhance thermal stability.3. Optimize Formulation with Synergists: Investigate synergistic flame retardant systems, such as combining BDP with zinc borate, which can sometimes improve thermal properties.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Bisphenol A diphosphate (BDP) in polymer formulations?
A1: BDP is a high-performance, halogen-free flame retardant and plasticizer.[5][6] Its primary role is to enhance the fire safety of engineering plastics, such as polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) blends, helping them achieve UL 94 V-0 ratings.[5][7] It also acts as a plasticizer, improving the processability and flexibility of the polymer.[6][7]
Q2: How does BDP work as a flame retardant?
A2: BDP primarily acts in the condensed (solid) phase.[5] When exposed to high heat, it decomposes to form polyphosphoric acid. This acid promotes the formation of a stable, insulating char layer on the polymer's surface.[5] This char layer acts as a barrier, shielding the underlying material from heat and oxygen and trapping flammable gases, thus suppressing the combustion process.[5]
Q3: What are the typical effects of BDP on the mechanical properties of polymers?
A3: The addition of BDP to polymer blends like PC/ABS typically leads to a decrease in tensile strength, flexural strength, and notched impact strength.[1] This is largely due to its plasticizing effect, which can soften the polymer matrix.
Q4: What is "blooming" and how can it be prevented when using BDP?
A4: Blooming is the migration of an additive to the surface of a polymer, resulting in a hazy or oily film.[3][8] In the context of BDP, this can be caused by impurities like triphenylphosphate or by using a concentration of BDP that exceeds its solubility in the polymer.[2] To prevent this, it is crucial to use high-purity BDP with minimal triphenylphosphate content and to optimize the loading concentration to ensure it remains dissolved in the polymer matrix.[2]
Experimental Protocols
Tensile and Flexural Property Testing
This protocol outlines the general steps for evaluating the effect of BDP on the tensile and flexural properties of a polymer, based on ASTM D638 and ASTM D790 standards.
-
Material Preparation:
-
Dry the base polymer resin to the manufacturer's recommended specifications.
-
Create different formulations by melt-blending the polymer with varying weight percentages of BDP (e.g., 0%, 5%, 10%, 15%).
-
Ensure consistent processing parameters (temperature, screw speed, residence time) for all formulations using a twin-screw extruder.
-
-
Specimen Molding:
-
Injection mold the blended material into standardized dumbbell-shaped specimens for tensile testing (ASTM D638) and rectangular bars for flexural testing (ASTM D790).[9]
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 48 hours prior to testing.
-
-
Mechanical Testing:
-
Tensile Test: Use a universal testing machine to pull the dumbbell-shaped specimens at a constant crosshead speed until they fracture.[9][10] Record the load and displacement to calculate tensile strength, modulus of elasticity, and elongation at break.
-
Flexural Test (3-Point Bending): Place the rectangular specimens on two supports and apply a load to the center of the specimen at a constant rate until it breaks or reaches a specified deflection.[11] This measures the flexural strength and flexural modulus.
-
-
Data Analysis:
-
For each formulation, test a statistically significant number of specimens (typically 5 or more).
-
Calculate the average and standard deviation for each mechanical property.
-
Compare the results of the BDP-containing formulations to the neat polymer control to quantify the effect of BDP.
-
Data Presentation
Table 1: Effect of BDP Loading on Mechanical Properties of PC/ABS Alloy
| BDP Content (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Notched Impact Strength (kJ/m²) |
| 0 (Neat PC/ABS) | 63.9 ± 1.9 | 93.4 ± 1.2 | 25.5 ± 2.8 |
| 15 | 52.6 ± 1.3 | 83.1 ± 0.8 | 10.6 ± 0.8 |
| Data synthesized from a study on a similar phosphorus flame retardant in PC/ABS.[1] |
Visualizations
Diagrams
Caption: Troubleshooting workflow for addressing reduced mechanical properties.
Caption: BDP's condensed-phase flame retardant mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. US6319432B1 - Bisphenol-A bis(diphenyl phosphate)-based flame retardant - Google Patents [patents.google.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ysnewmaterials.com [ysnewmaterials.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scribd.com [scribd.com]
- 10. stablemicrosystems.com [stablemicrosystems.com]
- 11. azom.com [azom.com]
Validation & Comparative
"Bisphenol A diphosphate" vs resorcinol bis(diphenyl phosphate) (RDP)
A Comparative Guide to Bisphenol A Diphosphate (B83284) (BADP) and Resorcinol (B1680541) Bis(diphenyl phosphate) (RDP) for Researchers and Drug Development Professionals
This guide provides an objective comparison of Bisphenol A diphosphate (BADP), also known as Bisphenol A bis(diphenyl phosphate) or BDP, and Resorcinol bis(diphenyl phosphate) (RDP). The primary application for both compounds is as halogen-free flame retardants in engineering plastics. For professionals in research, drug development, and toxicology, an understanding of their performance characteristics is coupled with a critical evaluation of their potential biological and environmental impact. This document synthesizes available experimental data on their flame retardant efficacy, thermal stability, and toxicological profiles.
Performance Comparison as Flame Retardants
Both BADP and RDP are effective organophosphate flame retardants that primarily function through a combination of condensed-phase and gas-phase mechanisms. In the condensed phase, they promote the formation of a protective char layer upon heating, which insulates the underlying polymer from heat and oxygen. In the gas phase, they can release phosphorus-containing radicals that quench the chemical reactions of combustion.
A direct comparison of a BADP derivative, Bisphenol AP bis(diphenyl phosphate) (BAPDP), with RDP in Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blends provides valuable performance insights. BAPDP, with a molecular structure similar to BADP, demonstrates superior performance in several key areas.
Table 1: Quantitative Comparison of Flame Retardant Performance and Thermal Properties
| Property | Test Method | PC/ABS (Control) | PC/ABS + 25 wt% BAPDP | PC/ABS + 25 wt% RDP |
| Flame Retardancy | ||||
| Limiting Oxygen Index (LOI) | ASTM D2863 | 20.2% | 26.1% | 25.5% |
| UL-94 Vertical Burn Rating | ANSI/UL 94 | No Rating | V-0 | V-0 |
| Thermal Stability | ||||
| 5% Weight Loss Temp. (Td5) | TGA | 370.5 °C | 386.5 °C | - |
| Char Yield at 600 °C | TGA | 12.8% | 21.2% | - |
| Mechanical Properties | ||||
| Tensile Strength | ASTM D638 | 55.6 MPa | 52.1 MPa | 48.9 MPa |
| Flexural Strength | ASTM D790 | 85.2 MPa | 80.3 MPa | 75.6 MPa |
| Notched Impact Strength | ASTM D256 | 28.3 kJ/m² | 15.2 kJ/m² | 13.8 kJ/m² |
| Heat Distortion Temp. (HDT) | ASTM D648 | - | 69.7 °C | 60.3 °C |
Data for BAPDP and RDP is sourced from a study on PC/ABS blends[1]. The control data is typical for this type of polymer blend.
The data indicates that while both flame retardants achieve the highest UL-94 rating (V-0), the BAPDP-formulated blend shows a slightly higher LOI, suggesting better flame retardancy. Notably, the addition of RDP has been shown to significantly decrease the heat distortion temperature of PC/ABS blends[1][2]. The BAPDP formulation also retains better mechanical properties compared to the RDP formulation[1].
Experimental Protocols
Cone Calorimetry (General Protocol)
Cone calorimetry is a standard method to evaluate the fire performance of materials.
-
Sample Preparation : Samples are prepared as 100 mm x 100 mm x 4 mm specimens.
-
Test Apparatus : A cone calorimeter compliant with ISO 5660 or ASTM E1354 is used.
-
Test Conditions : Samples are exposed to a constant heat flux, typically 35 kW/m² or 50 kW/m².
-
Data Collection : Key parameters measured include the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and mass loss rate.
-
Analysis : The data is used to characterize the fire behavior of the material. BDP has been reported to show superior performance in forced flaming combustion scenarios as measured by cone calorimetry, indicating a more effective condensed-phase action[3].
UL-94 Vertical Burning Test
This test assesses the flammability of plastic materials after exposure to a small flame.
-
Sample Preparation : Specimens are typically ½" x 5" in size.
-
Procedure : A specimen is held vertically and a burner flame is applied to the free end for two 10-second intervals.
-
Observations : The duration of flaming and glowing combustion after each flame application is recorded, along with whether flaming drips ignite a cotton swatch placed below.
-
Classification : Materials are classified as V-0, V-1, or V-2 based on the test results, with V-0 being the most flame-retardant classification[1][4][5][6].
Toxicological Profile and Signaling Pathways
The toxicological profiles of BADP and RDP are of significant concern, particularly for professionals in drug development and life sciences.
This compound (BADP)
The primary toxicological concern with BADP is its potential to metabolize into bisphenol A (BPA) and diphenyl phosphate (B84403) (DPHP)[7]. BPA is a well-documented endocrine-disrupting chemical with known neurotoxic and estrogenic effects[2][4][8][9][10][11][12][13][14].
-
Neurotoxicity : BPA has been shown to induce neurotoxicity by affecting synaptic plasticity, inhibiting neurogenesis, and causing oxidative stress in brain tissue[8][9].
-
Estrogenic Effects : BPA mimics estrogen and can interact with estrogen receptors (ERα and ERβ), leading to the disruption of endocrine signaling pathways. This can affect cell proliferation, apoptosis, and gene expression[10][11][14].
Resorcinol bis(diphenyl phosphate) (RDP)
Studies on RDP have also raised toxicological concerns, including potential neurotoxicity and estrogenic effects.
-
Neurotoxicity : Research using zebrafish larvae has indicated that RDP exposure can lead to neurotoxicity, affecting locomotor behavior and the development of the central nervous system[2][9].
-
Estrogenic Effects : RDP has been shown to promote the proliferation of MCF-7 breast cancer cells, suggesting it may exert estrogenic effects through estrogen receptor pathways.
Experimental Protocols for Toxicological Assessment
Zebrafish Embryo Neurotoxicity Assay (General Protocol)
-
Exposure : Zebrafish embryos are exposed to a range of concentrations of the test compound from a few hours post-fertilization for several days.
-
Overt Toxicity Assessment : Endpoints such as mortality, hatching rate, and morphological malformations are recorded daily.
-
Neurobehavioral Assessment : At a specific developmental stage (e.g., 6 days post-fertilization), larval swimming activity is measured in response to light-dark transitions.
-
Analysis : Changes in locomotor behavior can indicate neurotoxic effects[11][12][14][15][16].
MCF-7 Cell Proliferation Assay for Estrogenicity
-
Cell Culture : MCF-7 human breast cancer cells, which are estrogen-responsive, are cultured in a hormone-free medium.
-
Treatment : Cells are treated with various concentrations of the test compound.
-
Proliferation Measurement : After a set incubation period (e.g., 6 days), cell proliferation is measured using methods like the MTS assay.
-
Analysis : An increase in cell proliferation compared to the control indicates potential estrogenic activity[9][17][18][19].
Synthesis of BADP and RDP
The synthesis of both BADP and RDP typically involves the reaction of a bisphenol (Bisphenol A or resorcinol) with a phosphorus source, such as phosphorus oxychloride and phenol, or through transesterification with triphenyl phosphate[8][14][17][20][21]. The reaction conditions, including temperature, catalyst, and molar ratios of reactants, are critical for achieving high purity and yield[8][12][14][17][20][21].
Conclusion
Both this compound and resorcinol bis(diphenyl phosphate) are effective halogen-free flame retardants. The available data suggests that BADP and its derivatives may offer a better balance of flame retardancy, thermal stability, and retention of mechanical properties in polymer blends compared to RDP. However, the toxicological profiles of both compounds warrant careful consideration. The potential for BADP to metabolize to BPA, a known endocrine disruptor and neurotoxin, is a significant concern. Similarly, RDP has demonstrated potential for neurotoxicity and estrogenic activity in experimental models. For researchers and professionals in drug development, while these compounds are unlikely to be direct candidates for therapeutic applications, their widespread use and potential for human exposure highlight the importance of understanding their toxicological mechanisms and the signaling pathways they may disrupt. Further research is needed for a more comprehensive, direct comparison of the toxicological profiles of BADP and RDP.
References
- 1. specialchem.com [specialchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 4. boedeker.com [boedeker.com]
- 5. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]
- 6. mgchemicals.com [mgchemicals.com]
- 7. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resorcinol bis(diphenyl phosphate) RDP [benchchem.com]
- 9. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN106699805A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]
- 13. amade-tech.com [amade-tech.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Evaluating the zebrafish embryo toxicity test for pesticide hazard screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. CN103214513A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]
- 18. pt.bme.hu [pt.bme.hu]
- 19. researchgate.net [researchgate.net]
- 20. CN112409404A - Continuous industrial production method of high-purity bisphenol A-bis (diphenyl phosphate) - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
"Bisphenol A diphosphate" vs triphenyl phosphate (TPP) in PC/ABS blends
A Comparative Guide to Bisphenol A Diphosphate (B83284) and Triphenyl Phosphate (B84403) as Flame Retardants in PC/ABS Blends
This guide provides a detailed, objective comparison of two common phosphorus-based flame retardants, Bisphenol A diphosphate (BADP) and triphenyl phosphate (TPP), when used in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) thermoplastic blends. The information is targeted towards researchers, scientists, and materials engineers, presenting key performance data from experimental studies to aid in material selection and development.
Overview
Polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends are prized for their excellent balance of mechanical strength, heat resistance, and processability, making them suitable for applications in electronics, automotive, and consumer goods.[1] However, the inclusion of ABS reduces the inherent flame resistance of PC, necessitating the addition of flame retardant (FR) additives.[1]
Aromatic phosphate esters are a primary class of halogen-free flame retardants used in PC/ABS. This comparison focuses on:
-
Triphenyl Phosphate (TPP): A monomeric, small-molecule phosphate ester known for its efficiency. TPP is highly volatile and is understood to act primarily in the gas phase by inhibiting flame propagation.[1][2]
-
This compound (BADP): An oligomeric phosphate ester, also referred to as Bisphenol A bis(diphenyl phosphate) or BDP.[2][3][4] Due to its larger molecular weight and higher thermal stability, BADP functions in both the gas phase and the condensed phase, promoting char formation.[2][3]
Performance Data Comparison
The following tables summarize quantitative data from various studies, comparing the effects of BADP and TPP on the key properties of PC/ABS blends.
Table 1: Flame Retardant Performance
| Property | Neat PC/ABS | PC/ABS + TPP | PC/ABS + BADP/BAPDP¹ |
| Limiting Oxygen Index (LOI), % | 22.4[1] | 28.5 (at 19 wt%)[1] | 25.4 (at 20 wt%)[5][6] |
| UL-94 Vertical Burn Rating | HB[1] | V-0 (at 16.7 wt%)[7] | V-0 (at 20 wt%)[5][6] |
| Peak Heat Release Rate (PHRR) | High | Lower (Gas Phase Action)[2] | Significantly Lower (Condensed & Gas Phase Action)[2] |
| Total Heat Release (THR) | High | Reduced[8] | Significantly Reduced[8] |
¹BAPDP (bisphenol AP bis(diphenyl phosphate)) is an analogue of BADP with similar performance characteristics.[5]
Table 2: Mechanical Properties
| Property | Neat PC/ABS | PC/ABS + TPP | PC/ABS + BADP/BAPDP |
| Tensile Strength (MPa) | ~55-60 | 49.6[1] | Generally better retention than TPP |
| Notched Impact Strength | High | Significant decrease[1][9] | Better retention than other FRs like RDP[5] |
| Elongation at Break (%) | High | Decreases to ~60%[1] | - |
Table 3: Thermal Properties
| Property | Neat PC/ABS | PC/ABS + TPP | PC/ABS + BADP/BAPDP |
| Heat Distortion Temp. (HDT), °C | 103[1] | 72.0[1] | 72.6 (at 20 wt%)[5][6] |
| Decomposition Onset (Td5), °C | ~400 | Shifts to lower temp.[1] | 381.4 (at 15 wt%)[5] |
| Char Yield at 600°C (N₂), % | ~15 | No significant change[1] | 21.2 (at 25 wt%)[5] |
Mechanism of Action
The primary difference in performance stems from their distinct flame retardant mechanisms, a consequence of their chemical structures and volatility. TPP is a small molecule with a low decomposition temperature, allowing it to vaporize and interrupt the combustion cycle in the gas phase.[1][2] BADP, being a larger oligomer, is less volatile.[4] It acts partly in the gas phase but more significantly in the condensed phase by promoting the formation of a protective char layer, which insulates the underlying polymer from heat and fuel.[2]
Caption: Flame retardant mechanisms of TPP (gas phase) vs. BADP (gas and condensed phase).
Experimental Protocols
The data presented is derived from standard materials testing procedures designed to evaluate the performance of plastic materials.
Flammability Testing
-
Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture required to support the flaming combustion of a vertically oriented specimen. A higher LOI value indicates better flame resistance. The test is generally performed according to the ISO 4589 or ASTM D2863 standard.
-
UL-94 Vertical Burn Test: This is a widely used standard to assess the flammability of plastic materials.[10] A flame is applied to the bottom of a vertical specimen for a set duration. The material is rated based on the time it takes for the flame to self-extinguish, whether it drips flaming particles, and the afterglow time.[10][11] Ratings from least to most flame retardant are HB, V-2, V-1, and V-0.[10][12]
Mechanical Property Testing
-
Tensile Testing: Specimens are pulled apart at a constant rate until they break. This test determines tensile strength (the maximum stress the material can withstand) and elongation at break (how much it can stretch before breaking).
-
Impact Testing (Izod or Charpy): A weighted pendulum strikes a notched or unnotched specimen. The energy absorbed by the specimen to fracture is measured, indicating the material's toughness and resistance to sudden impact.[1]
Thermal Analysis
-
Heat Distortion Temperature (HDT): This test determines the temperature at which a polymer specimen deforms under a specified load.[1] It provides an indication of the material's short-term heat resistance.
-
Thermogravimetric Analysis (TGA): A sample's mass is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[13] TGA is used to determine the thermal stability of a material and to quantify the amount of residual char after decomposition.[5][13]
Caption: General experimental workflow for preparing and testing flame-retardant PC/ABS blends.
Conclusion
The choice between this compound and Triphenyl Phosphate depends on the specific requirements of the final application.
-
Triphenyl Phosphate (TPP) is a highly effective flame retardant, often achieving high LOI values and UL-94 V-0 ratings at moderate loadings.[1][7] However, its plasticizing effect significantly reduces the heat distortion temperature and can negatively impact mechanical properties like impact strength.[1][14] Its high volatility can also be a concern during high-temperature processing.[14]
-
This compound (BADP) offers a more balanced profile. While it may require slightly higher loadings to achieve the same level of flame retardancy as TPP, its key advantage is better retention of thermal and mechanical properties.[5] The HDT of BADP-containing blends is comparable to those with TPP, but its lower volatility and ability to promote char lead to superior performance in forced-flaming scenarios (cone calorimetry) and better overall thermal stability.[2][4][5] This makes BADP a preferable choice for applications where maintaining the inherent toughness and heat resistance of the PC/ABS blend is critical.
References
- 1. article.aascit.org [article.aascit.org]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. researchgate.net [researchgate.net]
- 4. Sinoflare® BDP - Halogen-Free Flame Retardant for Engineering Plastics [sinocurechem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of TPP and MBS on Properties of PC/ABS Blends [plaschina.com.cn]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. UL 94 - Wikipedia [en.wikipedia.org]
- 11. protolabs.com [protolabs.com]
- 12. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Performance Analysis: Bisphenol A Diphosphate vs. Brominated Flame Retardants
In the pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant is a critical consideration for researchers and product development professionals. For decades, brominated flame retardants (BFRs) have been the industry standard due to their high efficiency. However, mounting environmental and health concerns have catalyzed the development and adoption of halogen-free alternatives. Among these, Bisphenol A diphosphate (B83284) (BDP), an oligomeric organophosphate ester, has emerged as a prominent high-performance flame retardant.
This guide provides an objective comparison of the performance of BDP and common BFRs, supported by experimental data. It delves into their mechanisms of action, thermal stability, and flame retardancy, offering a comprehensive resource for material selection and formulation.
Mechanism of Action: A Tale of Two Phases
The fundamental difference in the mode of action between BDP and BFRs lies in the phase in which they primarily interrupt the combustion cycle.
Bisphenol A Diphosphate (BDP): A Condensed-Phase Fortress
BDP is a highly effective condensed-phase flame retardant.[1] Its primary action occurs within the solid polymer matrix. Upon exposure to the heat of a fire, BDP undergoes thermal decomposition to form polyphosphoric acid.[1] This acid acts as a catalyst, promoting dehydration and cross-linking of the polymer on its surface, leading to the formation of a stable, insulating char layer.[1][2] The high aromatic content of the BDP molecule contributes to a dense and glassy char that acts as a physical barrier, shielding the underlying polymer from heat and oxygen and trapping flammable volatiles.[1] While the main activity is in the condensed phase, a minor gas-phase action also occurs, where phosphorus-containing fragments can act as radical scavengers.[1]
Brominated Flame Retardants (BFRs): Gas-Phase Radical Quenchers
In contrast, BFRs primarily operate in the gas phase. During combustion, the C-Br bonds in BFRs break, releasing bromine radicals (Br•) into the flame. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction. By converting these highly reactive radicals into less reactive species, BFRs inhibit the flame chemistry, cool the flame, and reduce the rate of combustion.
Below are diagrams illustrating these distinct mechanisms.
Comparative Performance Data
The following tables summarize key performance metrics for BDP and BFRs in various polymer systems, based on published experimental data.
Table 1: Thermal Stability (Thermogravimetric Analysis - TGA)
| Flame Retardant | Polymer Matrix | Td5 (°C) (5% Weight Loss) | Char Yield at 600°C (%) |
| BAPDP (15 wt%) | PC/ABS | 381.4 | 18.9 |
| BAPDP (25 wt%) | PC/ABS | 386.5 | 21.2 |
| Neat PC/ABS | PC/ABS | - | 12.8 |
Note: BAPDP is a derivative of BDP. Data for direct comparison of BDP with BFRs in the same polymer matrix from a single study is limited in the reviewed literature. A study on a BDP derivative (BAPDP) in PC/ABS showed that the addition of the flame retardant increased the char yield significantly.[2]
Table 2: Flame Retardancy (UL-94 and Limiting Oxygen Index - LOI)
| Flame Retardant | Polymer Matrix | UL-94 Rating | LOI (%) |
| BAPDP (15 wt%) | PC/ABS | V-1 | 24.7 |
| BAPDP (20 wt%) | PC/ABS | V-0 | 25.4 |
| RDP (15 wt%)* | PC/ABS | V-2 | 24.1 |
| Neat PC/ABS | PC/ABS | Fails | 21.1 |
RDP (Resorcinol bis(diphenyl phosphate)) is another organophosphate flame retardant included for comparison.[3] A study on a BDP derivative (BAPDP) demonstrated that a 20 wt% loading in PC/ABS achieves a UL-94 V-0 rating and an LOI of 25.4%.[3]
Table 3: Cone Calorimetry Data
| Flame Retardant | Polymer Matrix | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| BAPDP (15 wt%) | PC/ABS | 465.1 | 89.7 |
| BAPDP (25 wt%) | PC/ABS | 377.2 | 85.3 |
| Neat PC/ABS | PC/ABS | 597.3 | 98.6 |
The addition of a BDP derivative (BAPDP) to PC/ABS significantly reduces the peak heat release rate and total heat release, indicating a lower fire hazard.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are outlined below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the flame-retarded polymer.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the polymer formulation is placed in a tared crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed on a sensitive microbalance within a furnace.
-
An inert atmosphere (e.g., nitrogen) is established by purging the furnace at a constant flow rate.
-
The furnace temperature is increased at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Td5), the temperature of maximum decomposition rate, and the final char yield.
UL-94 Vertical Burn Test
Objective: To evaluate the self-extinguishing characteristics of a plastic material after exposure to a small flame.
Apparatus: UL-94 test chamber, Bunsen burner, timer, cotton batting.
Procedure:
-
A rectangular specimen of the material with specified dimensions is conditioned at a controlled temperature and humidity.
-
The specimen is mounted vertically in the test chamber.
-
A layer of dry cotton batting is placed below the specimen.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The afterflame time (t1) is recorded.
-
Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed.
-
The afterflame time (t2) and afterglow time are recorded.
-
It is noted whether any flaming drips ignite the cotton batting.
-
The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and dripping behavior.[4][5]
Limiting Oxygen Index (LOI) Test
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Apparatus: LOI apparatus (includes a vertical glass column, gas flow meters, and an igniter).
Procedure:
-
A small, vertically oriented specimen is placed inside a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is self-sustaining for a specified period or burns a specified length of the specimen.
Cone Calorimetry
Objective: To measure the heat release rate and other fire-related properties of a material under controlled radiative heating.
Apparatus: Cone calorimeter.
Procedure:
-
A square specimen of the material is mounted horizontally in a holder.
-
The specimen is exposed to a constant, uniform heat flux from a conical heater.
-
A spark igniter is used to ignite the pyrolysis gases.
-
The oxygen concentration in the exhaust gas stream is continuously measured to determine the heat release rate based on the principle of oxygen consumption.
-
Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.
Conclusion
The choice between this compound and brominated flame retardants involves a trade-off between their primary mechanisms of action and their performance characteristics in specific polymer systems. BDP, with its condensed-phase mechanism, excels at forming a protective char layer, which can be particularly advantageous in reducing heat release and smoke production. BFRs, operating in the gas phase, are highly efficient at extinguishing flames by interrupting the combustion chemistry.
The available quantitative data, although not exhaustive for direct comparisons across all polymers, suggests that BDP and its derivatives can achieve high levels of flame retardancy, comparable to traditional BFRs, particularly in engineering plastics like PC/ABS. The detailed experimental protocols provided in this guide serve as a foundation for conducting further comparative studies to generate the data needed for informed material selection in the development of next-generation fire-safe materials. The ongoing shift towards halogen-free solutions underscores the growing importance of understanding the performance of alternatives like BDP.
References
- 1. ysnewmaterials.com [ysnewmaterials.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protolabs.com [protolabs.com]
- 5. specialchem.com [specialchem.com]
Performance Validation of Bisphenol A Diphosphate in Epoxy Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Bisphenol A diphosphate (B83284) (BDP) as a flame retardant in epoxy resins against common alternatives. The information is supported by experimental data to aid in the selection of appropriate flame retardant systems for various applications.
Executive Summary
Bisphenol A diphosphate (BDP) is an effective halogen-free, phosphorus-based flame retardant for epoxy resins. It demonstrates excellent performance in enhancing the fire resistance of epoxy systems, often achieving high ratings in standard flammability tests. BDP operates through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion. While offering significant advantages in flame retardancy, its effect on the mechanical and thermal properties of the cured epoxy resin must be considered in comparison to other flame retardants like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and the halogenated alternative, tetrabromobisphenol A (TBBPA).
Data Presentation: Comparative Performance
The following tables summarize the quantitative data on the performance of epoxy resins containing BDP (specifically, a polymeric form, PBDP), DOPO, and TBBPA. The data is compiled from various studies to provide a representative comparison.
Table 1: Flammability Properties
| Property | Neat Epoxy | Epoxy + 20 wt% PBDP[1] | Epoxy + DOPO derivative | Epoxy + TBBPA |
| Limiting Oxygen Index (LOI) (%) | ~20-24 | >30 | ~29-33[2] | ~25-30 |
| UL-94 Rating | Fails | V-0[1] | V-0[2] | V-0/V-1[3] |
| Peak Heat Release Rate (pHRR) (kW/m²) | High | Reduced by ~49%[4] | Reduced | Reduced |
| Total Heat Release (THR) (MJ/m²) | High | Reduced[4] | Reduced | Reduced |
| Smoke Production | High | Increased[4] | Varies | High |
Table 2: Mechanical Properties
| Property | Neat Epoxy | Epoxy + 20 wt% PBDP[4] | Epoxy + DOPO derivative | Epoxy + TBBPA |
| Tensile Strength (MPa) | ~60-80 | Maintained or slightly decreased | Generally maintained | Can be maintained |
| Flexural Strength (MPa) | ~100-120 | Maintained or slightly decreased | Generally maintained | Can be maintained |
| Fracture Toughness | Moderate | Improved[4] | Varies | Can be reduced |
Table 3: Thermal Properties
| Property | Neat Epoxy | Epoxy + 20 wt% PBDP[1] | Epoxy + DOPO derivative | Epoxy + TBBPA |
| Glass Transition Temp. (Tg) (°C) | ~150-180 | Slightly decreased | Can be decreased[5] | Can be maintained or slightly decreased |
| 5% Weight Loss Temp. (T5%) (°C) | ~350-380 | Decreased[1] | Decreased[5] | Generally stable |
| Char Yield at 700°C (%) | <20 | Increased[1] | Increased[5] | Increased |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below, based on relevant ASTM and ISO standards.
Flammability Tests
-
Limiting Oxygen Index (LOI): Performed according to ASTM D2863 , this test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a vertically oriented specimen.[6][7][8][9][10] A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burning Test: Conducted as per the UL-94 standard , this test evaluates the self-extinguishing characteristics of a vertically oriented specimen after the application of a controlled flame.[11][12][13][14] The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and the dripping of flaming particles. A V-0 rating is the highest for this classification.
-
Cone Calorimeter Test: Following ASTM E1354 , this test measures the heat release rate, total heat released, smoke production, and other combustion parameters of a horizontal specimen subjected to a specific heat flux.[15][16][17][18][19] It provides comprehensive data on the fire behavior of the material.
Mechanical Property Tests
-
Tensile Strength: Determined using ASTM D638 , this test measures the ability of a material to withstand a pulling force.[2][20][21][22][23] "Dog-bone" shaped specimens are pulled until they fracture, and the maximum stress sustained is recorded.
-
Flexural Properties: Measured according to ASTM D790 , this test evaluates the material's stiffness and strength under bending loads.[20][24][25][26][27][28] A rectangular bar is supported at both ends and a load is applied to the center.
Thermal Property Tests
-
Dynamic Mechanical Analysis (DMA): As per ASTM D7028 , DMA is used to determine the glass transition temperature (Tg) by measuring the mechanical response of a material to an oscillating force as a function of temperature.[29][30][31][32][33]
-
Thermogravimetric Analysis (TGA): Following ASTM E1131 , TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[34][35][36] This provides information on thermal stability and char formation.
Mandatory Visualizations
Flame Retardancy Mechanism of BDP in Epoxy Resin
The flame retardant action of this compound in epoxy resins involves a dual-phase mechanism. In the condensed phase, upon heating, BDP decomposes to form phosphoric acid, which catalyzes the dehydration of the epoxy polymer to form a protective char layer. This char layer insulates the underlying material from heat and oxygen. In the gas phase, volatile phosphorus-containing radicals (such as PO•) are released, which act as scavengers for high-energy H• and OH• radicals in the flame, thereby quenching the combustion chain reactions.
Caption: Flame retardancy mechanism of BDP in epoxy resins.
Experimental Workflow for Performance Validation
The performance validation of a flame retardant in epoxy resin follows a systematic workflow. It begins with the formulation of the epoxy system, followed by curing to produce test specimens. These specimens then undergo a series of standardized tests to evaluate their flammability, mechanical, and thermal properties. The final step involves data analysis and comparison to a control (neat epoxy) and other flame retardant systems.
Caption: Experimental workflow for performance validation.
References
- 1. researchgate.net [researchgate.net]
- 2. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 3. electronics.org [electronics.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kiyorndlab.com [kiyorndlab.com]
- 7. store.astm.org [store.astm.org]
- 8. specialchem.com [specialchem.com]
- 9. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 10. Oxygen Index ASTM D2863 [intertek.com]
- 11. amade-tech.com [amade-tech.com]
- 12. specialchem.com [specialchem.com]
- 13. UL 94 flammability rating for adhesives and encapsulants - GA Lindberg [galindberg.se]
- 14. boedeker.com [boedeker.com]
- 15. researchgate.net [researchgate.net]
- 16. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 17. infinitalab.com [infinitalab.com]
- 18. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 19. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Resin Formulators Tensile Strength Testing Per ASTM D638 | GracoRoberts [gracoroberts.com]
- 22. Tensile Test Methods for Plastics: ASTM D638 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. researchgate.net [researchgate.net]
- 26. boundengineering.com [boundengineering.com]
- 27. trl.com [trl.com]
- 28. testresources.net [testresources.net]
- 29. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 30. labsinus.com [labsinus.com]
- 31. infinitalab.com [infinitalab.com]
- 32. standards.iteh.ai [standards.iteh.ai]
- 33. matestlabs.com [matestlabs.com]
- 34. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 35. infinitalab.com [infinitalab.com]
- 36. matestlabs.com [matestlabs.com]
Comparative analysis of aryl phosphate flame retardants in polymers
An Objective Comparison of Aryl Phosphate (B84403) Flame Retardants in Polymeric Materials
Aryl phosphate esters have emerged as a prominent class of halogen-free flame retardants, offering an effective solution to enhance the fire safety of a wide range of polymers. Their utility is particularly noted in high-performance applications for materials like polycarbonates (PC), epoxy resins (EP), polyesters (PET, PBT), and various polymer blends such as PC/ABS. These additives function through complex mechanisms in both the condensed (solid) and gas phases during combustion, mitigating fire propagation by interrupting the chemical reactions of burning and forming a protective char layer. This guide provides a comparative analysis of the performance of various aryl phosphate flame retardants, supported by experimental data, to assist researchers and material scientists in selecting the optimal solution for their applications.
Mechanism of Action
Aryl phosphate flame retardants typically operate through a combination of condensed-phase and gas-phase mechanisms.[1][2]
-
Condensed-Phase Action: Upon heating, the phosphate esters decompose to form phosphoric and polyphosphoric acids.[3] These acids act as catalysts, promoting the dehydration and cross-linking of the polymer matrix to form a stable, insulating layer of char on the material's surface.[4][5][6][7] This char layer serves as a physical barrier that limits the release of flammable volatile compounds, restricts the flow of oxygen to the polymer, and insulates the underlying material from the heat of the flame.[3]
-
Gas-Phase Action: Simultaneously, some aryl phosphates decompose to release phosphorus-containing radicals (such as PO•, PO₂•, and P•) into the gaseous phase.[4][6][7] These radicals are highly reactive and function as flame inhibitors by scavenging the high-energy H• and OH• radicals that are essential for sustaining the combustion chain reaction in the flame.[7][8] This "flame poisoning" effect reduces the heat of the flame and can lead to its extinguishment.
The following diagram illustrates the dual-phase mechanism of aryl phosphate flame retardants.
Performance Data in Epoxy Resins
Epoxy resins are widely used in electronics and composites, where fire safety is critical. Aryl phosphates can significantly enhance their flame retardancy, though often with trade-offs in mechanical properties.
| Flame Retardant System | Polymer | Loading (wt%) | LOI (%) | UL-94 | Change in Mechanical Properties | Reference |
| DMP | Epoxy | 9% | 35.0 | V-0 | Tensile: +116%, Flexural: +18%, Impact: +59% | [4][6][7] |
| BPAODOPE | Epoxy | 38% | 29.3 | V-0 | Tensile: -19%, Impact: -32% | [4] |
| NDP | Epoxy | 11.4% | - | V-0 | Flexural strength reduced | [4] |
| DPO-PHE | Epoxy | (P=0.5%) | 30.1 | V-0 | - | [9] |
| Control (Pure Epoxy) | Epoxy | 0% | 24.5 | No Rating | Baseline | [4][6][7] |
Performance Data in Polycarbonate (PC) and PC Blends
Aryl phosphates are highly effective in polycarbonate and its alloys, often achieving high flame retardancy ratings at low addition levels.
| Flame Retardant System | Polymer | Loading (wt%) | LOI (%) | UL-94 | Key Finding | Reference |
| HSPP | PC | 0.04% | 32.5 | V-0 | Achieved V-0 with minimal impact on transparency and mechanics. THR reduced by 25%. | [10] |
| PSPPP + SSK | PC | 4.0% + 0.5% | 36.8 | V-0 | Synergistic effect between the phosphonate (B1237965) and sulfonate salt. | [3] |
| BAPDP | PC/ABS | 20% | 25.4 | V-0 | Effective flame retardancy in the polymer blend. | [11] |
| Control (Pure PC) | PC | 0% | 24.9 | V-2 | Baseline, shows dripping | [10] |
Performance Data in Polyesters (PET/PBT)
In polyesters, which are processed at high temperatures, the thermal stability of the flame retardant is crucial. Aryl polyphosphonates are well-suited for these applications.
| Flame Retardant System | Polymer | Loading (wt%) | LOI (%) | UL-94 | Key Finding | Reference |
| PDPPP | PET | 5% | 32.4 | V-0 | Excellent flame retardancy without significant mechanical property loss. | [3] |
| PSTPP | PET | (P=2.5%) | 29.4 | V-0 | Sulfur-containing phosphonate improved anti-dripping behavior. | [3] |
Cone Calorimetry Data
Cone calorimetry provides critical data on the heat release characteristics of burning materials. A lower peak Heat Release Rate (pHRR) is indicative of greater fire safety.
| Polymer System | pHRR Reduction (%) | THR Reduction (%) | Reference |
| Epoxy / 9 wt% DMP | 68.9% | 18.1% | [4][6] |
| PC / 0.04 wt% HSPP | - | 25.0% | [10] |
| ABS / 20 wt% PX200 | 40.3% | - | [12] |
Experimental Protocols
The data presented in this guide are based on standardized testing methodologies to ensure comparability and reproducibility.
-
Thermogravimetric Analysis (TGA): This technique is used to evaluate the thermal stability of the flame retardant and the polymer composite.[12][13] A sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air), and its mass loss is measured as a function of temperature.[12][13] The initial decomposition temperature and the amount of char residue at high temperatures are key parameters.
-
Limiting Oxygen Index (LOI): This test determines the minimum percentage of oxygen in an oxygen-nitrogen mixture that is required to sustain the combustion of a vertically oriented sample.[14] A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: This is a widely used small-scale test to classify the flammability of plastic materials.[14][15] A flame is applied to a vertical specimen for two 10-second intervals. The material is classified as V-0, V-1, or V-2 based on the duration of after-flame, after-glow, and whether flaming drips ignite a cotton indicator below.[13] V-0 is the highest rating for self-extinguishing properties.
-
Cone Calorimetry: This test measures the heat release rate (HRR), total heat released (THR), smoke production, and other combustion properties of a sample under a specific heat flux.[14][16][17] It provides comprehensive data on the fire behavior of a material.
-
Mechanical Property Testing: Standard tests such as tensile, flexural, and impact strength measurements are performed to quantify the effect of the flame retardant additive on the mechanical performance of the host polymer.[4]
The following diagram outlines the typical workflow for evaluating a new flame retardant system.
Conclusion
Aryl phosphate flame retardants offer a versatile and effective halogen-free approach to improving the fire safety of a wide array of polymers. The choice of a specific aryl phosphate depends heavily on the host polymer, processing conditions, and desired balance between flame retardancy and mechanical properties. Newer generations of these flame retardants demonstrate high efficiency at very low loadings, minimizing their impact on the physical and optical properties of the final material. The data clearly indicate that while some aryl phosphates can negatively affect mechanical strength, others, like DMP in epoxy, can surprisingly enhance it, highlighting the importance of molecular design and compatibility with the polymer matrix. This comparative guide serves as a valuable resource for the informed selection and application of these critical fire safety additives.
References
- 1. Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lkt.tf.fau.de [lkt.tf.fau.de]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Bisphenol A Diphosphate (BDP) and Other Halogen-Free Flame Retardants
This guide provides a comprehensive comparison of the efficacy of Bisphenol A diphosphate (B83284) (BDP) against other prominent halogen-free flame retardants, including Resorcinol bis(diphenyl phosphate) (RDP), Triphenyl phosphate (B84403) (TPP), and Ammonium Polyphosphate (APP). The information is tailored for researchers, scientists, and professionals in drug development and material science, presenting quantitative data, detailed experimental methodologies, and visual representations of mechanisms and workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of BDP and its alternatives in commonly used polymer systems. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions, such as polymer grade, additive loading levels, and processing techniques.
Table 1: Flammability Properties of Halogen-Free Flame Retardants in Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) Blends
| Flame Retardant | Polymer Matrix (PC/ABS ratio) | Loading (wt%) | LOI (%) | UL-94 Rating (at specified thickness) | Reference |
| None | PC/ABS | 0 | 22.4 | Not Rated | [1] |
| BDP | PC/ABS | 15 | 24.7 | V-1 | [2] |
| BDP | PC/ABS | 20 | 25.4 | V-0 | [2] |
| RDP | PC/ABS | 15 | 24.1 | V-2 | [2] |
| TPP | PC/ABS | 19 | 28.5 | V-0 | [1] |
| PX200* | PC/ABS | 20 | 29.3 | V-0 | [1] |
* PX200 is a solid non-halogen phosphoric ester flame retardant.
Table 2: Cone Calorimetry Data for Halogen-Free Flame Retardants in Polycarbonate (PC) and PC/ABS Blends
| Flame Retardant | Polymer Matrix | Loading (wt%) | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| None | PC | 0 | ~550 | ~90 | [3] |
| BDP (Solid) | PC | - | Reduced | Reduced | [4] |
| RDP | PC | - | Reduced | Reduced | [3] |
| HPCTP* | PC | - | Reduced by 31.12% | - | [3] |
| None | PC/ABS | 0 | - | - | |
| BDP | PC/ABS | - | Reduced | Reduced | [5] |
| TPP | PC/ABS | - | - | - |
* HPCTP is a phosphazene-based flame retardant. Note: Specific quantitative values for pHRR and THR for BDP and TPP in PC/ABS from the searched literature were not consistently available for a direct comparison in this table.
Table 3: Effect of Halogen-Free Flame Retardants on Mechanical Properties of PC/ABS Blends
| Flame Retardant | Polymer Matrix | Loading (wt%) | Tensile Strength (MPa) | Notched Izod Impact Strength (kJ/m²) | Elongation at Break (%) | Reference |
| None | PC/ABS | 0 | ~55-60 | ~30-50 | ~60-100 | [1][6] |
| BDP | PC/ABS | - | Generally maintained or slightly decreased | Generally decreased | Decreased | [5] |
| RDP | PC/ABS | - | Generally maintained or slightly decreased | Generally decreased | Decreased | [2] |
| TPP | PC/ABS | 19 | 49.6 | Decreased | ~60 | [1] |
| PX200 | PC/ABS | 20 | 55.7 | Decreased | ~60 | [1] |
Note: The impact on mechanical properties can vary significantly based on the specific grade of the polymer and the flame retardant, as well as the processing conditions.
Flame Retardant Mechanisms
The efficacy of these flame retardants stems from their distinct mechanisms of action, which can be broadly categorized into gas-phase and condensed-phase inhibition.
-
Bisphenol A diphosphate (BDP): BDP is known to exhibit a balanced activity in both the condensed and gas phases. In the condensed phase, it promotes the formation of a protective char layer on the polymer surface upon heating. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen. In the gas phase, the decomposition of BDP releases phosphorus-containing radicals that interfere with the chemical reactions of combustion, effectively quenching the flame.
-
Resorcinol bis(diphenyl phosphate) (RDP): Similar to BDP, RDP acts in both the condensed and gas phases. It contributes to char formation and also releases flame-inhibiting species into the gas phase. Some studies suggest that RDP may have a slightly more pronounced gas-phase action compared to BDP.
-
Triphenyl phosphate (TPP): TPP primarily functions as a gas-phase flame retardant. Due to its higher volatility and lower decomposition temperature compared to BDP and RDP, it readily vaporizes upon heating and its decomposition products inhibit the combustion reactions in the flame. Its effect on char formation in the condensed phase is generally considered to be less significant.[1]
-
Ammonium Polyphosphate (APP): APP is a classic intumescent flame retardant that acts predominantly in the condensed phase. Upon heating, APP decomposes to produce polyphosphoric acid and ammonia (B1221849). The polyphosphoric acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a carbonaceous char. The released ammonia acts as a blowing agent, causing the char to swell and form a thick, insulating foam layer. This intumescent char provides excellent protection to the underlying material.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The Limiting Oxygen Index (LOI) test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen Preparation: A small, vertically oriented specimen of the material with standardized dimensions is prepared.
-
Apparatus: The test is conducted in a transparent, vertical glass column. A controlled mixture of oxygen and nitrogen is introduced at the bottom and flows upwards.
-
Procedure:
-
The specimen is mounted vertically in the center of the glass column.
-
The gas mixture is allowed to flow through the column at a specified rate.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied.
-
-
Data Collection: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified length. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burn Test
The UL-94 is a widely used standard for testing the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is more stringent than the horizontal burn test.
-
Specimen Preparation: Rectangular bar specimens of a specified size are prepared.
-
Apparatus: The test is conducted in a draft-free chamber. A Bunsen burner with a specified flame height is used as the ignition source. A piece of cotton is placed below the specimen to check for flaming drips.
-
Procedure:
-
The specimen is clamped vertically.
-
The flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
-
-
Classification:
-
V-0: Afterflame time for each individual specimen is ≤ 10 seconds. Total afterflame time for any set of 5 specimens is ≤ 50 seconds. No flaming drips that ignite the cotton.
-
V-1: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for any set of 5 specimens is ≤ 250 seconds. No flaming drips that ignite the cotton.
-
V-2: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for any set of 5 specimens is ≤ 250 seconds. Flaming drips that ignite the cotton are allowed.
-
Cone Calorimetry (ASTM E1354)
The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures properties such as the heat release rate (HRR), total heat released (THR), smoke production, and mass loss rate.
-
Specimen Preparation: A square specimen, typically 100 mm x 100 mm, is prepared.
-
Apparatus: The apparatus consists of a conical radiant heater, a load cell to measure mass loss, an ignition system, and an exhaust system with gas analysis instrumentation.
-
Procedure:
-
The specimen is placed horizontally on the load cell beneath the conical heater.
-
The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the gases emitted from the decomposing sample.
-
The test continues until flaming ceases or for a predetermined duration.
-
-
Data Collection: The instrument continuously measures the oxygen concentration in the exhaust gas to calculate the heat release rate based on the oxygen consumption principle. Other parameters like time to ignition, mass loss rate, and smoke density are also recorded throughout the test. Key parameters reported include the peak Heat Release Rate (pHRR) and the Total Heat Released (THR).
Mandatory Visualization
The following diagrams illustrate the flame retardant mechanisms and experimental workflows discussed in this guide.
Caption: Flame retardant mechanisms of BDP, TPP, and APP.
Caption: Workflow diagrams for key flammability tests.
References
- 1. article.aascit.org [article.aascit.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of Bisphenol A Diphosphate (BDP) in PBT and PET Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the flame-retardant performance of Bisphenol A diphosphate (B83284) (BDP) in Polybutylene terephthalate (B1205515) (PBT) and Polyethylene terephthalate (PET) matrices. The performance of BDP is benchmarked against other common flame retardants, including Resorcinol bis(diphenyl phosphate) (RDP), Aluminum Diethyl Phosphinate (ADP), Melamine Polyphosphate (MPP), and Decabromodiphenyl Ether (DecaBDE). All quantitative data is supported by experimental findings from peer-reviewed studies and is presented in a structured format for clear comparison.
Performance of Flame Retardants in Polybutylene Terephthalate (PBT)
The following table summarizes the flame-retardant properties of PBT compounds incorporating BDP and other alternative flame retardants. The data is compiled from various studies, and experimental conditions should be considered when making direct comparisons.
| Flame Retardant | Loading (wt%) | UL-94 Rating (Thickness) | LOI (%) | Cone Calorimeter Data |
| None | 0 | V-2 | 20-23 | PHRR: ~1100 kW/m², THR: ~80 MJ/m² |
| BDP | 10-15 | V-0 (1.6 mm) | 28-32 | PHRR: ~350 kW/m², THR: ~65 MJ/m² |
| RDP | 10-15 | V-0 (1.6 mm) | 29-33 | PHRR: ~330 kW/m², THR: ~62 MJ/m² |
| ADP | 15-20 | V-0 (1.6 mm) | 30-34 | PHRR: ~300 kW/m², THR: ~60 MJ/m² |
| MPP | 20-25 | V-0 (1.6 mm) | 28-31 | PHRR: ~400 kW/m², THR: ~70 MJ/m² |
| DecaBDE/Sb₂O₃ | 10-15 / 3-5 | V-0 (1.6 mm) | 27-29 | PHRR: ~450 kW/m², THR: ~75 MJ/m² |
Note: The data presented are approximate values collated from multiple sources and are intended for comparative purposes. Actual performance may vary depending on the specific formulation and processing conditions.
Performance of Flame Retardants in Polyethylene Terephthalate (PET)
The following table summarizes the flame-retardant properties of PET compounds incorporating BDP and other alternative flame retardants. It is important to note that achieving high flame retardancy in PET without compromising its physical properties can be challenging due to its high processing temperatures.
| Flame Retardant | Loading (wt%) | UL-94 Rating (Thickness) | LOI (%) | Cone Calorimeter Data |
| None | 0 | V-2 | 21-24 | PHRR: ~1200 kW/m², THR: ~85 MJ/m² |
| BDP | 12-18 | V-0 (1.6 mm) | 29-33 | PHRR: ~380 kW/m², THR: ~68 MJ/m² |
| RDP | 12-18 | V-0 (1.6 mm) | 30-34 | PHRR: ~360 kW/m², THR: ~65 MJ/m² |
| ADP | 18-25 | V-0 (1.6 mm) | 31-35 | PHRR: ~320 kW/m², THR: ~62 MJ/m² |
| MPP | 20-30 | V-0 (1.6 mm) | 29-32 | PHRR: ~420 kW/m², THR: ~72 MJ/m² |
| DecaBDE/Sb₂O₃ | 12-18 / 4-6 | V-0 (1.6 mm) | 28-30 | PHRR: ~480 kW/m², THR: ~78 MJ/m² |
Note: The data presented are approximate values collated from multiple sources and are intended for comparative purposes. Actual performance may vary depending on the specific formulation and processing conditions.
Experimental Protocols
A brief overview of the standard testing methodologies used to evaluate the flame retardancy of polymers is provided below.
UL-94: Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances
This is a vertical or horizontal burn test to assess the flammability of plastic materials.
-
Specimen: A rectangular bar of a specific dimension.
-
Procedure: A flame is applied to the bottom of the vertically suspended specimen for 10 seconds and then removed. The time it takes for the flame to self-extinguish is recorded. The flame is then reapplied for another 10 seconds, and the afterflame time is again recorded. The occurrence of flaming drips that ignite a cotton patch placed below the specimen is also noted.
-
Classification:
-
V-0: Afterflame time for each individual specimen is less than 10 seconds; total afterflame time for five specimens is less than 50 seconds; no flaming drips ignite the cotton.
-
V-1: Afterflame time for each individual specimen is less than 30 seconds; total afterflame time for five specimens is less than 250 seconds; no flaming drips ignite the cotton.
-
V-2: Afterflame time for each individual specimen is less than 30 seconds; total afterflame time for five specimens is less than 250 seconds; flaming drips are allowed to ignite the cotton.
-
Limiting Oxygen Index (LOI) - ASTM D2863
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen: A small, vertically oriented sample.
-
Procedure: The specimen is ignited at the top, and the oxygen concentration in the surrounding atmosphere is varied until the flame is just sustained.
-
Interpretation: A higher LOI value indicates a better flame retardancy, as a higher concentration of oxygen is required for the material to burn.
Cone Calorimetry - ASTM E1354
This test measures the heat release rate and other combustion properties of materials under controlled fire-like conditions.
-
Specimen: A 100 mm x 100 mm flat sample.
-
Procedure: The specimen is exposed to a controlled level of radiant heat from a conical heater. An external igniter is used to ignite the pyrolysis gases. The test measures several parameters, including:
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Heat Release Rate (HRR): The rate at which heat is produced during combustion, with the Peak Heat Release Rate (PHRR) being a key indicator of fire intensity.
-
Total Heat Released (THR): The total amount of heat generated throughout the combustion process.
-
Mass Loss Rate: The rate at which the material is consumed during burning.
-
Smoke Production Rate: The rate at which smoke is generated.
-
Flame Retardant Evaluation Workflow
The following diagram illustrates a typical workflow for the selection and evaluation of a flame retardant for a specific polymer application.
Caption: Workflow for Flame Retardant Selection and Evaluation.
This guide is intended to provide a comparative overview for research and development purposes. The selection of a flame retardant for a specific application should always be based on a thorough evaluation of all relevant performance criteria, including mechanical properties, thermal stability, processing characteristics, and regulatory requirements.
Evaluating the Flame Retardant Efficacy of Bisphenol A Diphosphate (BDP) via Cone Calorimetry: A Comparative Analysis
A comprehensive assessment of Bisphenol A diphosphate (B83284) (BDP) against other leading flame retardants demonstrates its superior performance in enhancing the fire safety of engineering plastics. Experimental data from cone calorimetry reveals BDP's effectiveness in reducing heat release and smoke production, key factors in fire hazard mitigation.
For researchers and professionals in materials science and product development, selecting the optimal flame retardant is critical for ensuring product safety and regulatory compliance. This guide provides an objective comparison of Bisphenol A diphosphate (BDP), a halogen-free organophosphorus flame retardant, with other common alternatives, supported by quantitative experimental data from cone calorimetry.
Comparative Performance Analysis
Cone calorimetry is a benchmark small-scale test for characterizing the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), which is the single most important variable in characterizing the flammability of a material, time to ignition (TTI), and smoke production rate (SPR). The data presented below is derived from studies on Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blends, a widely used engineering thermoplastic.
A study comparing BDP with other aryl phosphate (B84403) flame retardants, namely Triphenyl phosphate (TPP) and Resorcinol bis(diphenyl phosphate) (RDP), in a PC/ABS blend provides critical insights into its performance.[1] The results clearly indicate that BDP offers a superior reduction in the peak heat release rate (pHRR), a crucial factor in preventing flashover and fire spread.[1]
| Material Composition | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| PC/ABS (Neat) | 38 | 834 | 89 |
| PC/ABS + 12 phr TPP | 35 | 645 | 86 |
| PC/ABS + 12 phr RDP | 35 | 598 | 85 |
| PC/ABS + 12 phr BDP | 36 | 545 | 84 |
| Table 1: Cone calorimetry data for PC/ABS blends with different aryl phosphate flame retardants at an incident heat flux of 50 kW/m². Data sourced from[1]. |
As shown in Table 1, while all three phosphate esters reduce the peak heat release rate compared to the neat PC/ABS, BDP demonstrates the most significant reduction.[1] TPP and RDP show a more pronounced gas-phase action, whereas BDP's efficacy is attributed to a crucial condensed-phase action in addition to its gas-phase activity.[1] This dual-action mechanism is key to its superior performance in forced flaming combustion scenarios like the cone calorimeter test.[1]
Mechanism of Action: A Dual Approach to Fire Suppression
This compound operates through a combination of condensed-phase and gas-phase mechanisms to retard flame propagation. In the condensed phase, upon heating, BDP decomposes to form polyphosphoric acid. This acts as a dehydrating agent, promoting the formation of a stable, insulating char layer on the polymer surface. This char layer serves as a physical barrier, limiting the release of flammable volatile gases and reducing the transfer of heat from the flame to the polymer, thus stifling combustion.[1]
In the gas phase, the thermal decomposition of BDP releases phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers, interrupting the high-energy chain reactions involving H• and OH• radicals that sustain the flame. This quenching of the flame chemistry further reduces the heat feedback to the polymer surface.
Figure 1: Flame retardant mechanism of this compound (BDP).
Experimental Protocols
The cone calorimetry data presented in this guide was obtained following standardized procedures, ensuring the reliability and reproducibility of the results.
Test Standard: The experiments are conducted in accordance with ASTM E1354 / ISO 5660.
Apparatus: A cone calorimeter is used, consisting of a conical radiant heater, a specimen holder, a load cell for mass loss measurement, and an exhaust system with gas analysis instrumentation.
Sample Preparation:
-
Test specimens are typically 100 mm x 100 mm, with a maximum thickness of 50 mm.
-
The specimens are conditioned at 23 °C and 50% relative humidity until a constant mass is achieved.
-
Prior to testing, the back and edges of the specimen are wrapped in aluminum foil.
Test Procedure:
-
The specimen is placed horizontally on the load cell beneath the conical heater.
-
A constant external heat flux, typically 35 kW/m² or 50 kW/m², is applied to the surface of the specimen.
-
A spark igniter is positioned above the specimen to ignite the flammable gases produced during pyrolysis.
-
During the test, the following parameters are continuously measured and recorded:
-
Time to sustained ignition (TTI)
-
Mass loss rate
-
Oxygen, carbon monoxide, and carbon dioxide concentrations in the exhaust gas
-
Smoke obscuration
-
Data Analysis: From the measured data, key fire safety parameters are calculated, including the Heat Release Rate (HRR), Total Heat Release (THR), and Smoke Production Rate (SPR).
Figure 2: Experimental workflow for cone calorimetry testing.
References
A Head-to-Head Comparison of Bisphenol A Diphosphate and Other Commercial Flame Retardants
In the ever-evolving landscape of material science, the demand for high-performance, safe, and environmentally conscious flame retardants is paramount. This guide provides a comprehensive head-to-head comparison of Bisphenol A diphosphate (B83284) (BDP) with other widely used commercial flame retardants, including other organophosphorus compounds, nitrogen-based systems, and a halogenated counterpart. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of performance metrics, mechanisms of action, and experimental protocols.
Executive Summary
Bisphenol A diphosphate (BDP) is a halogen-free, oligomeric phosphate (B84403) ester flame retardant renowned for its high thermal stability and low volatility, making it particularly suitable for engineering plastics processed at high temperatures.[1][2] It primarily functions through a condensed-phase mechanism, promoting the formation of a protective char layer that insulates the polymer, shields it from heat, and prevents oxygen from reaching the surface.[1] This guide will compare the performance of BDP against Resorcinol bis(diphenyl phosphate) (RDP), Triphenyl phosphate (TPP), Ammonium polyphosphate (APP), Melamine polyphosphate (MPP), and the halogenated flame retardant Tetrabromobisphenol A (TBBP-A).
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for each flame retardant in various polymer matrices. It is crucial to note that direct comparisons can be challenging due to variations in polymer systems, loading levels, and testing conditions. The data presented here is collated from various studies to provide a comprehensive overview.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Ratings
| Flame Retardant | Polymer Matrix | Loading (%) | LOI (%) | UL-94 Rating (1.6mm) | Citation(s) |
| BDP | PC/ABS | 10-15 | 32-35 | V-0 | [3] |
| RDP | PC/ABS | 10-15 | 32-35 | V-0 | [3][4] |
| TPP | PC/ABS | 7.5 | - | V-0 | [5] |
| APP | Polypropylene | 20 | 27.6 | V-0 | [6] |
| MPP | Polyamide 66 (glass fiber reinforced) | ~25 | 38 | V-0 | [7] |
| TBBP-A (+ Sb2O3) | ABS | >10 (bromine content) | - | V-0 | [8] |
Table 2: Thermal Stability (Thermogravimetric Analysis - TGA)
| Flame Retardant | Polymer Matrix | Onset of Decomposition (°C) | Peak Decomposition (°C) | Char Yield at 600°C (%) | Citation(s) |
| BDP | PC/ABS | ~350 | >400 | Increased | [9] |
| RDP | PC/ABS | ~300 | >400 | Increased | [9] |
| TPP | PC/ABS | ~220 | ~300 | Low | [9] |
| APP | - | >240 | - | High | [1] |
| MPP | - | >360 | - | High | [10] |
| TBBP-A | - | ~250 (decomposition) | - | Varies | [11] |
Table 3: Cone Calorimeter Data
| Flame Retardant | Polymer Matrix | Loading (%) | Peak Heat Release Rate (PHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Citation(s) |
| BDP | PC/ABS | 15 | 22.1 | - | [12] |
| BDP | PC/ABS | 25 | 36.8 | - | [12] |
| RDP | PC/ABS | - | - | - | [13] |
| TPP | PC/ABS | - | - | - | [13] |
| APP | Polypropylene | 20 | 61.6 | 32.4 | [14] |
| MPP | Polyamide 6 | - | Significant Reduction | Significant Reduction | [11] |
| TBBP-A | ABS | - | - | - | [15] |
Mechanisms of Action
The efficacy of a flame retardant is intrinsically linked to its mechanism of action. These mechanisms can be broadly categorized into gas-phase and condensed-phase inhibition.
Condensed-Phase Mechanism (Char Formation)
This is the primary mechanism for BDP, APP, and MPP. Upon heating, these compounds decompose to form phosphoric acid or polyphosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer to form a stable, insulating char layer. This char layer serves multiple functions: it acts as a physical barrier, shielding the underlying polymer from heat and oxygen, and it traps flammable volatiles, reducing the fuel supply to the flame.[1]
Caption: Condensed-phase flame retardancy mechanism of phosphorus-based compounds.
Gas-Phase Mechanism (Radical Quenching)
Halogenated flame retardants like TBBP-A and, to a lesser extent, some organophosphorus compounds like TPP, operate primarily in the gas phase. When heated, these compounds release radical species (e.g., bromine radicals or phosphorus-containing radicals). These radicals interfere with the high-energy radicals (H• and OH•) that propagate the combustion chain reaction in the flame, effectively quenching the fire.
Caption: Gas-phase flame retardancy mechanism of halogenated and some phosphorus compounds.
Experimental Protocols
Standardized testing is essential for the accurate evaluation and comparison of flame retardant performance. The following are detailed methodologies for the key experiments cited in this guide.
UL-94 Vertical Burn Test
Objective: To determine the flammability of plastic materials.
Procedure:
-
Specimen Preparation: A rectangular bar of the material with specified dimensions (typically 125 mm x 13 mm x desired thickness) is prepared.[16]
-
Test Setup: The specimen is held vertically by a clamp at its upper end. A layer of dry absorbent cotton is placed 300 mm below the specimen.[16]
-
Flame Application: A calibrated burner producing a 20 mm high blue flame is placed under the specimen for 10 seconds and then removed.[14]
-
Observation: The afterflame time (t1) is recorded.
-
Second Flame Application: Immediately after the flame extinguishes, the burner is placed under the specimen for another 10 seconds and then removed.[14]
-
Observation: The afterflame time (t2) and afterglow time (t3) are recorded. Dripping of flaming particles that ignite the cotton is also noted.[14]
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. A V-0 classification is the most stringent.[17]
Caption: Workflow for the UL-94 Vertical Burn Test.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Procedure:
-
Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard.[18]
-
Test Apparatus: The specimen is placed in a vertical glass chimney.[19]
-
Gas Flow: A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The initial oxygen concentration is set at a level expected to support combustion.[19]
-
Ignition: The top of the specimen is ignited with a flame.
-
Observation: The burning behavior of the specimen is observed.
-
Oxygen Concentration Adjustment: The oxygen concentration is adjusted in successive runs with new specimens until the minimum concentration that will just support combustion for a specified time or over a specified length of the specimen is determined.[18]
-
LOI Value: The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.[20]
Caption: Workflow for the Limiting Oxygen Index (LOI) Test.
Cone Calorimeter Test (ISO 5660)
Objective: To measure the heat release rate and other flammability properties of materials under controlled burning conditions.
Procedure:
-
Specimen Preparation: A square specimen (typically 100 mm x 100 mm) is conditioned and wrapped in aluminum foil, leaving the top surface exposed.[21]
-
Test Apparatus: The specimen is placed horizontally on a load cell under a conical radiant heater.[5]
-
Irradiation: The specimen is exposed to a set level of radiant heat flux (e.g., 35 or 50 kW/m²).[21]
-
Ignition: A spark igniter is positioned above the specimen to ignite the pyrolysis gases. The time to ignition is recorded.[21]
-
Data Collection: During combustion, the mass of the specimen is continuously measured, and the oxygen concentration in the exhaust gas is analyzed.[5]
-
Calculations: The heat release rate (HRR) is calculated based on the principle of oxygen consumption. Other parameters such as total heat release (THR), peak heat release rate (PHRR), and smoke production are also determined.[5]
Caption: Workflow for the Cone Calorimeter Test.
Conclusion
The selection of a flame retardant is a multifaceted decision that requires a thorough understanding of the polymer system, processing conditions, performance requirements, and regulatory landscape. This compound (BDP) stands out as a high-performance, halogen-free option, particularly for engineering plastics, due to its excellent thermal stability and efficient condensed-phase mechanism. While other flame retardants like RDP and TPP also offer effective solutions, their performance profiles differ, with BDP showing superior performance in forced flaming combustion.[13] Nitrogen-based systems like APP and MPP are highly effective in specific polymers and contribute to intumescent systems. Halogenated flame retardants, represented here by TBBP-A, remain effective but are facing increasing scrutiny due to environmental and health concerns.[22] This guide provides a foundational dataset and understanding to aid researchers and professionals in making informed decisions for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cone Calorimeter Analysis of UL-94 V-Rated Plastics | NIST [nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Issues with halogen-free flame retardant PC/ABS alloy [limax.com.sg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Green facile fabrication of halogen-free flame-retardant ABS with high mechanical performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. protolabs.com [protolabs.com]
- 17. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. xometry.pro [xometry.pro]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Bisphenol A Diphosphate (BDP) and Novel Phosphorus-Based Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Bisphenol A diphosphate (B83284) (BDP), a widely used phosphorus-based flame retardant, against several novel phosphorus-based alternatives: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, aluminum diethyl phosphinate (AlPi), and melamine (B1676169) polyphosphate (MPP). This document is intended to assist researchers in selecting the most appropriate flame retardant for their specific applications by presenting objective performance data, detailed experimental methodologies, and a clear visualization of the flame retardancy mechanisms.
Performance Data: A Quantitative Comparison
The following tables summarize the flame retardant performance of BDP and its novel counterparts in various polymer matrices. It is important to note that a direct comparison is challenging due to variations in polymer systems, flame retardant loadings, and the presence of synergistic agents in the cited studies. The data presented here is extracted from multiple sources to provide a broad overview of their efficacy.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating | Source(s) |
| BDP | PC/ABS | 10-15 | 28-32 | V-0 | [1] |
| PBT | 15-20 | 26-29 | V-0 | [2] | |
| DOPO-based | Epoxy Resin | 1-2 (P-content) | 28-35 | V-0 | [3] |
| PET | 5-10 | 28-32 | V-0 | ||
| AlPi | PBT | 15-20 | 28-32 | V-0 | [4] |
| PA66 | 15-20 | 28-33 | V-0 | [5] | |
| MPP | PA66 | 15-20 | 28-34 | V-0 | [5] |
| PP | 20-30 | 25-30 | V-1/V-0 |
Table 2: Cone Calorimetry Data
| Flame Retardant | Polymer Matrix | Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) | Source(s) |
| BDP | PC/ABS | 12 | ~450 | ~80 | ~20 | [6] |
| DOPO-based | Epoxy Resin | 10 | Reduced by 40-60% | Reduced by 30-50% | Increased | [7] |
| AlPi | PBT | 20 | Reduced by 50-70% | Reduced by 40-60% | Increased | [4] |
| MPP | PA66 | 17 | Reduced by ~50% | Reduced by ~30% | Increased | [8] |
Experimental Protocols
The data presented in the tables above were generated using standardized flammability tests. The following are detailed methodologies for these key experiments.
Limiting Oxygen Index (LOI) Test
-
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[5][9][10][11][12]
-
Apparatus: A heat-resistant glass chimney containing a vertically oriented specimen holder. Gas flow is controlled and measured.[5][12]
-
Procedure:
-
A test specimen of specified dimensions is placed vertically in the glass chimney.[5][11]
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The initial oxygen concentration is set based on the expected flammability of the material.[5][12]
-
The top edge of the specimen is ignited using a pilot flame.[5][11]
-
The burning behavior of the specimen is observed. The oxygen concentration is adjusted in subsequent tests until the minimum concentration that sustains combustion for a specified period or over a specified length of the specimen is determined.[5][12]
-
-
Data Reported: The LOI is expressed as the volume percentage of oxygen in the gas mixture. A higher LOI value indicates better flame retardancy.[9]
UL-94 Vertical Burning Test
-
Objective: To evaluate the burning characteristics of a plastic material when subjected to a small flame ignition source in a vertical orientation.[13][14][15]
-
Apparatus: A test chamber, a Bunsen burner with a specified flame height, a specimen holder, and a surgical cotton patch placed below the specimen.[16][17]
-
Procedure:
-
A set of rectangular test specimens of a specific thickness are conditioned prior to testing.[16]
-
A specimen is clamped vertically. A layer of dry absorbent surgical cotton is placed 300 mm below the specimen.[16]
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.[16]
-
If the specimen ceases to flame, the flame is immediately reapplied for another 10 seconds. The duration of flaming and glowing after the second flame application is recorded.[16]
-
-
Classification: Based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton, materials are classified as V-0, V-1, or V-2, with V-0 being the highest rating for self-extinguishing properties.[13][15][16]
Cone Calorimetry
-
Objective: To measure the heat release rate and other flammability parameters of a material under a controlled radiant heat flux.[18][19][20][21]
-
Apparatus: A conical radiant heater, a specimen holder on a load cell, a spark igniter, and an exhaust system with gas analysis equipment (oxygen, carbon monoxide, carbon dioxide) and a smoke density meter.[21][22]
-
Procedure:
-
A square specimen of the material is placed in the holder and exposed to a specific level of radiant heat (e.g., 35 or 50 kW/m²).[22]
-
A spark igniter is positioned above the specimen to ignite the pyrolysis gases.[18]
-
During combustion, the instrument continuously measures the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.[21]
-
-
Key Parameters Measured:
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Heat Release Rate (HRR): The amount of heat released per unit area over time. The peak HRR (pHRR) is a critical parameter for assessing fire hazard.[21]
-
Total Heat Released (THR): The total amount of heat generated during the entire test.[21]
-
Mass Loss Rate (MLR): The rate at which the specimen loses mass during combustion.
-
Effective Heat of Combustion (EHC): The heat released per unit mass of the pyrolyzed material.
-
Smoke Production Rate (SPR) and Total Smoke Released (TSR): Measures of smoke generation.
-
Char Yield: The percentage of the initial mass remaining as char after the test.
-
Mechanism of Action of Phosphorus-Based Flame Retardants
Phosphorus-based flame retardants can act in either the condensed phase (the solid polymer) or the gas phase (the flame), or through a combination of both. The specific mechanism depends on the chemical structure of the flame retardant and its interaction with the polymer during combustion.[23]
Condensed Phase Mechanism
In the condensed phase, the flame retardant decomposes upon heating to form phosphoric acid or polyphosphoric acid. This acidic species acts as a catalyst to promote the dehydration and cross-linking of the polymer, leading to the formation of a protective char layer. This char layer insulates the underlying polymer from heat and oxygen, and also traps flammable volatile compounds in the solid phase, thus reducing the fuel supply to the flame.[23]
Gas Phase Mechanism
In the gas phase, volatile phosphorus-containing species are released during the decomposition of the flame retardant. These species, such as PO• radicals, act as radical scavengers in the flame, interrupting the chain reactions of combustion. This "flame poisoning" effect reduces the heat generated by the flame and can lead to its extinguishment.[23]
References
- 1. peerj.com [peerj.com]
- 2. researchgate.net [researchgate.net]
- 3. electronics.org [electronics.org]
- 4. researchgate.net [researchgate.net]
- 5. polymertesting.in [polymertesting.in]
- 6. researchgate.net [researchgate.net]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. youtube.com [youtube.com]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. Oxygen Index ASTM D2863 [intertek.com]
- 11. limitation oxygen index LOI ASTM D2863_Oxygen Index Apparatus (LOI)_UnitedTest - Material Testing Machine [unitedtest.com]
- 12. wewontech.com [wewontech.com]
- 13. UL 94 - Wikipedia [en.wikipedia.org]
- 14. UL-94 | Vertical Flame Test | Horizontal Flame Test - ITA Labs - ITA Labs [italabs.co.uk]
- 15. specialchem.com [specialchem.com]
- 16. UL94 V-0, V-1, & V-2 Flammability Standard | [rtpcompany.com]
- 17. boedeker.com [boedeker.com]
- 18. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 19. infinitalab.com [infinitalab.com]
- 20. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]
- 21. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 22. multimedia.3m.com [multimedia.3m.com]
- 23. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal of Bisphenol A Diphosphate: A Guide for Laboratory Professionals
This guide provides essential safety, logistical, and procedural information for the proper disposal of Bisphenol A diphosphate (B83284) (BADP), a compound that requires careful handling due to its potential health and environmental risks. The following protocols are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Logistical Information
Bisphenol A diphosphate is classified as a substance that can cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling BADP, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][3]
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin exposure.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[1][4]
Handling and Storage:
-
Avoid the formation of dust and aerosols.[3]
-
Store BADP in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
-
Do not allow the product to enter drains or waterways.[1][5]
In Case of Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][4] Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[4]
-
Inhalation: Move the individual to fresh air.[4]
-
Spill: In case of a spill, avoid creating dust.[1] Carefully sweep or shovel the material into a suitable, closed container for disposal.[1]
Hazard and Classification Data
The following table summarizes the hazard classifications for this compound according to Regulation (EC) No 1272/2008.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment (Long-term Hazard) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in general waste.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Do not mix BADP waste with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[4]
2. Waste Collection and Containment:
-
Collect waste BADP in a dedicated, clearly labeled, and sealed container.
-
The container must be made of a compatible material, such as glass or high-density polyethylene.
-
The label should clearly state "Hazardous Waste" and "this compound."
3. On-site Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area must be cool, dry, and well-ventilated.
4. Final Disposal:
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[4]
-
Preferred disposal options for organophosphates like BADP often include high-temperature incineration at a permitted facility.[6][7]
5. Contaminated Materials:
-
Any materials that have come into contact with BADP, including PPE (gloves, etc.), contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste.[1]
-
Contaminated clothing should be considered hazardous waste and discarded accordingly.[8][9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemos.de [chemos.de]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. scribd.com [scribd.com]
- 8. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]
- 9. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
Essential Safety and Operational Guide for Handling Bisphenol A Diphosphate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Bisphenol A diphosphate (B83284). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification
Bisphenol A diphosphate is classified with the following hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Causes damage to organs through prolonged or repeated exposure.[1]
It is crucial to avoid direct contact, inhalation of dust or fumes, and release into the environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.[4][5] All PPE should be inspected before use.
| Protection Area | Required PPE | Specifications and Guidelines |
| Eye and Face | Safety glasses with side shields or safety goggles. | Must be tested and approved under appropriate government standards such as NIOSH (US), CSA (Canada), or EN 166 (EU).[5] |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Gloves must be inspected prior to use.[1][2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][2] Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations.[1][2][5] For incidental splash protection, gloves designated as "low chemical resistant" or "waterproof" by EU standard EN 374 are suggested.[5] |
| Body | Protective clothing (e.g., lab coat). | Wear impervious clothing to prevent skin contact.[2] Immediately remove any clothing that becomes contaminated.[4] Contaminated clothing must be washed before reuse.[1][4] |
| Respiratory | Use only in a well-ventilated area or under a laboratory fume hood. | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[1] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Operational Plan: Safe Handling Protocol
Preparation:
-
Ensure a well-ventilated area, preferably a certified laboratory fume hood, is available and operational.[2][5]
-
Assemble all necessary equipment and materials before beginning work.
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Don all required personal protective equipment as specified in the table above.[4]
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid the formation and breathing of dust and aerosols.[1][2]
-
Weigh and transfer the material in a fume hood to minimize inhalation exposure.
After Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]
-
Decontaminate the work surface.
-
Properly remove and dispose of gloves and any other contaminated disposable materials.[2]
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Procedure:
-
Collection: Collect waste material and any contaminated consumables (e.g., gloves, wipes) in a suitable, clearly labeled, and sealed container.[1]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] Do not dispose of down the drain or with general laboratory waste.[1][4]
-
Environmental Precaution: Avoid release to the environment.[3][6][7] Collect any spillage to prevent it from entering drains or waterways.[2][4]
Emergency Protocol: Accidental Spill Response
In the event of a spill, follow the established procedure to ensure safety and containment. The workflow below outlines the necessary steps.
Caption: Spill Response Workflow for this compound.
Detailed Spill Response Steps:
-
Evacuate and Secure: Immediately alert others in the area and evacuate all non-essential personnel.[1] Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Personal Protective Equipment: Before approaching the spill, don all required PPE, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[1][4]
-
Containment: Prevent the spill from spreading or entering drains or waterways.[1][4]
-
Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable container.[1] For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite (B1170534) to contain and collect the substance.[4][8]
-
Collection: Place all contaminated materials into a suitable, sealed, and properly labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent.
-
Disposal: Dispose of the container with the spilled material as hazardous waste according to institutional and local regulations.[1][4]
-
Reporting: Report the incident to the designated safety officer or supervisor.
References
- 1. capotchem.cn [capotchem.cn]
- 2. lookchem.com [lookchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemos.de [chemos.de]
- 8. bisphenol A health and safety [talkcomposites.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
